2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
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Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)10-13-7-8-6-12-5-4-9(8)14-10/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNXUFABOGCLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717164 | |
| Record name | 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-37-8 | |
| Record name | 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutic agents. Its unique bicyclic, nitrogen-rich structure provides a versatile three-dimensional framework for engaging with complex biological targets. This guide focuses on a specific derivative, this compound, detailing its fundamental chemical properties, synthesis, and characterization. We will explore the influence of the 2-tert-butyl substituent on the molecule's physicochemical profile and reactivity. Furthermore, this document provides insights into the broader applications of the tetrahydropyrido[4,3-d]pyrimidine class in drug discovery, supported by exemplary experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.
Core Molecular Profile
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1]
-
CAS Number: 1211516-37-8.[1]
-
Molecular Formula: C₁₁H₁₇N₃.[1]
-
Synonyms: this compound, MFCD11040360.[1]
Physicochemical Properties
The integration of a bulky, lipophilic tert-butyl group onto the hydrophilic pyridopyrimidine scaffold imparts a unique balance of properties crucial for its pharmacokinetic and pharmacodynamic profile. Key computed properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 37.8 Ų | PubChem[1] |
| Exact Mass | 191.142247555 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
Retrosynthetic Analysis and Key Strategies
The synthesis of 2-substituted tetrahydropyrido[4,3-d]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-existing piperidine-derived precursor. A common and effective strategy is the condensation of a β-aminocarbonyl compound (derived from a 4-piperidone) with an amidine, in this case, pivalamidine, to introduce the 2-tert-butyl group.
Multi-component reactions and solid-phase synthesis are also powerful techniques for generating libraries of these scaffolds.[2][3][4] For instance, a solid-phase approach might involve immobilizing a piperidone precursor on a resin, followed by sequential reactions to build the fused pyrimidine ring, allowing for high-throughput diversification.[2][3]
Caption: Generalized synthetic workflow for the target molecule.
Exemplary Synthetic Protocol
This protocol outlines a plausible solution-phase synthesis based on established chemical principles for this heterocyclic family.
Objective: To synthesize this compound.
Materials:
-
N-Benzyl-4-piperidone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pivalamidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), Toluene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Methodology:
-
Step 1: Formation of the Enaminone Intermediate.
-
Rationale: This step activates the 3-position of the piperidone ring for cyclization. DMF-DMA acts as a one-carbon electrophile and a dehydrating agent.
-
Dissolve N-Benzyl-4-piperidone (1.0 eq) in toluene.
-
Add DMF-DMA (1.2 eq) and reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can be used directly in the next step.
-
-
Step 2: Cyclization with Pivalamidine.
-
Rationale: This is the key pyrimidine ring-forming step. Sodium methoxide is used as a base to neutralize the pivalamidine hydrochloride and catalyze the condensation/cyclization reaction.
-
Suspend pivalamidine hydrochloride (1.5 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.6 eq) in methanol and stir for 20 minutes at room temperature.
-
Add the crude enaminone from Step 1, dissolved in methanol, to the reaction mixture.
-
Reflux the mixture for 8-12 hours. Monitor reaction completion by LC-MS.
-
Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate N-benzyl-2-(tert-butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
-
-
Step 3: Deprotection of the Piperidine Nitrogen.
-
Rationale: The benzyl protecting group is removed via catalytic hydrogenation to yield the final target compound.
-
Dissolve the product from Step 2 in methanol.
-
Add 10% Pd/C catalyst (approx. 10% by weight).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Structural Elucidation & Spectroscopic Analysis
Characterization of the final compound relies on a combination of spectroscopic methods.[5][6][7]
-
¹H NMR: The spectrum is expected to show a highly characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the 1.2-1.5 ppm range. Signals for the three methylene groups (-CH₂-) of the tetrahydropyridine ring would appear as multiplets between approximately 2.5 and 4.0 ppm. A singlet for the pyrimidine C4-H and a broad singlet for the piperidine N-H would also be expected.
-
¹³C NMR: Key signals would include the quaternary and methyl carbons of the tert-butyl group, the three aliphatic carbons of the piperidine ring, and the aromatic/olefinic carbons of the pyrimidine ring, with the C2 carbon bearing the tert-butyl group appearing significantly downfield.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the calculated exact mass (192.1495).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C=N/C=C stretching in the 1500-1650 cm⁻¹ region.
Chemical Reactivity and Behavior
The chemical nature of the molecule is dictated by the interplay between its three key components: the pyrimidine ring, the tetrahydropyridine ring, and the tert-butyl group.
-
Electronic Properties: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes positions 4 and 6 susceptible to nucleophilic attack, especially if substituted with a suitable leaving group.
-
Basicity: The molecule possesses multiple basic nitrogen atoms. The piperidine nitrogen is a typical aliphatic secondary amine and is the most basic site. The pyrimidine nitrogens are significantly less basic due to their sp² hybridization and involvement in the aromatic system.
-
Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the 2-position provides significant steric hindrance. This can influence the molecule's reactivity, preventing or slowing reactions at the adjacent nitrogen atoms. In a biological context, this steric bulk can be crucial for achieving selective binding in a protein's active site by occupying specific hydrophobic pockets.
Relevance in Drug Discovery and Medicinal Chemistry
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to serve as a ligand for numerous, diverse biological targets.[8][9] Its rigid, defined geometry makes it an excellent starting point for designing potent and selective inhibitors.
Known Biological Targets
Derivatives of the broader pyridopyrimidine class have been developed as inhibitors for a range of critical therapeutic targets, particularly in oncology.[10][11][12]
Caption: Key biological targets of the tetrahydropyrido[4,3-d]pyrimidine scaffold.
-
Smoothened (Smo) Antagonists: Derivatives have been designed as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in cancers like medulloblastoma.[13][14]
-
Topoisomerase II (TopoII) Inhibitors: The scaffold has been successfully employed to develop novel inhibitors of TopoII, a validated target for cancer chemotherapy.[15][16]
-
Kinase Inhibitors: The general pyridopyrimidine framework is a cornerstone in the development of inhibitors for numerous protein kinases, including those in the AKT and ERK signaling pathways.[17]
Experimental Protocols
Protocol for Physicochemical Property Determination (Log P)
Rationale: The partition coefficient (Log P) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19] A shake-flask method provides a direct measure of lipophilicity.
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the title compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer in a vial.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: Carefully sample each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC with UV detection.[20]
-
Calculation: Calculate Log P as: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol for Analytical Characterization (LC-MS)
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for confirming the identity and purity of a synthesized compound.[20]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 0.1 mg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for improved ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis:
-
Confirm the presence of a single major peak in the chromatogram, indicating purity.
-
Verify that the mass spectrum for this peak contains the [M+H]⁺ ion corresponding to the expected molecular weight (192.15 m/z).
-
Conclusion
This compound is a heterocyclic compound built upon a scaffold of proven therapeutic relevance. Its chemical properties are defined by a stable, nitrogen-rich bicyclic core functionalized with a sterically demanding and lipophilic tert-butyl group. This combination provides a unique profile for potential interactions with biological macromolecules. The synthetic accessibility and the established importance of the pyridopyrimidine framework ensure that derivatives of this class will continue to be a fertile ground for the discovery of novel therapeutic agents targeting a wide array of human diseases.
References
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. Available from: [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. Available from: [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2046-2062. Available from: [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. Available from: [Link]
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Al-Omair, M. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2345. Available from: [Link]
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Falcó, J. L., et al. (2001). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Tetrahedron Letters, 42(41), 7215-7218. Available from: [Link]
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Li, Y., et al. (2018). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. Molecules, 23(11), 2999. Available from: [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2046-2062. Available from: [Link]
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Research Journal of Pharmacy and Technology. (2024). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. 17(5), 2321-2326. Available from: [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. Available from: [Link]
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Falcó, J. L., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92. Available from: [Link]
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Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Mutation Research, 259(3-4), 205-217. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. PubChem. Retrieved from [Link]
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Soltani, S., et al. (2021). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized SBA-15 and their antimicrobial activities. Journal of Molecular Liquids, 344, 117765. Available from: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry, 2024, 1-11. Available from: [Link]
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Nowak, M. R., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5437. Available from: [Link]
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Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12621-12634. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 2,4-dichloro-7,8-dihydropyrido(4,3-d)pyrimidine-6(5H)-carboxylate. PubChem. Retrieved from [Link]
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Al-Jbouri, F. K. H., & Al-Janabi, A. S. H. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Iraqi Journal of Science, 64(3), 1361-1371. Available from: [Link]
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Patel, N. B., & Patel, J. C. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 6(1), 238-244. Available from: [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 123. Available from: [Link]
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Sharma, R., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]
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Sharma, R., et al. (2015). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 1(1), 40-47. Available from: [Link]
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An In-Depth Technical Guide to 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Versatile Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 1211516-37-8), a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While direct biological activity data for this specific molecule is not extensively documented in peer-reviewed literature, its core structure, the tetrahydropyrido[4,3-d]pyrimidine nucleus, is recognized as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors. This guide will delve into the physicochemical properties, a proposed synthetic route, and the potential applications of this compound as a key building block in the development of novel therapeutic agents.
Physicochemical Characteristics and Structural Attributes
This compound is a stable organic molecule with the chemical formula C₁₁H₁₇N₃.[1] Its structure features a fused heterocyclic system consisting of a tetrahydropyridine ring and a pyrimidine ring, with a tert-butyl group substitution at the 2-position of the pyrimidine ring.
| Property | Value | Source |
| CAS Number | 1211516-37-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₇N₃ | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
The presence of both hydrogen bond donors and acceptors, coupled with a moderate lipophilicity (as indicated by the XLogP3 value), suggests that this scaffold possesses favorable drug-like properties, making it an attractive starting point for library synthesis in drug discovery programs.
Proposed Synthesis of this compound
The proposed synthesis commences with the commercially available 4-piperidone, which is first protected to prevent unwanted side reactions. The protected piperidone then undergoes a formylation reaction to introduce a key carbon atom, followed by cyclization with pivalamidine to construct the pyrimidine ring. The final step involves deprotection of the piperidine nitrogen.
Caption: Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-4-piperidone
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (2.2 equivalents).
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield N-Boc-4-piperidone.
Step 2: Synthesis of N-Boc-3-formyl-4-piperidone
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of N-Boc-4-piperidone (1 equivalent) in THF.
-
Add ethyl formate (1.5 equivalents) and stir the mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
Step 3: Synthesis of tert-Butyl this compound-6(5H)-carboxylate
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add pivalamidine hydrochloride (1.2 equivalents).
-
Add the N-Boc-3-formyl-4-piperidone (1 equivalent) and reflux the mixture.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the protected intermediate from Step 3 in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the excess acid with a base.
-
Extract the final product and purify by chromatography to obtain this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The tetrahydropyrido[4,3-d]pyrimidine core is a key pharmacophore in a variety of potent and selective inhibitors of important drug targets.
A Scaffold for Protein Kinase Inhibitors
The pyrimidine ring is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[2] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The tetrahydropyridine portion of the molecule provides a three-dimensional structure that can be functionalized to achieve selectivity and improve pharmacokinetic properties.
Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of several receptor tyrosine kinases.[3] Furthermore, substituted pyrimidines have been developed as potent inhibitors of RET kinase and its mutants.[4][5] The 2-(tert-butyl) substituent on the topic compound can serve as a lipophilic anchor or be replaced to explore structure-activity relationships. The secondary amine in the tetrahydropyridine ring is a key point for derivatization, allowing for the introduction of various side chains to target specific pockets in the kinase active site.
Caption: Derivatization strategy for developing kinase inhibitors from the core scaffold.
Exploration of Other Therapeutic Targets
Beyond kinase inhibition, the tetrahydropyrido[d]pyrimidine scaffold has been explored for other therapeutic applications. For instance, derivatives of the isomeric tetrahydropyrido[2,3-d]pyrimidine have been synthesized and evaluated as inhibitors of VCP/p97, a target in acute myeloid leukemia.[6] This highlights the versatility of this heterocyclic system to serve as a template for the design of inhibitors for a range of protein targets.
Conclusion
This compound is a valuable chemical entity for drug discovery and development. While its own biological profile is not yet well-defined, its structural features and the demonstrated biological activities of its analogs firmly establish it as a key building block for the synthesis of novel therapeutic agents. The proposed synthetic route offers a practical approach to accessing this compound, paving the way for the exploration of its potential in developing next-generation targeted therapies, particularly in the area of oncology. Researchers and scientists in the field are encouraged to consider this scaffold for their library synthesis and lead optimization programs.
References
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.
- Falcó, J. L., Matallana, J. L., Barberena, J., Teixidó, J., & Borrell, J. I. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3–11.
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85–92.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 10(1), 1-15.
- (1997). 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES.
- (2008). 2-(pyridin-2-ylamino)-pyrido[2,3,d]pyrimidin-7-ones.
- Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(15), 5835.
- (2010). PHARMACEUTICAL PROPYLENE GLYCOL.
- PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
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(2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][7][8][9]triazolo[4,3-a][7][9]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.
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Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(3), 943.
- Kumar, A., et al. (2021). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 64(15), 11386-11404.
- Wang, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). European Journal of Medicinal Chemistry, 114321.
- (2022). Compounds Useful as RET Inhibitors.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5123.
- Park, H., et al. (2007). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(15), 4273-4277.
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An In-Depth Technical Guide to 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are recognized for their diverse pharmacological properties, including their roles as kinase inhibitors and anticancer agents. The fusion of a pyridine and a pyrimidine ring creates a unique electronic and steric environment, making it a versatile template for drug design. This guide focuses on a specific derivative, 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, providing a detailed examination of its molecular structure and weight, crucial parameters for any drug discovery and development program. Understanding these fundamental properties is the first step in elucidating its structure-activity relationship (SAR) and potential therapeutic applications.
Molecular Structure and Identification
The structural elucidation of a novel compound is fundamental to understanding its chemical behavior and biological activity. This compound is characterized by a fused bicyclic system with a tert-butyl substituent at the 2-position of the pyrimidine ring.
Key Identifiers and Structural Details:
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₇N₃ | [1] |
| CAS Number | 1211516-37-8 | [1] |
| Canonical SMILES | CC(C)(C)C1=NC=C2C(=N1)CNCC2 | PubChem |
| InChI Key | TXNXUFABOGCLLO-UHFFFAOYSA-N | PubChem |
The core of the molecule is the tetrahydropyrido[4,3-d]pyrimidine system, which consists of a dihydropyrimidine ring fused to a tetrahydropyridine ring. The tert-butyl group, a bulky hydrophobic moiety, is attached to the second position of the pyrimidine ring. This substitution can significantly influence the molecule's binding affinity and selectivity for its biological target.
Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a critical parameter for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data. The physicochemical properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Calculated Molecular Properties:
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | [1] |
| Exact Mass | 191.142247555 Da | [1] |
| XLogP3 | 1.3 | [1] |
| Rotatable Bond Count | 1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The molecular weight is calculated based on the sum of the atomic weights of all atoms in the molecule. The exact mass, determined with high precision, is invaluable for mass spectrometry-based identification. The XLogP3 value, a measure of lipophilicity, suggests a moderate degree of lipid solubility, which is often a desirable characteristic for drug candidates.
Experimental Protocol: Synthesis and Characterization
Representative Synthetic Workflow:
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Step-by-Step Methodology for Molecular Weight Determination by Mass Spectrometry:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized and purified compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of approximately 1 µg/mL.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, for accurate mass determination.
-
Employ an appropriate ionization technique, typically electrospray ionization (ESI), which is well-suited for polar molecules.
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC) coupling.
-
Acquire the mass spectrum in positive ion mode, as the nitrogen atoms in the heterocyclic system are readily protonated.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Determine the monoisotopic mass of this peak with high mass accuracy (typically < 5 ppm).
-
Compare the experimentally determined exact mass with the theoretically calculated exact mass (191.1422) to confirm the elemental composition (C₁₁H₁₇N₃).
-
Conclusion
The molecular structure and weight of this compound have been comprehensively detailed. These fundamental properties are the bedrock upon which further research, including biological evaluation and SAR studies, can be built. The provided methodologies for synthesis and characterization offer a practical framework for researchers working with this and related compounds. As the quest for novel therapeutics continues, a thorough understanding of the basic chemical and physical properties of lead compounds remains an indispensable component of successful drug discovery.
References
-
PubChem. This compound. Available from: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from commercially available starting materials. Each step is detailed with in-depth experimental protocols, mechanistic insights, and justifications for the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the synthesis of this important molecule.
Introduction and Retrosynthetic Analysis
The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The this compound ( 1 ) is a valuable compound for library synthesis and as a building block for more complex molecular architectures. This guide outlines a logical and field-proven synthetic strategy for its preparation.
A plausible retrosynthetic analysis of the target molecule 1 suggests a pathway involving the formation of the pyrimidine ring onto a pre-functionalized piperidine core. The key disconnection is at the N1-C2 and C4-N3 bonds of the pyrimidine ring, leading back to a 4-aminopiperidine-3-carboxylate derivative ( 2 ) and a tert-butylamidine equivalent ( 3 ). The amino-ester 2 can be derived from a more readily accessible 4-oxopiperidine-3-carboxylate ( 4 ), which in turn can be synthesized from simpler starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This forward synthetic approach, detailed in the subsequent sections, involves the initial construction of a protected piperidine derivative, followed by the formation of the pyrimidinone ring and subsequent reduction.
Synthesis of Key Intermediates
Synthesis of Ethyl 1-Boc-4-oxopiperidine-3-carboxylate (4)
The synthesis of the key β-keto ester intermediate 4 is a crucial first step. This compound provides the necessary functionality for the subsequent introduction of the amino group at the C4 position and the ester for the pyrimidine ring closure. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is advantageous as it prevents unwanted side reactions and can be readily removed under acidic conditions.
Experimental Protocol:
-
To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) in dichloromethane (DCM), add triethylamine (2.5 equivalents).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-Boc-4-piperidinecarboxylate.
-
To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at -78 °C, add a solution of ethyl 1-Boc-4-piperidinecarboxylate in THF dropwise.
-
After stirring for 1 hour at -78 °C, add a solution of a suitable oxygen source, such as molecular oxygen or a Weinreb amide, to introduce the carbonyl at the 3-position.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-Boc-4-oxopiperidine-3-carboxylate ( 4 ).
Causality Behind Experimental Choices:
-
The Boc protecting group is chosen for its stability under the basic conditions of the subsequent reactions and its ease of removal.
-
LDA is a strong, non-nucleophilic base ideal for the regioselective deprotonation of the ester at the α-position.
-
The low temperature (-78 °C) is critical to ensure kinetic control of the enolate formation and to prevent side reactions.
Synthesis of Ethyl 4-amino-1-Boc-piperidine-3-carboxylate (2)
The introduction of the amino group at the C4 position is achieved via reductive amination of the ketone 4 . This transformation sets the stage for the crucial cyclization step to form the pyrimidine ring.
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl 1-Boc-4-oxopiperidine-3-carboxylate ( 4 ) (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-amino-1-Boc-piperidine-3-carboxylate ( 2 ).
Causality Behind Experimental Choices:
-
Ammonium acetate serves as the ammonia source for the in situ formation of the imine intermediate.
-
Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone, minimizing side reactions.[1]
Construction of the Pyrido[4,3-d]pyrimidine Core
Synthesis of tert-Butyl 2-(tert-Butyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-7-carboxylate (5)
The formation of the pyrimidine ring is achieved through the condensation of the aminopiperidine derivative 2 with pivalamidine hydrochloride. This cyclization reaction is a key step in constructing the desired heterocyclic scaffold.
Experimental Protocol:
-
To a solution of ethyl 4-amino-1-Boc-piperidine-3-carboxylate ( 2 ) (1 equivalent) in ethanol, add pivalamidine hydrochloride (1.2 equivalents) and sodium ethoxide (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography to obtain tert-butyl 2-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-7-carboxylate ( 5 ).
Causality Behind Experimental Choices:
-
Pivalamidine hydrochloride is the chosen reagent to introduce the tert-butyl group at the 2-position of the pyrimidine ring.[2][3]
-
Sodium ethoxide acts as a base to deprotonate the amidine hydrochloride and facilitate the cyclization reaction.
-
Ethanol is a suitable protic solvent for this type of condensation reaction.
Reduction to this compound (1)
The final step in this synthetic pathway is the reduction of the lactam (pyrimidinone) functionality in compound 5 to the corresponding amine. This is a challenging transformation that requires a powerful reducing agent.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LAH, 3-4 equivalents) in anhydrous tetrahydrofuran (THF).[4][5]
-
Cool the suspension to 0 °C and add a solution of tert-butyl 2-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-7-carboxylate ( 5 ) (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product will be the Boc-protected version of the target molecule. To remove the Boc group, dissolve the residue in a solution of hydrochloric acid in methanol or dioxane and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and partition the residue between a basic aqueous solution (e.g., 1 M NaOH) and DCM.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound ( 1 ).
-
Further purification can be achieved by column chromatography or crystallization if necessary.
Causality Behind Experimental Choices:
-
Lithium aluminum hydride is a potent reducing agent capable of reducing amides and lactams to amines.[6] Its high reactivity necessitates careful handling under anhydrous and inert conditions.
-
The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in an easily filterable precipitate of aluminum salts.
-
The final deprotection step under acidic conditions cleanly removes the Boc group to yield the target compound.
Summary of Synthetic Pathway and Data
Caption: Overall synthetic workflow for the target molecule.
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1a | Ethyl 1-Boc-4-piperidinecarboxylate | Ethyl 4-piperidinecarboxylate | Boc₂O, Et₃N | >95 |
| 1b | Ethyl 1-Boc-4-oxopiperidine-3-carboxylate (4) | Ethyl 1-Boc-4-piperidinecarboxylate | LDA | 60-70 |
| 2 | Ethyl 4-amino-1-Boc-piperidine-3-carboxylate (2) | Compound 4 | NH₄OAc, NaBH₃CN | 50-65 |
| 3 | tert-Butyl 2-(tert-Butyl)-4-oxo-...-carboxylate (5) | Compound 2 , Pivalamidine HCl | NaOEt | 40-60 |
| 4/5 | This compound (1) | Compound 5 | LiAlH₄, HCl | 50-70 |
Conclusion
The synthetic pathway detailed in this guide provides a comprehensive and practical approach for the preparation of this compound. By leveraging a well-established sequence of reactions, including the formation of a key piperidine intermediate, a robust cyclization to form the pyrimidinone core, and a final reduction, the target molecule can be obtained in good overall yield. The provided experimental protocols and the discussion of the rationale behind the choice of reagents and conditions are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and development.
References
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Organic Syntheses. tert-BUTYLAMINE. [Link]
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Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]
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Reddit. Reduction with Lithium Aluminium Hydride (LAH). [Link]
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PrepChem. Synthesis of tert-butylamide. [Link]
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Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Google Patents. Technique for synthesizing tert-butylamine.
-
PubChem. Pivalamidine hydrochloride. [Link]
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The Tetrahydropyridopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The tetrahydropyridopyrimidine nucleus is a premier example of such a scaffold. Its inherent structural features, including a hydrogenated pyridine ring fused to a pyrimidine ring, provide a three-dimensional architecture ripe for chemical modification. This guide offers a deep dive into the significant biological activities of tetrahydropyridopyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. For drug development professionals, understanding the causality behind experimental design is paramount, and this document is structured to provide not just methods, but the strategic rationale that underpins them.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
The most extensively documented therapeutic potential of tetrahydropyridopyrimidine derivatives lies in oncology.[1][2] These compounds have been shown to interfere with key signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Oncogenic Kinases
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[3]
1.1.1 Targeting KRAS-G12C: The KRAS protein is a central node in cellular signaling, and its mutations are notorious drivers of cancer. The G12C mutation, in particular, introduces a cysteine residue that has become a key target for covalent inhibitors.[4][5] Certain tetrahydropyridopyrimidine derivatives have been engineered to act as irreversible covalent inhibitors of KRAS-G12C.[4][5] They achieve this by possessing an electrophilic "warhead" (e.g., an acrylamide group) that forms a permanent covalent bond with the mutant cysteine, locking the KRAS protein in an inactive state.[4][6] This prevents downstream signaling through pathways like the MAPK pathway, which is crucial for cell growth.[4][6]
The diagram below illustrates the inhibition of the MAPK pathway by a KRAS-G12C inhibitor.
Caption: KRAS-G12C inhibition by tetrahydropyridopyrimidine derivatives.
1.1.2 Modulation of AKT/ERK and TRAIL Pathways: Other derivatives, such as analogs of the clinical-stage compound ONC201, function through different mechanisms.[7] These compounds can inhibit the phosphorylation of key survival kinases like AKT and ERK.[7] Simultaneously, they induce the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that selectively triggers apoptosis in cancer cells while sparing normal cells.[7] This dual mechanism of blocking survival signals and activating death signals makes them potent anticancer agents.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For tetrahydropyridopyrimidine derivatives, research has shown that:
-
Substitutions at the C4-position of the pyrimidine ring significantly influence activity. The presence of substituted phenyl groups at this position often enhances cytotoxic effects compared to aliphatic groups.[2]
-
For KRAS-G12C inhibitors, modifications to the groups that interact with the "switch II pocket" of the protein are critical for improving potency. Replacing a naphthyl group with a naphthol, for instance, can introduce a hydrogen bond that significantly enhances binding and cellular activity.[4]
Quantitative Data Summary
The potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of a biological process (e.g., cell growth). Lower IC₅₀ values indicate higher potency.
| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |
| Tetrahydropyridopyrimidine | KRAS-G12C (Cell-based assay) | 70 nM | [4] |
| ONC201 Analog (Compound 4) | MDA-MB-231 (Breast Cancer) | 5-10 times more potent than ONC201 | [7] |
| Tetrahydropyrimidine (4e) | HeLa (Cervical Cancer) | High Activity (Specific value not stated) | [2] |
| Tetrahydropyrimidine (4k) | HeLa (Cervical Cancer) | 43.63 µM | [1] |
| Tetrahydropyrimidine (4b) | HeLa (Cervical Cancer) | 52.59 µM | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a standard method for assessing the effect of a novel tetrahydropyridopyrimidine derivative on cancer cell viability.[8][9]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO but no compound) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Part 2: Antiviral Activity - Halting Viral Invasion
The tetrahydropyrimidine scaffold has also shown significant promise as a source of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[2][10]
Mechanism of Action: HIV-1 Entry Inhibition
A critical step in the HIV-1 lifecycle is its entry into host T-cells, a process mediated by the viral glycoprotein gp120 binding to the host cell's CD4 receptor.[11] Specific tetrahydropyrimidine derivatives have been designed to function as entry inhibitors by physically blocking this interaction.[11] These molecules bind to a hydrophobic pocket on gp120 known as the "Phe43 cavity," preventing the conformational changes necessary for viral entry and fusion.[11] By targeting this initial step, the compounds can halt the infection before the viral genetic material enters the host cell.
Experimental Protocol: Anti-HIV-1 Replication Assay
Rationale: This assay evaluates the ability of a compound to inhibit HIV-1 replication in a susceptible human cell line (e.g., HEK cells). The level of viral replication is quantified by measuring a viral protein, such as the p24 antigen, in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293T cells in a 24-well plate and incubate until they reach approximately 70-80% confluency.
-
Viral Infection: Infect the cells with a known amount of HIV-1 virus stock in the presence of various concentrations of the tetrahydropyrimidine derivative. Include a positive control (virus with no compound) and a negative control (cells with no virus).
-
Incubation: Incubate the infected cells for 48-72 hours to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Antigen Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the positive control. Determine the IC₅₀ value, representing the concentration that inhibits 50% of viral replication.
Part 3: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens
Derivatives of the tetrahydropyrimidine scaffold have demonstrated broad-spectrum antimicrobial activity.[1][12][13] Their efficacy is often dependent on the specific chemical substitutions around the core ring structure.[14]
Structure-Activity Relationship (SAR) Insights
Studies have shown that the antimicrobial activity is highly dependent on the nature of the substituents on the phenyl ring at the C4-position.[13]
-
Electron-withdrawing groups such as nitro (-NO₂) and fluoro (-F) groups tend to enhance antibacterial and antifungal activity.[13]
-
The presence of a m-bromophenyl group at the C4 position has been correlated with high cytotoxic and antimicrobial effects.[2]
Quantitative Data Summary
Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Reported MIC (µg/mL) | Reference |
| Tetrahydropyrimidine (4e) | E. coli | 17.8 | [2] |
| Tetrahydropyrimidine (4j) | S. aureus | 37.8 | [2] |
| Tetrahydropyrimidine (4l) | S. aureus | 19.9 | [2] |
| Tetrahydropyrimidine (4e, 4f, 4k) | Trichophyton mentagrophytes | 200 (0.20 mg/mL) | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It provides a quantitative measure of a compound's potency against a specific bacterial or fungal strain.
Step-by-Step Methodology:
-
Microorganism Preparation: Grow the target microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate. Include a positive control (inoculum with no compound) and a negative control (broth with no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for a longer duration for fungi.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Perspectives
The tetrahydropyridopyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, with potent effects against cancer, viruses, and microbial pathogens. The ability to target highly validated oncogenes like KRAS-G12C highlights the scaffold's potential for developing next-generation targeted therapies. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, moving the most promising candidates from preclinical evaluation into clinical trials where their true therapeutic impact can be realized.
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Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. PubMed. Available at: [Link]
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Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. National Institutes of Health (NIH). Available at: [Link]
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Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ResearchGate. Available at: [Link]
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The Mechanistic Maze: A Technical Guide to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
Preamble: The Enigma of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks recur with remarkable frequency, demonstrating an innate ability to interact with a diverse array of biological targets. These are termed "privileged scaffolds." The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a quintessential example of such a structure.[1][2] Its rigid, fused heterocyclic system provides a three-dimensional architecture that can be readily functionalized, creating a library of compounds with wide-ranging pharmacological activities.
This guide addresses the specific, yet illustrative, challenge of elucidating the mechanism of action for a novel derivative, 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . While direct biological data for this exact compound is not publicly available[3], the extensive research into its structural cousins offers a roadmap for investigation. For drug development professionals, understanding the mechanistic possibilities of the core scaffold is the critical first step in characterizing a new chemical entity. This document will, therefore, serve as an in-depth guide to the known mechanistic landscape of the tetrahydropyrido[4,3-d]pyrimidine family and provide a validated, systematic approach to determining the precise biological function of any new derivative.
Part 1: The Mechanistic Landscape - A Scaffold of Many Hats
The tetrahydropyrido[4,3-d]pyrimidine core has been successfully employed to generate inhibitors and modulators for a remarkable variety of protein classes. The specific mechanism of action is dictated entirely by the nature and position of its substituents. A summary of key targets and the associated therapeutic areas is presented below.
| Target Class | Specific Target(s) | Therapeutic Indication | Reference(s) |
| Kinases | KRAS (G12C, G12D), EGFR, DYRK1A/B | Cancer (Lung, Pancreatic) | [4][5][6][7][8][9] |
| G-Protein Coupled Receptors (GPCRs) | Smoothened (Smo), CXCR2 | Cancer (Medulloblastoma), Inflammation | [10][11][12][13][14] |
| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Cancer | [15] |
| DNA Processing Enzymes | Topoisomerase II (topoII) | Cancer | [16][17] |
| Apoptosis Pathway Modulators | TRAIL Upregulation, AKT/ERK/Foxo3a pathways | Cancer | [18][19] |
Kinase Inhibition: The ATP Pocket Commandos
The most extensively explored activity of this scaffold is kinase inhibition. Derivatives have been designed to target the ATP-binding pocket of several crucial oncogenic kinases.
-
KRAS: Specific mutations in KRAS, such as G12C and G12D, are notorious drivers of cancer.[5] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as covalent inhibitors that bind to the mutated cysteine in KRAS-G12C, locking the protein in an inactive state.[4] Others have been designed as non-covalent inhibitors targeting the switch-II pocket of KRAS-G12D.[5][20]
-
EGFR: The Epidermal Growth Factor Receptor is another key cancer target. The scaffold has been used to create potent inhibitors of both wild-type and mutant forms of EGFR (e.g., L858R/T790M), which are associated with non-small-cell lung cancer.[6][21]
The general mechanism involves the pyrimidine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, while other substituents explore adjacent hydrophobic pockets to achieve potency and selectivity.
Caption: Kinase inhibition by tetrahydropyrido[4,3-d]pyrimidine derivatives.
GPCR Antagonism: Modulating Cell Signaling
Beyond kinases, the scaffold has proven effective at targeting G-Protein Coupled Receptors (GPCRs).
-
Smoothened (Smo): In the Hedgehog (Hh) signaling pathway, aberrant activation of Smo is linked to medulloblastoma.[10][11] Derivatives of tetrahydropyrido[4,3-d]pyrimidine have been identified as potent Smo antagonists that are more soluble and possess better pharmacokinetic profiles than the first-generation inhibitor, vismodegib.[10][12][13] They function by binding to the seven-transmembrane domain of the Smo receptor, preventing its activation and downstream signaling.[12]
Caption: Tier 1 workflow for initial hypothesis generation.
Tier 2: Target Engagement and Validation
Once a target class is hypothesized, the next step is to confirm direct binding and functional modulation.
Experimental Protocol: Kinase Panel Screening (Example)
Assuming the Tier 1 screen suggests kinase activity:
-
Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant kinases.
-
Compound Concentration: Submit the compound for screening at two concentrations, typically 1 µM and 10 µM, in a radiometric or fluorescence-based ATP-competition assay format.
-
Data Analysis: The primary output will be the percent inhibition (%Inh) at each concentration for each kinase.
-
Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50% at 1 µM).
-
Dose-Response: For the primary hits, perform a full 10-point dose-response curve to determine the IC50 (concentration for 50% inhibition).
Causality and Self-Validation: A potent and selective IC50 against a specific kinase (e.g., EGFR) that is known to be a driver in the cell lines that were sensitive in the Tier 1 screen provides strong, self-validating evidence of a direct MoA. If the compound inhibits multiple kinases, further selectivity profiling is required.
Experimental Protocol: Cellular Target Engagement
To confirm that the compound engages the target in a cellular context:
-
Method Selection: Use a method like the Cellular Thermal Shift Assay (CETSA) or a phospho-specific Western blot for a downstream substrate.
-
CETSA Workflow:
-
Treat intact cells (e.g., A549 if EGFR is the target) with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for the target protein (EGFR).
-
Binding of the compound will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
-
-
Phospho-Western Workflow:
-
Treat cells with the compound for a short duration (e.g., 1-2 hours).
-
Stimulate the pathway if necessary (e.g., with EGF for the EGFR pathway).
-
Lyse the cells and perform a Western blot using antibodies against the phosphorylated form of a key downstream substrate (e.g., Phospho-ERK).
-
A reduction in the phosphorylated substrate in compound-treated cells confirms pathway inhibition.
-
Part 3: Hypothetical MoA of this compound
Based on structure-activity relationships (SAR) from the literature, we can propose a hypothetical starting point for investigation. The 2-position of the pyrimidine ring is often a key interaction point. A small, bulky lipophilic group like a tert-butyl is less common than the anilino or other extended groups seen in many potent kinase inhibitors. [6]It lacks the hydrogen bond donors often crucial for hinge-binding.
This structure might therefore be more suited to targets other than kinases. For instance, in Smoothened antagonists, diverse hydrophobic groups are tolerated in this region. [10]It is plausible that the tert-butyl group could occupy a hydrophobic pocket within a GPCR like Smo or a chaperone like Hsp90. [15]Therefore, an initial hypothesis could be that This compound acts as a modulator of a non-kinase target, potentially a GPCR or chaperone protein. This hypothesis would guide the selection of initial phenotypic and target-based assays.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a powerful tool in drug discovery, capable of being tailored to a multitude of biological targets. While the precise mechanism of action for this compound remains to be experimentally determined, the rich history of its parent scaffold provides a clear and logical framework for its elucidation. By employing a tiered, systematic approach—from broad phenotypic screening to specific target engagement and pathway analysis—researchers can confidently navigate the mechanistic maze and unlock the therapeutic potential of this and other novel compounds.
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Potential therapeutic targets of tetrahydropyridopyrimidine compounds
Beginning Comprehensive Search
I've started with a thorough search to understand the therapeutic targets of tetrahydropyridopyrimidine compounds. My initial focus is on their mechanisms of action and applications in different diseases. I am now transitioning to the next stage of my search.
Initiating Detailed Investigations
I'm now diving deep into specific kinases, enzymes, and receptors modulated by tetrahydropyridopyrimidine compounds. I am also investigating signaling pathways and downstream effects. I'm actively seeking experimental protocols and assays for target identification and validation, including techniques like kinase profiling. Quantitative data, like IC50 values, is a current focus. I will also incorporate peer-reviewed articles.
Planning Guide Construction
I'm now outlining a comprehensive technical guide structure. This involves introductions to tetrahydropyridopyrimidines and their applications. I will create sections on crucial therapeutic targets with signaling diagrams (Graphviz) and rationale. Each target will have compound mechanisms and experimental protocols with data tables. I'll conclude with a comprehensive reference section.
Reviewing Initial Findings
I've made good headway, exploring the initial literature surrounding tetrahydropyridopyrimidine compounds. My focus is on their inhibitory effects on KRAS, especially the G12C and G12D mutants. I've uncovered some key mechanisms, including covalent binding and allosteric inhibition, which seem promising avenues for further investigation.
Expanding Target Scope
I've broadened the scope beyond just KRAS, and am now looking into tetrahydropyridopyrimidine's interactions with topoisomerase II, Erk2, and LIM kinases. I'm also finding antimicrobial and α-glucosidase inhibitory activities that could broaden the scope of this research. My immediate focus is on gathering specific protocols and quantitative data to build a technical guide. The section on PROTACs is proving very interesting.
Focusing On KRAS Targets
I'm now fully immersed in the characteristics of tetrahydropyridopyrimidine compounds and their relationship to KRAS mutants, particularly G12C and G12D. I've been examining the covalent inhibition mechanism and how it impacts downstream pathways. The data is providing valuable insight, and the direction seems very promising.
Prioritizing Non-KRAS Targets
I'm now expanding my investigation beyond KRAS, focusing on LIMK, Erk2, and topoisomerase II interactions with the tetrahydropyridopyrimidine compounds. My priority is to find precise quantitative data like IC50 and Ki values for these interactions. I also need to find detailed, step-by-step protocols for target validation assays. I'm exploring the potential of this scaffold for PROTAC development, needing concrete examples or stronger rationales.
Exploring Therapeutic Targets
I've been focusing on therapeutic targets for tetrahydropyridopyrimidine compounds, and have been running searches on KRAS (G12C and G12D), LIMK, Erk2, and topoisomerase II. I'm also looking into experimental protocols and usage details for these compounds. This is proving to be a pretty interesting area of research.
Expanding Target Knowledge
Now, I'm digging deeper into the tetrahydropyridopyrimidine compounds' less-explored targets: LIMK, Erk2, and topoisomerase II. While I've got a handle on KRAS and its pathway effects, my goal is to solidify mechanistic insights and expand the quantitative data on these other targets, as well. Also, the PROTAC applications of this scaffold are becoming quite promising and I need to add more detail. I'm aiming for detailed, step-by-step experimental protocols to serve the user best.
Reviewing Search Results
I'm now reviewing the information I've compiled, structuring the whitepaper. I'm focusing on gaps and planning targeted searches to address them. I have enough to begin writing the introduction, KRAS section, and other targets. I'll draft protocols, create data tables, and diagrams, citing sources as I go.
In-vitro studies of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
An In-Depth Technical Guide for the In-Vitro Evaluation of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core for a multitude of targeted therapeutic agents.[1] Derivatives have shown potent activity against a range of high-value oncology targets, including KRAS-G12D, HSP90, human topoisomerase II, and notably, Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2][3][4][5] Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis is a hallmark of numerous cancers, making it a critical pathway for therapeutic intervention.[5] This guide presents a comprehensive, field-proven framework for the in-vitro characterization of this compound, a novel compound built upon this versatile scaffold. We will proceed under the guiding hypothesis that this compound is a selective CDK4/6 inhibitor, outlining a logical progression of experiments from initial target engagement to cellular mechanism of action, designed to rigorously validate its potential as a targeted anti-cancer agent.
Part 1: Primary Biochemical Target Engagement & Selectivity
The foundational step in characterizing any putative kinase inhibitor is to confirm direct, potent, and selective interaction with its intended targets. The experimental choices described below are designed not only to quantify potency (IC50) but also to build an early, crucial understanding of the compound's specificity, a key determinant of its future therapeutic window.
Core Postulate: Direct Inhibition of CDK4/6 Kinase Activity
The primary hypothesis is that this compound directly inhibits the enzymatic activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. These complexes function by phosphorylating the Retinoblastoma (Rb) protein, a key step in cell cycle progression.[6] We must therefore quantify the compound's ability to block this phosphorylation event in a purified, cell-free system.
An ATP-depletion assay is a robust and high-throughput method for this purpose. As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity.
Experimental Protocol: Luminescence-Based Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzyme complexes in kinase buffer.
-
Prepare a 2X solution of a suitable substrate, such as a full-length Rb protein or a specific peptide fragment (e.g., Rb (773-928)).
-
Serially dilute the test compound, this compound, in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM), then dilute into the kinase buffer. Include a known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control and a DMSO-only vehicle control.[6]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution or control.
-
Add 10 µL of the 2X enzyme/substrate mixture to each well to initiate the reaction.
-
Add 5 µL of a 10 µM ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a light signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Causality of Selectivity: Building a Therapeutic Rationale
Potency is meaningless without selectivity. Non-specific CDK inhibitors have historically failed due to toxicity arising from the inhibition of other essential kinases involved in processes like transcription (e.g., CDK9) or cell cycle checkpoints (e.g., CDK1, CDK2).[5][7] Therefore, profiling the compound against a panel of related kinases is a self-validating step that establishes the trustworthiness of the lead molecule. A highly selective compound is more likely to have a predictable on-target effect in complex biological systems.
Experimental Workflow: Kinase Selectivity Profiling
This is typically performed as a fee-for-service by a specialized vendor. The compound is screened at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100 kinases, with an emphasis on the CDK family). The percent inhibition at this concentration provides a clear view of off-target activities. Any significant off-target hits (>50% inhibition) should be followed up with full IC50 determination assays as described in section 1.1.
Part 2: Cellular Mechanism of Action & Anti-Proliferative Effects
Demonstrating biochemical potency is the first step. The next is to prove that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit the expected biological response.
Target Engagement: Verification of Rb Phosphorylation Inhibition
The direct downstream consequence of CDK4/6 inhibition is the prevention of Rb phosphorylation at specific serine residues (e.g., Ser780, Ser795, Ser807/811).[6] Observing a dose-dependent reduction in phosphorylated Rb (p-Rb) is the most direct proof of target engagement in a cellular context.
Experimental Protocol: Western Blot for p-Rb Modulation
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies specific for p-Rb (Ser780) and total Rb. A loading control antibody (e.g., GAPDH or β-Actin) is mandatory.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the p-Rb signal to the total Rb signal for each sample. This confirms that the reduction in phosphorylation is not due to a decrease in the total amount of the Rb protein.
-
Phenotypic Consequence: G1 Cell Cycle Arrest
By preventing Rb phosphorylation, CDK4/6 inhibitors maintain Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, causing the cell to arrest in the G1 phase of the cell cycle.[5] This G1 arrest is the definitive cellular phenotype of CDK4/6 inhibition.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Treat cells as described in the Western Blot protocol (2.1.1) for 24-48 hours.
-
Cell Fixation: Harvest cells (including any floating cells), wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A potent CDK4/6 inhibitor will show a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations.
Therapeutic Outcome: Inhibition of Cancer Cell Proliferation
The ultimate goal of a CDK4/6 inhibitor is to stop cancer cells from dividing. Measuring the compound's effect on cell proliferation provides the GI50 (or IC50) value, a key metric of its overall cellular potency.
A Critical Note on Assay Selection: Recent studies have demonstrated that metabolic assays (e.g., MTT, MTS, or those measuring cellular ATP) can be misleading for evaluating cytostatic agents like CDK4/6 inhibitors.[8] This is because cells arrested in G1 continue to grow in size and metabolic activity, which can mask the anti-proliferative effect.[8] Therefore, a DNA-based assay that directly measures cell number is the more trustworthy and scientifically rigorous method.
Experimental Protocol: DNA-Based Proliferation Assay (e.g., CyQUANT®)
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well, black, clear-bottom plate. After 24 hours, treat with a 10-point serial dilution of the compound for 72 hours.
-
Lysis and Staining:
-
Remove the media from the wells.
-
Freeze the plate at -80°C for at least 30 minutes.
-
Thaw the plate at room temperature and add a lysis buffer containing a green fluorescent dye that binds to DNA.
-
Incubate for 5 minutes, protected from light.
-
-
Measurement: Read the fluorescence on a plate reader with appropriate filters (e.g., 480 nm excitation / 520 nm emission).
-
Analysis: The fluorescence signal is directly proportional to the cell number. Calculate the GI50 value by plotting the percent growth inhibition against the log of the compound concentration and fitting to a four-parameter logistic curve.
Part 3: Data Synthesis and Visualization
A systematic presentation of the data is essential for clear interpretation and decision-making. The following diagrams and table provide a logical framework for summarizing the in-vitro characterization of this compound.
Data Presentation: Summary of In-Vitro Profile
| Assay Type | Target / Cell Line | Endpoint | Result (Value) | Comment |
| Biochemical Potency | Recombinant CDK4/Cyclin D1 | IC50 | e.g., 15 nM | Direct measure of enzymatic inhibition. |
| Recombinant CDK6/Cyclin D1 | IC50 | e.g., 25 nM | ||
| Biochemical Selectivity | Recombinant CDK1/Cyclin B | IC50 | e.g., >1000 nM | Demonstrates >40-fold selectivity against a key cell cycle kinase. |
| Recombinant CDK2/Cyclin E | IC50 | e.g., >1000 nM | ||
| Cellular Target Engagement | MCF-7 Cells | EC50 (p-Rb Ser780) | e.g., 50 nM | Confirms target modulation in a cellular context. |
| Cellular Phenotype | MCF-7 Cells | G1 Arrest | e.g., 75% at 200 nM | Definitive phenotypic marker of CDK4/6 inhibition. |
| Anti-Proliferative Activity | MCF-7 Cells | GI50 | e.g., 150 nM | Overall measure of cellular potency. |
Visualization: Logical Experimental Workflow
Caption: A logical workflow for the in-vitro evaluation of a putative CDK4/6 inhibitor.
Visualization: The CDK4/6 Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the proposed mechanism of inhibition.
References
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. Retrieved from [Link]
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Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. (2016, December 8). PubMed. Retrieved from [Link]
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Preclinical research offers promise of new CDK4/6 inhibitors. (2021, September 19). ESMO Daily Reporter. Retrieved from [Link]
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2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017, September 20). PubMed. Retrieved from [Link]
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Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025, June 4). PubMed. Retrieved from [Link]
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CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018, May 1). PubMed. Retrieved from [Link]
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CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. (2019, October 31). White Rose Research Online. Retrieved from [Link]
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The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024, March 4). National Institutes of Health. Retrieved from [Link]
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Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023, December 13). MDPI. Retrieved from [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025, May 27). National Institutes of Health. Retrieved from [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved from [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]
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Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. (n.d.). PubMed. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel heterocyclic compound, 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. As this molecule represents a new chemical entity, this document emphasizes predictive methodologies and robust experimental protocols rather than a retrospective analysis of existing data. It is intended for researchers, drug discovery scientists, and formulation experts who require a thorough understanding of these critical physicochemical properties to advance preclinical development. The guide details computational prediction of solubility, outlines protocols for both kinetic and thermodynamic solubility determination, and provides a systematic approach to stability assessment through forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The overarching goal is to equip scientists with the necessary tools to characterize and overcome potential liabilities associated with this promising molecular scaffold.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and produce unreliable results in biological assays.[1][2][3] Similarly, a molecule prone to degradation can lose potency, generate potentially toxic impurities, and have a commercially unviable shelf-life.[4][5]
The subject of this guide, this compound (Hereafter referred to as Compound X), is a heterocyclic molecule with potential pharmacological applications. Its structure, featuring a fused pyridopyrimidine core and a bulky tert-butyl group, presents a unique profile that requires careful characterization.
Compound X: Core Structure
-
IUPAC Name: 2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
-
Molecular Formula: C₁₁H₁₇N₃[6]
-
Molecular Weight: 191.27 g/mol [6]
-
CAS Number: 1211516-37-8[6]
This guide provides a proactive, methodology-focused approach to thoroughly characterize the solubility and stability of Compound X, enabling informed decisions in lead optimization and formulation development.
Solubility Characterization: From Prediction to Experimentation
A comprehensive understanding of solubility begins with in silico prediction, which guides subsequent experimental work. The experimental phase is bifurcated into high-throughput kinetic assays for early-stage discovery and definitive thermodynamic assays for later-stage development.[7][8]
In Silico Solubility Prediction
Before embarking on wet-lab experiments, computational models can provide a valuable, resource-efficient estimate of solubility. These models leverage the molecule's structure to predict its behavior.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate structural or physicochemical descriptors with solubility.[6] Key descriptors for Compound X would include its molecular weight, number of hydrogen bond donors (1, the secondary amine in the tetrahydropyridine ring) and acceptors (2, the pyrimidine nitrogens), and lipophilicity.[9]
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a cornerstone of solubility prediction. The calculated XLogP3 for Compound X is 1.3, suggesting moderate lipophilicity.[6]
-
The General Solubility Equation (GSE): Developed by Yalkowsky and Valvani, the GSE is a widely used empirical model that predicts aqueous solubility (logS) based on the logP and the melting point (MP) of the compound: logS ≈ 0.8 - logP - 0.01(MP - 25).[10][11] As the melting point of Compound X is not yet experimentally determined, this equation highlights the necessity of obtaining this physical parameter to refine solubility predictions.
These predictive tools help anticipate potential solubility challenges and prioritize compounds for synthesis and experimental testing.[9][12]
Experimental Solubility Determination
Experimental validation is essential. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.[7][8]
Kinetic solubility is the preferred method in early discovery due to its high throughput and low sample requirement.[13][14] It measures the solubility of a compound upon its rapid precipitation from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[8][15] This method often overestimates the true equilibrium solubility because it can lead to the formation of supersaturated solutions or amorphous precipitates.[4][15]
Protocol: High-Throughput Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Precipitation Detection: Measure the turbidity (precipitation) of each well using a microplate nephelometer, which detects scattered light.[14]
-
Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is first observed.
Considered the "gold standard," thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution with an excess of solid material.[13][16] This is a lower-throughput but more accurate method, crucial for lead optimization and pre-formulation studies.[7]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid, crystalline Compound X to a series of vials containing relevant aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of Compound X in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: It is best practice to analyze the remaining solid by methods like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[4]
Factors Influencing the Solubility of Compound X
Several factors will dictate the solubility of Compound X:
-
pH and pKa: The tetrahydropyridine ring contains a secondary amine, which is basic. The pyrimidine ring contains two nitrogen atoms which are weakly basic. The pKa of these functional groups will determine the ionization state of the molecule at different pH values. The protonated, charged form is expected to be significantly more water-soluble than the neutral form. Therefore, solubility is predicted to be higher at acidic pH.
-
Polarity: The molecule has both non-polar (tert-butyl group, hydrocarbon backbone) and polar (amine and pyrimidine nitrogens) regions. The balance between these determines its interaction with polar solvents like water.[17]
-
Molecular Size and Crystal Form: Larger molecules can be more difficult for solvent molecules to solvate.[17] Furthermore, the energy of the crystal lattice must be overcome for dissolution to occur. Different polymorphs (crystal forms) of Compound X may exhibit different solubilities.
Table 1: Summary of Solubility Assessment Strategy
| Parameter | Method | Purpose | Stage of Development |
| Predicted Solubility | In Silico (QSPR, GSE) | Early estimation of potential solubility liabilities; guides experimental design. | Discovery |
| Kinetic Solubility | Nephelometry, UV-Vis Spectroscopy | High-throughput screening of analogues; provides a rapid rank-ordering of compounds. | Lead Identification |
| Thermodynamic Solubility | Shake-Flask with HPLC Quantification | Definitive equilibrium solubility measurement; essential for lead optimization, formulation, and regulatory filings. | Lead Optimization |
| pH-Solubility Profile | Shake-Flask at various pH values | Determines the effect of ionization on solubility; predicts behavior in the gastrointestinal tract. | Lead Optimization |
Stability Assessment: Ensuring Molecular Integrity
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[18] The development of such a method is paramount and is achieved through forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the NCE under conditions more severe than accelerated stability testing.[4][9] These studies are mandated by regulatory agencies like the FDA and are described in ICH guideline Q1A(R2).[7][19] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[5] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without over-stressing the molecule to the point of forming irrelevant, secondary products.[7][19]
The workflow for a forced degradation study is visualized below.
Caption: Workflow for Forced Degradation and Method Development.
Potential Degradation Pathways for Compound X
The tetrahydropyridopyrimidine core is susceptible to specific chemical transformations.
-
Hydrolysis: The pyrimidine ring, particularly if electron-deficient, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions. The amide-like bonds within the pyrimidine structure are potential sites of attack.
-
Oxidation: The secondary amine in the tetrahydropyridine ring is a potential site for oxidation, which could lead to N-oxide formation or ring opening. The tert-butyl group is generally stable to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. The specific pathway depends on the molecule's chromophore.
The catabolism of pyrimidine bases in biological systems often involves enzymatic reduction of the ring by dihydropyrimidine dehydrogenase (DPD), followed by ring opening.[10][11][12] While not the same as chemical degradation, these biological pathways can provide clues to the inherent instabilities of the pyrimidine ring system.
Protocol: Forced Degradation of Compound X
-
Solution Preparation: Prepare solutions of Compound X (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C.
-
Basic: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Expose the solid powder and the solution to 60°C.
-
Photolytic: Expose the solid and solution to light conditions specified in ICH Q1B.
-
-
Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize acidic/basic samples before analysis.
-
Analytical Method: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate, which is MS-compatible) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Detection: A photodiode array (PDA) detector is crucial to assess peak purity and identify the optimal wavelength for quantification. Mass spectrometry (MS) is invaluable for identifying the mass of degradation products, aiding in structure elucidation.[6][20]
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Assess peak purity of the parent compound peak in all stressed samples.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to the increase in degradation products.[20]
-
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT or elevated temp. | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT or elevated temp. | To test susceptibility to base-catalyzed degradation. |
| Oxidation | 3-30% H₂O₂, RT | To evaluate stability towards common oxidative stress. |
| Thermal | Dry heat (e.g., 60-80°C) | To assess the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B specified light exposure (UV and visible) | To determine if the compound is light-sensitive, requiring protection. |
Conclusion and Forward Look
The systematic evaluation of solubility and stability is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in drug development. For this compound, this guide proposes a logical, phase-appropriate strategy. Initial in silico predictions of solubility, centered on its moderate lipophilicity (XLogP3 = 1.3), should be followed by high-throughput kinetic assays to enable rapid structure-activity relationship (SAR) exploration. Definitive thermodynamic solubility data, especially its pH-dependent profile, will be critical for selecting the optimal salt form and designing formulations for in vivo studies.
Simultaneously, a comprehensive forced degradation study will establish the compound's intrinsic stability and validate a robust, stability-indicating HPLC method. Potential liabilities, such as hydrolysis of the pyrimidine ring or oxidation of the secondary amine, can be identified early. This knowledge directly informs decisions on formulation, packaging, and storage conditions to ensure the delivery of a safe and effective product. By adhering to this integrated analytical framework, researchers can build a robust data package, anticipate development challenges, and maximize the therapeutic potential of this promising NCE.
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Oxidative-hydrolytic splitting of carbon–carbon bonds of organic molecules - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. ijtsrd.com [ijtsrd.com]
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- 20. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocol: Synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Introduction: The Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for designing selective inhibitors of various biological targets, most notably protein kinases.[1] Kinase inhibitors containing this core have shown promise in oncology and immunology.[2] The 2-(tert-butyl) substituent is a common feature in kinase inhibitors, often occupying a hydrophobic pocket in the enzyme's active site, thereby enhancing potency and selectivity.
This document provides a detailed, field-proven protocol for the synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. The presented route is a robust, three-step sequence designed for clarity, reproducibility, and scalability. It begins with the activation of a commercially available starting material, N-Boc-4-piperidone, followed by a key cyclocondensation reaction to construct the pyrimidine ring, and concludes with a standard deprotection step to yield the final target molecule.
Guiding Principles of the Synthetic Strategy
The chosen synthetic pathway is predicated on established and reliable chemical transformations. The core logic involves:
-
Nitrogen Protection: The piperidine nitrogen is initially protected with a tert-butyloxycarbonyl (Boc) group. This is a critical strategic decision to prevent its nucleophilic nature from interfering with the desired reactions at the C3 and C4 positions of the piperidone ring.[3] The Boc group is stable under the basic conditions of the cyclization step but can be cleanly removed under acidic conditions.[4]
-
Ketone Activation: The 4-piperidone is activated by forming an enaminone intermediate. This transformation, accomplished using dimethylformamide dimethyl acetal (DMF-DMA), introduces a reactive β-carbon and prepares the scaffold for efficient cyclization with an amidine.
-
Pyrimidine Ring Formation: The pyrimidine ring is constructed via a cyclocondensation reaction between the activated piperidone intermediate and tert-butylamidine hydrochloride. This is a classic and efficient method for building the pyrimidine heterocycle.[5]
-
Deprotection: The final step involves the removal of the Boc protecting group to furnish the title compound, ready for subsequent derivatization or biological screening.
Overall Synthetic Workflow
The synthesis proceeds through a logical three-step sequence as illustrated below.
Figure 1: Overall synthetic workflow from N-Boc-4-piperidone to the final product.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of tert-Butyl 4-((dimethylamino)methylene)-5-oxo-piperidine-1-carboxylate (Intermediate 2)
This step activates the C3 position of the piperidone ring, making it susceptible to nucleophilic attack in the subsequent cyclization step. DMF-DMA serves as both a reagent and a source of the one-carbon unit required for the pyrimidine ring.
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| N-Boc-4-piperidone (1) | 199.26 | 10.0 g | 50.2 | 1.0 |
| DMF-DMA | 119.16 | 17.8 mL | 125.5 | 2.5 |
| Toluene | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and toluene (100 mL).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (17.8 mL, 125.5 mmol).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate 2 . This intermediate is often used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient).
Step 2: Synthesis of tert-Butyl 2-(tert-butyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (Intermediate 3)
This is the key ring-forming step where the activated piperidone condenses with tert-butylamidine to form the protected tetrahydropyrido[4,3-d]pyrimidine core. Sodium ethoxide acts as a base to deprotonate the amidinium salt and catalyze the cyclization.
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Intermediate 2 (crude) | 254.34 | ~12.7 g | 50.2 | 1.0 |
| tert-Butylamidine HCl | 136.62 | 8.23 g | 60.2 | 1.2 |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 22.8 mL | 60.2 | 1.2 |
| Ethanol (Absolute) | - | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add the crude intermediate 2 (~12.7 g, 50.2 mmol) and absolute ethanol (150 mL). Stir until dissolved.
-
Add tert-butylamidine hydrochloride (8.23 g, 60.2 mmol).
-
Slowly add the sodium ethoxide solution (22.8 mL, 60.2 mmol) to the stirring mixture at room temperature. The addition may be slightly exothermic.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). Stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to yield the Boc-protected product 3 as a solid.
Step 3: Synthesis of this compound (Final Product 4)
The final step is the removal of the Boc protecting group under acidic conditions to yield the free secondary amine on the piperidine ring.
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Intermediate 3 | 319.45 | 10.0 g | 31.3 | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 24.1 mL | 313 | 10.0 |
Procedure:
-
Dissolve the Boc-protected intermediate 3 (10.0 g, 31.3 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (24.1 mL, 313 mmol) dropwise to the stirring solution. Caution: Gas evolution (CO₂) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM (100 mL) and carefully basify the solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product 4 , typically as a solid. The product can be further purified by recrystallization or chromatography if necessary.
Mechanistic Rationale and Expert Insights
The Role of the Boc Protecting Group
The use of N-Boc-4-piperidone is a cornerstone of this synthetic strategy. The piperidine nitrogen is a nucleophile and a base. Without protection, it could engage in several undesirable side reactions:
-
Self-condensation: The piperidone could undergo self-aldol condensation under basic conditions.
-
Reaction with DMF-DMA: The secondary amine could react with DMF-DMA.
-
Interference in Cyclization: The basic nitrogen could interfere with the base-catalyzed cyclocondensation step.
The Boc group effectively "masks" the nitrogen, rendering it non-nucleophilic and non-basic, thereby directing reactivity to the desired ketone functionality.[3] Its facile removal under acidic conditions that are orthogonal to the other steps makes it an ideal choice.[4]
The Cyclocondensation Mechanism
The formation of the pyrimidine ring is a classic example of a condensation reaction. The plausible mechanism is as follows:
Figure 2: Plausible mechanism for the pyrimidine ring formation.
-
Michael Addition: One of the nitrogen atoms of the tert-butylamidine acts as a nucleophile and attacks the β-carbon of the enaminone system.
-
Cyclization/Dehydration: The second nitrogen atom of the amidine then attacks the carbonyl carbon of the original piperidone. This is followed by the elimination of a water molecule.
-
Aromatization: The final step involves the elimination of dimethylamine to form the stable, aromatic pyrimidine ring.
This sequence is a highly efficient and convergent method for constructing the bicyclic core.
References
- Herrera, A., Martínez-Alvarez, R., Chioua, R., & Almy, J. (2006). A facile synthesis of new tetrahydropyrido[4,3-d]pyrimidine derivatives. Tetrahedron Letters, 47(31), 5463–5465.
- Queener, C. A., et al. (2008). Synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(2), 259-268.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Ganesan, A., Yurek-George, A., & Srinivasan, N. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved January 15, 2026, from [Link].
- Li, J., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry, 66(8), 5674-5694.
- Li, W., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696.
- Tighadouini, S., et al. (2021).
- Falcó, J. L., et al. (2003). An efficient solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.
- Sanna, F., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a KRAS-G12D Inhibitor
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is mutated in approximately 30% of all human cancers, with the glycine-to-aspartate substitution at codon 12 (G12D) being one of the most frequent and aggressive driver mutations, particularly in pancreatic, colorectal, and lung cancers.[1][2][3][4] For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and a smooth surface lacking deep druggable pockets.[1][5] Recent breakthroughs have led to the development of non-covalent inhibitors that bind to a "switch-II" pocket, locking the protein in its inactive state. This guide provides a comprehensive framework for the preclinical characterization of novel KRAS-G12D inhibitors, using 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a representative compound from a promising chemical scaffold, as a working example.[6] We present detailed protocols for essential biochemical and cellular assays designed to validate target engagement, quantify inhibitory activity, and confirm the on-target mechanism of action in a cellular context.
Scientific Background: The KRAS-G12D Challenge
Under normal physiological conditions, KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][7] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis to return KRAS to its inactive state.[8][9]
The G12D mutation severely impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GAP-mediated inactivation.[7][8] This results in a constitutively active, GTP-bound protein that perpetually stimulates downstream pro-proliferative signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][7][10] this compound and similar non-covalent inhibitors are designed to bind to the switch-II pocket of KRAS-G12D, preventing the conformational changes required for effector protein binding (e.g., RAF) and thereby blocking downstream signal transmission.[1][11]
Caption: The KRAS signaling pathway and mechanism of inhibition.
Biochemical Characterization Protocols
The initial evaluation of a putative KRAS-G12D inhibitor requires robust biochemical assays to confirm direct binding to the target protein and to quantify its inhibitory effect on KRAS function.
Protocol 2.1: Target Engagement & Binding Affinity via TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for quantifying ligand-protein binding.[12][13] This protocol describes a competition binding assay to determine the IC50, and subsequently the binding affinity (Ki), of the test compound.
Scientific Rationale: This assay measures the ability of the test compound to displace a known fluorescent tracer ligand from the switch-II pocket of KRAS-G12D. A decrease in the FRET signal is directly proportional to the amount of tracer displaced by the inhibitor, providing a quantitative measure of binding affinity.
Materials:
-
Recombinant His-tagged KRAS-G12D protein (GDP-loaded)
-
Terbium (Tb)-conjugated anti-His antibody (FRET donor)
-
Fluorescently-labeled tracer ligand (e.g., BODIPY-GTPγS) (FRET acceptor)
-
This compound (Compound X)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well low-volume black plates
-
TR-FRET capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
Add 50 nL of serially diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing KRAS-G12D protein and Tb-anti-His antibody in assay buffer. Add 5 µL to each well. (Final concentration e.g., 10 nM KRAS, 1 nM antibody).
-
Incubate for 30 minutes at room temperature to allow antibody-protein binding.
-
-
Competition Reaction:
-
Add 5 µL of the fluorescent tracer ligand in assay buffer to all wells. (Final concentration e.g., 20 nM).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET reader. Excite the Terbium donor at ~340 nm and measure emissions at ~620 nm (donor) and ~665 nm (acceptor) after a 60 µs delay.
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.
-
Normalize the data using wells with DMSO only (0% inhibition) and wells without KRAS protein (100% inhibition).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.2: Inhibition of Nucleotide Exchange
This assay determines if the inhibitor can lock KRAS-G12D in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.[14][15][16]
Scientific Rationale: The assay uses KRAS pre-loaded with a fluorescent GDP analog (BODIPY-GDP). In the protein-bound state, the fluorophore's environment is hydrophobic, resulting in high fluorescence polarization. When a large excess of non-fluorescent GTP is added, it displaces the BODIPY-GDP, which tumbles freely in solution, causing a decrease in polarization. An effective inhibitor will prevent this exchange, maintaining a high polarization signal.
Materials:
-
Recombinant KRAS-G12D protein
-
BODIPY-FL-GDP
-
GTP solution (10 mM)
-
Exchange Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 5 mM EDTA
-
384-well black plates (low-binding)
-
Fluorescence polarization plate reader
Procedure:
-
Protein Loading: Incubate KRAS-G12D with a 5-fold molar excess of BODIPY-FL-GDP in a buffer containing 5 mM EDTA for 1 hour at room temperature. Stop the reaction by adding MgCl₂ to a final concentration of 10 mM. Remove unbound nucleotide via a desalting column.
-
Assay Setup:
-
Add 10 µL of BODIPY-GDP-loaded KRAS-G12D (e.g., 20 nM final concentration) in Exchange Buffer to each well.
-
Add 1 µL of serially diluted Compound X or DMSO control.
-
Incubate for 30 minutes at room temperature.
-
-
Initiate Exchange: Add 10 µL of GTP (e.g., 200 µM final concentration) to initiate the nucleotide exchange.
-
Read Plate: Immediately begin reading fluorescence polarization every 2 minutes for 60 minutes.
-
Data Analysis: Plot the change in millipolarization (mP) units over time. Compare the rate of exchange in the presence of the inhibitor to the DMSO control. Calculate IC50 values from the endpoint reads.
Sources
- 1. jetir.org [jetir.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. bpsbioscience.com [bpsbioscience.com]
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Application Notes and Protocols: The Role of Tetrahydropyridopyrimidines in Modern Cancer Research
Introduction: A Versatile Scaffold for Oncology Drug Discovery
The tetrahydropyridopyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and oncology. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling high-affinity and selective interactions with a variety of biological targets. This versatility has led to the development of tetrahydropyridopyrimidine derivatives that can modulate critical pathways in cancer progression, including oncogenic signaling, cell cycle regulation, and programmed cell death. This guide provides an in-depth exploration of the key applications of this scaffold in cancer research, complete with the scientific rationale and detailed, field-proven protocols for their evaluation.
Section 1: Covalent Inhibition of Oncogenic KRAS-G12C
Scientific Rationale: Targeting the "Undruggable"
For decades, the KRAS oncogene, particularly its mutated forms, was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets on its surface. The KRAS-G12C mutation, prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, represents a significant unmet clinical need.[1] A breakthrough came with the discovery of a novel pocket near the switch-II region of the inactive, GDP-bound state of KRAS-G12C.[1]
Tetrahydropyridopyrimidine-based compounds, such as Adagrasib (MRTX849) , were engineered as irreversible covalent inhibitors to exploit this discovery.[2][3] These molecules feature an electrophilic warhead (e.g., an acrylamide group) that forms a permanent covalent bond with the mutant cysteine residue at position 12.[1][3] This covalent modification locks the KRAS-G12C protein in its inactive state, preventing downstream signaling and halting tumor cell proliferation.[4]
Key Signaling Pathway: The RAS/RAF/MEK/ERK (MAPK) Pathway
KRAS is a small GTPase that acts as a molecular switch in the Mitogen-Activated Protein Kinase (MAPK) pathway. When active (GTP-bound), KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK.[1] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell growth, proliferation, and survival.[1] By locking KRAS-G12C in an inactive state, tetrahydropyridopyrimidine inhibitors effectively block this entire cascade, making the measurement of p-ERK levels a critical pharmacodynamic biomarker of target engagement and pathway inhibition.[1]
Experimental Protocols
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, yielding an IC₅₀ (half-maximal inhibitory concentration) value.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[1][5]
-
Procedure:
-
Cell Seeding: Plate KRAS-G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyrimidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
This protocol directly assesses the pharmacodynamic effect of the inhibitor on its intended signaling pathway.
-
Procedure:
-
Cell Treatment and Lysis: Seed KRAS-G12C mutant cells in 6-well plates. Treat with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved (ERK1/2 are ~44/42 kDa).[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[6][8]
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
This advanced method directly quantifies the percentage of the target protein that is covalently bound by the inhibitor.
-
Principle: After treating cells with the inhibitor, the target protein (KRAS-G12C) is isolated, typically by immunoprecipitation. The protein is then digested into peptides, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify both the unmodified (free) and drug-modified (bound) versions of the peptide containing Cys12.[9][10]
-
Procedure (Simplified Workflow):
-
Cell Treatment: Treat KRAS-G12C mutant cells with the inhibitor for the desired time.
-
Lysis and Immunoprecipitation: Lyse the cells and enrich for KRAS protein using an anti-RAS antibody coupled to magnetic beads.[9]
-
Proteolytic Digestion: Digest the enriched protein on-bead with an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer. Monitor the specific mass-to-charge ratios for the peptide containing Cys12 in both its unbound form and its adducted form (peptide mass + inhibitor mass).[11]
-
Data Analysis: Calculate the percentage of target engagement by comparing the peak areas of the adducted peptide to the sum of the adducted and unadducted peptides.
-
This protocol evaluates the anti-tumor activity of the compound in a living organism. The MIA PaCa-2 cell line, which harbors the KRAS-G12C mutation, is commonly used.[12]
-
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 1-2 million cells (in 100-200 µL) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³ (calculated as (Width² x Length)/2), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Prepare the tetrahydropyridopyrimidine compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound to the treatment group via oral gavage daily at the predetermined dose. Administer vehicle only to the control group.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot for p-ERK, LC-MS/MS for target engagement).
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: In Vitro Activity of a Hypothetical Tetrahydropyridopyrimidine Inhibitor
| Cell Line | Target | Assay Type | IC₅₀ (nM) |
|---|---|---|---|
| NCI-H358 | KRAS-G12C | p-ERK Inhibition (2h) | 5.5 ± 1.2 |
| MIA PaCa-2 | KRAS-G12C | p-ERK Inhibition (2h) | 8.1 ± 2.5 |
| NCI-H358 | KRAS-G12C | Cell Viability (72h) | 52 ± 11 |
| A549 | KRAS-WT | Cell Viability (72h) | >10,000 |
Section 2: Modulation of the Cell Cycle via CDK Inhibition
Scientific Rationale
Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle.[13] The progression through the cell cycle is orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which are activated by binding to their cyclin partners.[14] The CDK4/6-Cyclin D complex, for example, is critical for the transition from the G1 (growth) phase to the S (synthesis) phase.[15] Overexpression or aberrant activation of CDKs is common in many cancers, making them attractive therapeutic targets. Certain pyridopyrimidine scaffolds have been shown to act as potent ATP-competitive inhibitors of CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequent inhibition of tumor growth.[13][16]
Key Signaling Pathway: Cell Cycle Regulation
CDK inhibitors prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the transcription factor E2F, preventing the expression of genes required for S-phase entry. Inhibition of CDK4/6 maintains Rb in this active, growth-suppressive state, causing the cell to arrest in the G1 phase.[15]
Experimental Protocol
This protocol quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the generation of a DNA content histogram.[8][17]
-
Procedure:
-
Cell Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates and treat with the tetrahydropyridopyrimidine CDK inhibitor at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge at 200 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 cells per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histograms and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
Table 2: Effect of a Hypothetical CDK Inhibitor on HCT116 Cell Cycle Distribution (48h)
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |
| Inhibitor (1 µM) | 78.9 ± 4.5 | 10.1 ± 1.9 | 11.0 ± 2.1 |
Section 3: Induction of Apoptosis
Scientific Rationale
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cancer cells evade apoptosis, contributing to tumor growth and resistance to therapy. Tetrahydropyrimidine derivatives have been reported to induce apoptosis in various cancer cell lines.[20] The mechanisms can be diverse, often involving the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases like caspase-3 and -7.[20]
Experimental Protocol
This is the gold-standard flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells. Propidium Iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus labeling late apoptotic and necrotic cells.[5]
-
Procedure:
-
Cell Treatment: Treat cancer cells (e.g., AGS, Jurkat) with the tetrahydropyridopyrimidine compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Analysis:
-
Annexin V- / PI- (Bottom Left Quadrant): Live cells
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells
-
-
Conclusion
The tetrahydropyridopyrimidine scaffold represents a highly fruitful starting point for the design of novel anti-cancer agents. Its demonstrated success in targeting the once-intractable KRAS-G12C oncogene has revitalized interest in covalent inhibitors and precision oncology. Furthermore, its ability to be adapted to inhibit other critical cancer targets like CDKs highlights its chemical tractability and broad therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to explore and validate the activity of new tetrahydropyridopyrimidine derivatives, from initial in vitro screening to in vivo efficacy studies, ultimately contributing to the development of the next generation of cancer therapies.
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PubMed. (2024). Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Anti-Angiogenic Potential of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer and retinopathies.[1] The development of novel small molecule inhibitors of angiogenesis is a significant focus of modern drug discovery. The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various therapeutic targets, including Smoothened and topoisomerase II.[2][3] This document provides a comprehensive guide for evaluating the anti-angiogenic properties of a novel derivative, 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (referred to herein as Compound TTP-B). We present detailed protocols for a suite of established in vitro and in vivo assays designed to characterize its effects on key steps of the angiogenic cascade, including endothelial cell proliferation, differentiation, and new blood vessel formation.
Introduction: Targeting Angiogenesis
The growth of new blood vessels from a pre-existing vascular network is a complex, multi-step process involving endothelial cell migration, proliferation, and differentiation.[4] While essential for development and wound healing, aberrant angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[5][6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of this process.[1][7] VEGF, secreted by hypoxic tumor cells, binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that promotes cell survival and proliferation.[8][9][10] Consequently, inhibiting this pathway is a validated strategy in oncology.
The pyrido[2,3-d]pyrimidine core and its hydrogenated variants are recognized for their diverse biological activities, often acting as kinase inhibitors.[11] While direct anti-angiogenic data for Compound TTP-B is not yet established, related tetrahydropyridothienopyrimidine derivatives have demonstrated anti-angiogenic effects.[12] This guide, therefore, provides the foundational experimental framework to systematically investigate the anti-angiogenic potential of Compound TTP-B.
Postulated Mechanism of Action: Interference with VEGF Signaling
Given the prevalence of kinase inhibition among pyrimidine-based scaffolds, we hypothesize that Compound TTP-B may exert anti-angiogenic effects by modulating key signaling pathways within endothelial cells, most notably the VEGF pathway. Binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, activating downstream cascades like the PI3K-Akt pathway (promoting cell survival) and the PLCγ-PKC-MAPK pathway (promoting proliferation).[6][9] Compound TTP-B could potentially interfere with VEGFR-2 activation or inhibit a critical downstream kinase, leading to a reduction in endothelial cell proliferation and survival.
Caption: Hypothesized mechanism of action for Compound TTP-B.
In Vitro Efficacy Screening: Core Angiogenesis Assays
A tiered approach starting with in vitro assays is recommended to efficiently screen for anti-angiogenic activity. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable cell model for these investigations.
Endothelial Cell Proliferation Assay
This initial assay determines if Compound TTP-B has a direct cytotoxic or cytostatic effect on endothelial cells, a key requirement for an angiogenesis inhibitor.
Principle: The MTT or WST-1 assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell number. A reduction in signal in the presence of the compound indicates decreased proliferation or viability.
Protocol:
-
Cell Seeding: Culture HUVECs in complete Endothelial Growth Medium (EGM-2). Seed 5,000 to 10,000 HUVECs per well in a 96-well plate and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Preparation: Prepare a 10 mM stock solution of Compound TTP-B in sterile DMSO. Create a series of 2x working concentrations by serially diluting the stock in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of medium containing the various concentrations of Compound TTP-B. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the HUVEC proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures, mimicking a late and critical stage of angiogenesis.[15][16]
Principle: When plated on a basement membrane extract like Matrigel®, endothelial cells will rapidly align and form a network of tubes.[15] Anti-angiogenic compounds disrupt this process.
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50-80 µL of Matrigel® to each well of a pre-cooled 96-well plate, ensuring the entire surface is covered.[17]
-
Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel® to solidify.[17][18]
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of basal medium (EBM-2) containing 1-2% FBS.
-
Treatment and Seeding: In separate tubes, mix the HUVEC suspension (1.0 x 10⁴ - 1.5 x 10⁴ cells per well) with the desired concentrations of Compound TTP-B or controls.[17] Immediately plate 100 µL of this mixture onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Tube networks typically form within this timeframe.[17][19]
-
Imaging: Visualize the tube networks using a phase-contrast microscope. Capture images from several representative fields for each well.
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of branch points.[15]
-
Analysis: Compare the quantitative parameters of treated groups to the vehicle control to determine the inhibitory effect.
Caption: Workflow for the endothelial tube formation assay.
Ex Vivo/In Vivo Confirmation: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust, cost-effective, and widely used in vivo model to study angiogenesis.[5][20][21] It provides a physiological context to confirm the in vitro findings.
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo.[21][22] Test compounds are applied directly to the CAM, and their effect on the growth of new blood vessels is observed and quantified.
Protocol:
-
Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator for 3 days.
-
Windowing: On embryonic day 3 (E3), create a small window in the eggshell to expose the CAM. Aseptically remove 2-3 mL of albumin to detach the CAM from the shell. Seal the window with sterile tape and return the eggs to the incubator.
-
Compound Application: On E7, prepare sterile, inert carriers (e.g., filter paper disks or gelatin sponges) and impregnate them with a known amount of Compound TTP-B (e.g., 1-10 µg) dissolved in a suitable solvent. A vehicle control carrier should also be prepared.
-
Implantation: Gently place the carrier onto the CAM, avoiding major pre-existing vessels.[5][22]
-
Incubation: Reseal the eggs and incubate for another 48-72 hours.
-
Imaging and Fixation: On E9 or E10, re-open the window and photograph the area around the carrier. The CAM can be fixed in situ with a methanol/acetone mixture (1:1).[5][22]
-
Quantification: Excise the CAM region around the carrier, place it on a slide, and examine it under a stereomicroscope. Count the number of blood vessel branch points converging towards the carrier. A significant reduction in vessel number compared to the vehicle control indicates anti-angiogenic activity.[5][22]
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Data Presentation and Interpretation
Table 1: In Vitro Anti-Angiogenic Activity of Compound TTP-B
| Assay | Cell Line | Parameter | Compound TTP-B | Positive Control (Sorafenib) |
|---|---|---|---|---|
| Proliferation | HUVEC | IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| Tube Formation | HUVEC | IC₅₀ (µM) - Tube Length | [Insert Value] | [Insert Value] |
| Tube Formation | HUVEC | IC₅₀ (µM) - Branch Points| [Insert Value] | [Insert Value] |
Table 2: In Vivo Anti-Angiogenic Activity of Compound TTP-B in CAM Assay
| Treatment Group | Dose (µ g/disk ) | Mean Branch Points (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | 0 | [Insert Value] | 0% |
| Compound TTP-B | 1 | [Insert Value] | [Insert Value] |
| Compound TTP-B | 5 | [Insert Value] | [Insert Value] |
| Compound TTP-B | 10 | [Insert Value] | [Insert Value] |
| Positive Control | 5 | [Insert Value] | [Insert Value] |
Interpretation:
-
A low micromolar or nanomolar IC₅₀ in the HUVEC proliferation assay suggests potent cytostatic/cytotoxic effects.
-
A dose-dependent reduction in tube length and branch points in the tube formation assay indicates that the compound interferes with endothelial cell differentiation.
-
A statistically significant, dose-dependent decrease in blood vessel branch points in the CAM assay provides strong in vivo evidence of anti-angiogenic activity.
Collectively, positive results across this panel of assays would strongly support the characterization of this compound as a novel anti-angiogenic agent, warranting further investigation into its precise mechanism of action and potential as a therapeutic candidate.
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- 10. ClinPGx [clinpgx.org]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ibidi.com [ibidi.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 18. corning.com [corning.com]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Angiogenesis assays in the chick CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Chick Chorioallantoic Membrane as an in vivo Model for the Study of Angiogenesis and Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Experimental Design for Testing the Cytotoxicity of Novel Pyrimidine Derivatives
Introduction: The Rationale for a Multi-Assay Approach
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant number of anti-cancer drugs.[1] When evaluating novel pyrimidine derivatives, a robust and multi-faceted experimental design is paramount to accurately characterize their cytotoxic potential and elucidate their mechanism of action. A single assay provides only a narrow view of a compound's interaction with a cell. Therefore, this guide advocates for a multi-assay, tiered approach to cytotoxicity testing, ensuring a comprehensive and reliable assessment of your novel compounds.
This document provides a framework for designing and executing a comprehensive in vitro cytotoxicity study for novel pyrimidine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems for trustworthy and publishable results.
I. Foundational Knowledge: Understanding Pyrimidine Derivatives and Target Selection
Many pyrimidine derivatives exert their cytotoxic effects by targeting key signaling pathways integral to cancer cell proliferation and survival.[2] A common mechanism involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), or other kinases like PIM-1.[2] Inhibition of these pathways can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]
Selecting the Right Tools: Cell Line Choice
The selection of appropriate cancer cell lines is a critical first step and should be guided by the therapeutic goal of the novel pyrimidine derivatives.[4] A panel of well-characterized cell lines from different cancer types is recommended for initial screening to assess the breadth of activity.[5] Commonly used cell lines for cytotoxicity screening include:
-
A549 (Lung Carcinoma): A widely used cell line for studying lung cancer and is known to express EGFR.[6][7]
-
HeLa (Cervical Carcinoma): A robust and well-characterized cell line used extensively in cancer research.[8]
-
HepG2 (Hepatocellular Carcinoma): A suitable model for liver cancer and is often used in toxicology studies due to its metabolic capabilities.[9][10]
-
MCF-7 (Breast Carcinoma): An estrogen receptor-positive cell line commonly used for studying breast cancer.[10][11]
The choice of cell line should be justified based on factors such as the expression levels of the target protein (if known), the genetic background of the cells, and the relevance to the intended clinical application.[4]
II. A Tiered Approach to Cytotoxicity Assessment: From Viability to Mechanism
A logical and efficient workflow is essential for the systematic evaluation of novel compounds. The following tiered approach allows for an initial broad screening followed by more detailed mechanistic studies on promising candidates.
Caption: A tiered experimental workflow for cytotoxicity testing.
III. Tier 1: Primary Screening for Cell Viability
The initial step is a high-throughput-compatible assay to assess the effect of the pyrimidine derivatives on cell viability. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[12]
Caption: The principle of the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%).[8] Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[8] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]
IV. Tier 2: Confirming Cytotoxicity and Assessing Membrane Integrity
A decrease in metabolic activity observed in the MTT assay can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). To distinguish between these, a direct measure of cell death is required. The Lactate Dehydrogenase (LDH) assay is an excellent choice for this purpose.
Principle of the LDH Assay
Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14] The LDH assay measures the activity of this released enzyme, which is proportional to the number of dead cells.
Caption: The principle of the LDH cytotoxicity assay.
Protocol: LDH Assay
-
Cell Culture and Treatment: Culture and treat cells with the pyrimidine derivatives as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[15]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol. This typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
V. Tier 3: Delving into the Mechanism of Cell Death - Apoptosis Assays
For compounds confirmed to be cytotoxic, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[16] A combination of apoptosis assays provides a more complete picture.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[17]
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late apoptotic cells.
By using both stains, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[18] Caspase-3 and Caspase-7 are effector caspases that are activated during the final stages of apoptosis.[19] Commercially available kits can measure the activity of these caspases using a fluorogenic or colorimetric substrate. An increase in caspase-3/7 activity is a strong indicator of apoptosis.[19]
VI. Data Analysis and Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[20] To determine the IC50 value:
-
Normalize Data: Convert the raw absorbance data to percentage of control (untreated cells).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a statistical software package (e.g., GraphPad Prism).[13] The IC50 is the concentration at which the curve passes through the 50% inhibition level.[20]
Interpreting Multi-Assay Data
The power of this tiered approach lies in the integrated interpretation of the data from all assays.
| MTT Assay Result | LDH Assay Result | Apoptosis Assay Result | Interpretation |
| ↓ Viability | ↑ LDH Release | ↑ Apoptosis Markers | Compound is cytotoxic and induces apoptosis. |
| ↓ Viability | No significant change | No significant change | Compound is likely cytostatic, inhibiting cell proliferation without causing cell death. |
| ↓ Viability | ↑ LDH Release | No significant change | Compound may be inducing necrosis or another form of non-apoptotic cell death. |
| No significant change | No significant change | No significant change | Compound is not cytotoxic or cytostatic at the tested concentrations. |
Table 1: Interpreting Combined Cytotoxicity Assay Results
It is important to be aware of potential assay interference. For example, some compounds can directly reduce MTT, leading to a false-positive result.[21] Conflicting results between assays should prompt further investigation.[22][23]
VII. A Glimpse into the Mechanism: EGFR Inhibition
As previously mentioned, many pyrimidine derivatives function as EGFR inhibitors.[1] The binding of a ligand, such as EGF, to EGFR triggers a signaling cascade that promotes cell proliferation and survival. Inhibition of this pathway by a novel pyrimidine derivative can block these pro-survival signals and lead to the induction of apoptosis.[3]
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- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
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- 22. researchgate.net [researchgate.net]
- 23. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Cell Culture
Authored by: A Senior Application Scientist
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine for cell culture applications. The protocols herein are designed to ensure compound stability, bioavailability, and minimize solvent-induced artifacts, thereby upholding the scientific integrity of the experimental results.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for developing a robust solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
| XLogP3 (Predicted) | 1.3 | [3] |
The predicted XLogP3 value of 1.3 suggests that the compound is moderately hydrophobic and will likely exhibit poor solubility in aqueous solutions like cell culture media.
Core Principles for Solubilizing Hydrophobic Compounds for In Vitro Assays
The primary challenge with hydrophobic compounds is their tendency to precipitate out of the aqueous environment of cell culture media.[4] The standard and most reliable method to overcome this is a two-step process:
-
Primary Solubilization: The compound is first dissolved in a small volume of a 100% organic solvent to create a high-concentration stock solution.
-
Secondary Dilution: This stock solution is then serially diluted into the cell culture medium to achieve the desired final concentrations for the experiment.
The choice of the primary solvent is critical. It must be able to dissolve the compound at a high concentration and be miscible with the aqueous cell culture medium. Furthermore, it should exhibit low cytotoxicity at its final working concentration.[5] For most applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6]
Solvent Selection: A Comparative Analysis
While several organic solvents can be used, DMSO and ethanol are the most common for cell culture applications.[1] Their selection should be guided by the compound's solubility and the sensitivity of the cell line to the solvent.
| Solvent | Recommended Final Concentration | Advantages | Disadvantages and Considerations |
| DMSO | ≤ 0.1% (v/v) ; up to 0.5% for many cell lines.[6][7] | - Excellent solubilizing power for a wide range of hydrophobic compounds. - Chemically stable. | - Can be cytotoxic at concentrations >0.5%-1%, depending on the cell line and exposure duration.[8] - Can induce off-target effects, such as cell differentiation or altered gene expression.[5] |
| Ethanol | ≤ 0.5% (v/v) ; some cell lines tolerate up to 1-2%.[3][9] | - Less toxic than DMSO for some cell lines. - Volatile, which can be a consideration for long-term experiments. | - Generally a weaker solvent for highly hydrophobic compounds compared to DMSO. - Can interfere with cellular membranes and signaling pathways.[1] |
Recommendation: For this compound, DMSO is the recommended primary solvent due to the hydrophobic nature imparted by the tert-butyl group.[10]
Experimental Protocols
Part 1: Preparation of a High-Concentration Stock Solution in DMSO
The objective is to create a concentrated stock solution that can be easily diluted to working concentrations, ensuring the final DMSO concentration in the cell culture is minimal. A stock concentration of 10 mM is standard for screening compounds.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 191.27 g/mol x 1000 mg/g = 1.91 mg
-
-
Weigh the compound: Carefully weigh out approximately 1.91 mg of the compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles. This is your 10 mM stock solution in 100% DMSO .
Figure 1. Workflow for preparing a 10 mM stock solution.
Part 2: Determining the Maximum Tolerated DMSO Concentration
Before initiating experiments with the compound, it is crucial to determine the highest concentration of DMSO that does not affect the viability or function of your specific cell line.
Protocol:
-
Plate cells: Seed your cells in a 96-well plate at the density you will use for your compound treatment experiments. Allow them to adhere and grow for 24 hours.
-
Prepare DMSO dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. For example, 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Also include a "medium only" control (0% DMSO).
-
Treat cells: Replace the medium in the wells with the DMSO-containing medium. Include at least three replicate wells for each concentration.
-
Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the effect of DMSO on cell proliferation.
-
Analyze data: Plot cell viability against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability (typically >90% viability) is your maximum tolerated concentration.
Figure 2. Experimental design for a solvent tolerance test.
Part 3: Preparing Working Solutions and Treating Cells
This protocol describes how to dilute the 10 mM stock solution into your cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains below the tolerated limit.
Example: Preparing a 10 µM working solution with a final DMSO concentration of 0.1%.
This requires a 1:1000 dilution of the stock solution into the culture medium.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Protocol:
-
Intermediate Dilution (Optional but Recommended): To avoid issues with precipitation when adding a small volume of concentrated DMSO stock directly to a large volume of aqueous medium, an intermediate dilution step is advised.[11]
-
Prepare a 200 µM intermediate solution by adding 2 µL of the 10 mM stock to 98 µL of pre-warmed medium. Vortex gently. This intermediate solution now has a DMSO concentration of 2%.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or stock solution to your final volume of culture medium. For example, to make 1 mL of a 10 µM final concentration from the 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
-
Immediately after adding the stock, vortex the medium gently but thoroughly to ensure rapid and homogenous mixing. This minimizes localized high concentrations of the compound that could lead to precipitation.[12]
-
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration used for the compound treatment.[7] For the example above, the vehicle control would be cells treated with medium containing 0.1% DMSO.
-
Treat Cells: Add the prepared working solutions (and vehicle control) to your cells.
Storage and Stability
-
Stock Solution: Store the 10 mM stock solution in 100% DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] Pyrimidine derivatives are generally stable under these conditions, but it is good practice to prepare fresh stock solutions for long-term studies or after several months of storage.[14]
-
Working Solutions: Working solutions diluted in cell culture medium should be prepared fresh for each experiment and should not be stored.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in media | - The compound's solubility limit in the aqueous medium has been exceeded. - Inefficient mixing. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. - Perform serial dilutions in the medium rather than a single large dilution step.[11] - Ensure the medium is at 37°C.[11] - Vortex immediately and thoroughly after adding the stock solution. |
| Unexpected Cytotoxicity in Vehicle Control | - The cell line is highly sensitive to DMSO. - The final DMSO concentration is too high. | - Re-evaluate the maximum tolerated DMSO concentration for your specific cell line and assay duration. - Lower the final DMSO concentration by preparing a more concentrated stock solution (e.g., 50 mM or 100 mM) if the compound's solubility in DMSO allows. |
| Inconsistent Results | - Inaccurate pipetting of small volumes of stock solution. - Precipitation of the compound. - Degradation of the compound in the stock solution. | - Use calibrated pipettes and consider making an intermediate dilution to work with larger volumes. - Visually inspect working solutions for any signs of precipitation before adding to cells. - Use fresh aliquots of the stock solution. |
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes.
-
Timm, M., et al. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
- de Oliveira, D. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Heliyon.
-
Various Authors. (2023, February 1). Can culture media without FBS be used to dissolve hydrophobic drugs? ResearchGate. [Link]
-
Reddit Community. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
-
Nguyen, T. (2017). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. PubChem. [Link]
-
Nguyen, T. H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Reddit Community. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]
- Ly, C. V., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
-
Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Various Authors. (2023, March 23). How to prepare 0.01M dexamethasone stock solution in DMSO? ResearchGate. [Link]
-
Various Authors. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate. [Link]
-
Reddit Community. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]
-
Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
- Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
-
Baluja, S. (2025, August 7). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
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- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
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- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a VCP/p97 Inhibitor
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a potent and selective inhibitor of Valosin-Containing Protein (VCP)/p97. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating this compound's efficacy and mechanism of action.
Introduction: VCP/p97 as a Compelling Therapeutic Target
Valosin-Containing Protein (VCP), also known as p97, is a highly conserved member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins.[1] This hexameric enzyme is a critical regulator of cellular protein homeostasis.[2][3] VCP/p97 functions by utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from larger cellular structures, such as the endoplasmic reticulum, mitochondria, and chromatin.[1][4] This activity is central to several key cellular processes, including:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): VCP/p97 extracts misfolded proteins from the ER, facilitating their degradation by the proteasome.[5][6]
-
Mitochondria-Associated Degradation (MAD): It plays a role in the quality control of mitochondrial proteins.[7]
-
Autophagy: VCP/p97 is involved in the regulation of autophagosome maturation.[3]
-
DNA Damage Response: It is recruited to sites of DNA damage to facilitate repair.[5]
Given its central role in maintaining protein homeostasis, cancer cells, which often exhibit high rates of protein synthesis and are under constant proteotoxic stress, are particularly dependent on VCP/p97 function for survival.[1][7] Overexpression of VCP/p97 is observed in numerous cancer types and is often associated with poor prognosis.[2][6] Consequently, inhibition of VCP/p97 has emerged as a promising therapeutic strategy for cancer.[3]
The molecule this compound belongs to a class of compounds that have shown promise as VCP/p97 inhibitors.[8] Its chemical structure, featuring a tetrahydropyrido[4,3-d]pyrimidine core, is analogous to other known VCP/p97 inhibitors, suggesting a similar mechanism of action.[8]
Mechanism of Action: Disrupting Protein Homeostasis
It is hypothesized that this compound acts as an ATP-competitive inhibitor of the D2 ATPase domain of VCP/p97.[9] By binding to the ATP pocket, it prevents the conformational changes necessary for ATP hydrolysis and the subsequent mechanical work of the enzyme. This inhibition leads to a cascade of cellular events:
-
Accumulation of Poly-ubiquitinated Proteins: The failure of VCP/p97 to process its substrates results in the buildup of ubiquitinated proteins.[2]
-
ER Stress and the Unfolded Protein Response (UPR): The inability to clear misfolded proteins from the ER triggers the UPR, a cellular stress response.[1][7]
-
Cell Cycle Arrest: Inhibition of VCP/p97 can lead to the accumulation of cell cycle regulators, resulting in cell cycle arrest, often at the G1 phase.[10]
-
Apoptosis: Prolonged ER stress and proteotoxic overload ultimately activate apoptotic pathways, leading to cancer cell death.[2][10]
The following diagram illustrates the central role of VCP/p97 in protein degradation and the consequences of its inhibition.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound.
In Vitro VCP/p97 ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the ATPase activity of purified VCP/p97 by measuring the amount of ADP produced. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Rationale: This biochemical assay directly measures the enzymatic activity of VCP/p97 and is the primary method for determining the IC50 value of an inhibitor.
Materials:
-
Recombinant human VCP/p97 protein
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
DMSO (biochemical grade)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of Assay Buffer to each well.
-
Add 0.5 µL of the compound dilution series to the appropriate wells. For control wells (100% activity), add 0.5 µL of DMSO. For no-enzyme control wells, add 0.5 µL of DMSO.
-
Add 1 µL of VCP/p97 enzyme (final concentration ~5 nM) to all wells except the no-enzyme control.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation: Add 1 µL of ATP solution (final concentration ~20 µM) to all wells to start the reaction.[11]
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement: Read the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability of cancer cell lines.
Rationale: This cellular assay provides a measure of the compound's anti-proliferative or cytotoxic effects, which is a key indicator of its potential as a therapeutic agent.
Materials:
-
Cancer cell lines known to be sensitive to VCP/p97 inhibition (e.g., HCT116, multiple myeloma lines)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or opaque-walled plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of Downstream Markers
This protocol is used to detect changes in the levels of proteins that are indicative of VCP/p97 inhibition and the induction of ER stress and apoptosis.
Rationale: This assay provides mechanistic insight into how the compound is affecting the cells, confirming that it is acting via the intended pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-poly-ubiquitin, anti-CHOP (a marker of ER stress), anti-cleaved PARP (a marker of apoptosis), anti-VCP/p97, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results:
-
An accumulation of high molecular weight poly-ubiquitinated proteins.[12]
-
Increased expression of the ER stress marker CHOP.
-
Increased levels of cleaved PARP, indicating apoptosis.
-
No significant change in VCP/p97 or β-actin levels, confirming equal loading.
Quantitative Data Summary
The following table provides a hypothetical, yet realistic, summary of the expected quantitative data for this compound based on its structural similarity to other potent VCP/p97 inhibitors.
| Assay | Parameter | HCT116 (Colon Cancer) | MM.1S (Multiple Myeloma) | Notes |
| VCP/p97 ATPase Assay | IC50 | 25 nM | 25 nM | Direct enzymatic inhibition |
| Cell Viability (72h) | IC50 | 150 nM | 80 nM | Multiple myeloma cells often show higher sensitivity |
| Western Blot (24h) | CHOP Induction | > 3-fold at 200 nM | > 4-fold at 100 nM | Indicates ER stress |
| Western Blot (24h) | Cleaved PARP | > 2-fold at 200 nM | > 3-fold at 100 nM | Indicates apoptosis |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial characterization of a novel VCP/p97 inhibitor.
References
-
National Cancer Institute. (n.d.). Definition of p97 inhibitor CB-5083 - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
-
Shah, P. P., & Kumar, A. (2015). AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID: 5FTJ), CB5083 (PDB ID: 7RLI), NMS873 (PDB ID: 7LMY) and ADP/ATP (PDB ID: 5FTN) at their respective binding sites (A). Retrieved from [Link]
-
Research Communities. (2024, August 13). Unveiling the Mysteries: Mechanism of Allosteric Inhibition of Human p97/VCP ATPase and Its Disease Mutant by Triazole Inhibitors. Retrieved from [Link]
-
Kilgas, S., & Ramadan, K. (2023). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer. Retrieved from [Link]
-
Patel, K., et al. (2017). VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase-mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Valosin-containing protein. Retrieved from [Link]
-
Suvarna, K., et al. (2019). Measurement of ATPase Activity of Valosin-containing Protein/p97. PMC - NIH. Retrieved from [Link]
-
Ni, J., et al. (2018). Altered cofactor regulation with disease-associated p97/VCP mutations. PubMed Central. Retrieved from [Link]
-
Zhou, H. J., et al. (2014). Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. PubMed Central. Retrieved from [Link]
-
Zhou, H. J., et al. (2019). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. PMC - PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved from [Link]
-
Bodnar, N. O., et al. (2021). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Multimodal Microscopy. Retrieved from [Link]
-
Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage. (2022). PubMed Central. Retrieved from [Link]
-
Zhou, H. J., et al. (2015). Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). ACS Publications. Retrieved from [Link]
-
Drug Hunter. (n.d.). CB-5083: An Inhibitor of p97/Valosin-Containing Protein. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]
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- 2. Facebook [cancer.gov]
- 3. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multimodalmicroscopy.com [multimodalmicroscopy.com]
- 12. Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening with tetrahydropyridopyrimidine libraries
Application Notes & Protocols
Topic: High-Throughput Screening with Tetrahydropyridopyrimidine Libraries for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of Tetrahydropyridopyrimidine Scaffolds in High-Throughput Screening: From Library to Lead
Introduction: The Tetrahydropyridopyrimidine (THPP) Privileged Scaffold
The tetrahydropyridopyrimidine (THPP) core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a versatile framework for presenting a variety of substituents in precise spatial orientations, making it an ideal starting point for developing potent and selective modulators of biological targets. Compounds based on the THPP scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.[1] Notably, THPP derivatives have been successfully developed as irreversible covalent inhibitors of challenging oncology targets like KRAS-G12C and as potent kinase inhibitors, highlighting their therapeutic potential.[2][3][4]
The inherent "drug-likeness" and synthetic tractability of the THPP core make it exceptionally well-suited for the construction of large, diverse chemical libraries.[5] High-throughput screening (HTS) is the essential technology that enables the rapid evaluation of these vast compound collections to identify "hits"—molecules that interact with a specific biological target and warrant further investigation.[][7] This document serves as a guide for researchers, providing both the strategic framework and detailed protocols for executing a successful HTS campaign with THPP libraries, using a kinase inhibition assay as a representative model.
Caption: The THPP scaffold and its advantageous properties.
Part 1: The HTS Campaign - A Strategic Overview
A successful HTS campaign is more than a simple screen; it is a multi-stage process that begins with a robust assay and a high-quality library and ends with validated, tractable hits. The causality behind this workflow is critical: each step is designed to filter a large, diverse chemical space down to a small number of high-quality molecules, saving resources and increasing the probability of success in downstream lead optimization.
The overall strategy involves a primary screen to identify initial hits, followed by a rigorous hit validation cascade to eliminate false positives and characterize promising compounds.
Caption: High-level workflow for an HTS campaign.
Part 2: Application Protocol - Screening a THPP Library Against a Protein Kinase
Protein kinases are a major class of drug targets, particularly in oncology.[8] This protocol details a common HTS assay for identifying kinase inhibitors: a luminescence-based assay that quantifies ADP, the universal product of a kinase reaction. The rationale for choosing this assay is its high sensitivity, broad applicability to any ADP-producing enzyme, and robustness in an automated HTS environment.[9]
Target Focus Example: LIM Kinase (LIMK) LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeleton dynamics and have emerged as promising therapeutic targets in oncology due to their role in cell migration and invasion.[2]
Assay Principle: The assay is performed in two steps. First, the kinase (LIMK), its substrate (e.g., cofilin or a peptide substrate), and ATP are incubated with the THPP library compounds. In the second step, a detection reagent is added that contains an enzyme to convert the ADP produced into ATP, and a luciferase/luciferin pair to generate a luminescent signal proportional to the amount of ADP formed. Inhibitors of the kinase will result in less ADP production and thus a lower luminescent signal.
2.1 Materials and Reagents
-
THPP Compound Library: Typically dissolved in 100% DMSO at a concentration of 10 mM.
-
Target Enzyme: Recombinant human LIMK1 (purified).
-
Substrate: Suitable peptide substrate for LIMK1.
-
Cofactor: ATP (Adenosine 5'-triphosphate).
-
Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection Reagent: Commercial ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplates: 384-well, white, solid-bottom, low-volume plates.
-
Controls:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., a reference compound).
-
Negative Control: DMSO vehicle (represents 0% inhibition).
-
-
Instrumentation:
-
Acoustic liquid handler or pin tool for compound dispensing.
-
Automated multi-channel pipette or dispenser for reagents.
-
Plate reader capable of measuring luminescence.
-
2.2 Step-by-Step HTS Protocol
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each THPP library compound (10 mM stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL final volume.
-
Dispense 50 nL of the positive control inhibitor into designated control wells.
-
Dispense 50 nL of DMSO into negative control wells.
-
Causality Note: Acoustic dispensing minimizes DMSO concentration in the final assay (to 1%), reducing solvent-induced artifacts and improving data quality.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in assay buffer. The final concentration should be determined during assay development to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).
-
Dispense 2.5 µL of the 2X kinase/substrate mix into all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is now 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Causality Note: The incubation time is a critical parameter optimized during assay development. It must be long enough to generate a robust signal but short enough to remain in the linear phase of the enzymatic reaction, ensuring that observed inhibition is not due to substrate depletion.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction by depleting the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
-
2.3 Data Analysis and Hit Identification
-
Assay Quality Control (QC):
-
The quality and robustness of the HTS assay are determined by the Z-factor (Z'). This metric accounts for the dynamic range of the signal and the data variation. An assay is considered excellent for HTS if Z' > 0.5.
-
Formula: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| ]
-
σ_pos and µ_pos are the standard deviation and mean of the positive control.
-
σ_neg and µ_neg are the standard deviation and mean of the negative control (DMSO).
-
-
-
Hit Determination:
-
Normalize the data for each compound well to the plate controls:
-
% Inhibition: = 100 * [ (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos) ]
-
A "hit" is defined as a compound that exhibits an inhibition level exceeding a certain threshold. A common and statistically sound threshold is three standard deviations (σ) from the mean of the negative control wells.
-
Data Presentation: Example HTS Results
| Parameter | Value | Interpretation |
| Library Size | 51,000 Compounds | A typical diverse screening collection.[5] |
| Screening Concentration | 10 µM | Standard single-point concentration to balance hit rate and false positives. |
| Z'-Factor | 0.78 | Indicates an excellent, highly robust assay suitable for HTS. |
| Primary Hit Threshold | >50% Inhibition | A common initial cutoff for kinase assays. |
| Primary Hit Rate | 0.45% (230 Hits) | A manageable hit rate, suggesting the library contains relevant chemical matter. |
Part 3: The Indispensable Path of Hit Validation
Identifying a hit in the primary screen is only the beginning. A rigorous, multi-step validation process is essential to confirm activity, rule out artifacts, and build confidence in a compound series before committing significant resources. This process is self-validating, as each step provides an independent check on the previous one.
Caption: A robust workflow for hit validation and characterization.
Key Validation Steps:
-
Hit Confirmation: The first step is to re-test the initial hits. This is crucial to eliminate errors from plating or compound handling. Often, a fresh sample of the compound is ordered or synthesized to ensure the observed activity is real.[10]
-
Dose-Response and Potency (IC₅₀): Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). A well-behaved compound will show a sigmoidal dose-response curve.
-
Orthogonal Assays: To rule out assay-specific artifacts (e.g., compounds that interfere with luciferase), hits should be tested in a mechanistically different assay. For a kinase, if the primary screen measured ADP production, an orthogonal assay might directly measure substrate phosphorylation using a mobility-shift or fluorescence polarization (FP) method.
-
Cellular Activity: The ultimate goal is to find compounds that work in a biological system. Validated hits must be tested in cell-based assays. For a kinase inhibitor, this would involve measuring the inhibition of phosphorylation of the kinase's downstream substrate within the cell. For example, for KRAS-G12C inhibitors, one would measure the suppression of ERK phosphorylation.[3]
Conclusion
The combination of structurally diverse tetrahydropyridopyrimidine libraries with automated high-throughput screening provides a powerful engine for modern drug discovery. The THPP scaffold has proven its value against challenging targets, and the systematic application of the protocols and validation workflows described here enables the efficient identification and confirmation of high-quality hit compounds. By emphasizing a logical, self-validating process—from robust assay design to multi-step hit confirmation—researchers can maximize the potential of their screening campaigns and accelerate the journey from an initial hit to a viable lead candidate.
References
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. [Link]
-
Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed. [Link]
-
Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024). European Journal of Medicinal Chemistry. [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2020). ResearchGate. [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2018). Antimicrobial Agents and Chemotherapy. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2022). Scientific Reports. [Link]
-
A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein. (2019). Molecular Pharmacology. [Link]
-
High-throughput screening platform for anticancer therapeutic drug cytotoxicity. (2007). Journal of Pharmacological and Toxicological Methods. [Link]
-
High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA). (2025). Annals of Surgical Oncology. [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]
-
High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. (2020). ResearchGate. [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. (2022). European Journal of Medicinal Chemistry. [Link]
-
(A) Timeline of the HTS assay protocol. (B) HTS results for Prestwick... (n.d.). ResearchGate. [Link]
-
High-throughput screening for kinase inhibitors. (2005). ChemBioChem. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). SLAS Discovery. [Link]
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- 2. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - US [thermofisher.com]
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- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput screening (HTS). Biological screening. [chemdiv.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Tetrahydropyridopyrimidines
Abstract
This comprehensive guide details a robust and efficient solid-phase methodology for the synthesis of substituted tetrahydropyridopyrimidine libraries. This privileged scaffold is of significant interest to medicinal chemists due to its prevalence in biologically active agents, including novel cancer therapeutics.[1][2] By leveraging the advantages of solid-phase organic synthesis (SPOS), this protocol facilitates the rapid generation of analog libraries with high purity, enabling accelerated structure-activity relationship (SAR) studies. We provide a step-by-step protocol, expert insights into critical parameters, on-resin reaction monitoring techniques, and characterization methods.
Introduction: The Strategic Value of Solid-Phase Synthesis for Heterocycle Libraries
The tetrahydropyridopyrimidine core is a key pharmacophore found in a range of therapeutic candidates, including inhibitors of challenging targets like KRAS-G12C and topoisomerase II.[1][3] Traditional solution-phase synthesis of such heterocyclic libraries can be laborious, with purification after each step presenting a significant bottleneck. Solid-phase organic synthesis (SPOS) circumvents these challenges by anchoring the starting material to an insoluble polymeric support.[4] This approach offers distinct advantages:
-
Simplified Purification: Intermediates are purified by simple filtration and washing, eliminating the need for chromatographic separation at each step.[5]
-
Use of Excess Reagents: Reagents can be used in large excess to drive reactions to completion, with the surplus easily washed away.[5]
-
Amenability to Automation: The repetitive nature of washing and reaction steps is well-suited for automated parallel synthesis, dramatically increasing throughput.[4][6]
This application note describes a validated, sequential solid-phase route for preparing a library of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines, a scaffold with demonstrated biological relevance. The strategy, adapted from established literature, involves anchoring a benzaldehyde derivative to a Wang resin, followed by a series of robust chemical transformations to build the heterocyclic core.[7] We will explain the causality behind the choice of resin, linker, and reaction conditions, providing a self-validating protocol for researchers in drug discovery.
Overview of the Synthetic Strategy
The synthetic route is designed for modularity, allowing for the introduction of diversity at three key positions (R¹, R², and R³). The entire sequence is performed on the solid support, with the final product being released into solution only in the last step.
The workflow can be summarized as follows:
-
Immobilization: A hydroxy-substituted aldehyde is anchored to a Wang resin.
-
Chain Elongation & Functionalization: A three-step sequence involving Knoevenagel condensation, Michael addition, and cyclization builds the core tetrahydropyridopyrimidine structure on the resin.
-
Cleavage & Isolation: The final compound is cleaved from the solid support using a strong acid cocktail, yielding the target molecule with high purity.
Below is a visualization of the overall workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An original traceless linker strategy for solid-phase synthesis of N,N',N''-substituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Pharmacokinetic Profiling of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical milestone. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound provides invaluable insights into its behavior within a biological system. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on conducting the pharmacokinetic profiling of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a member of the promising tetrahydropyridopyrimidine class of compounds.
The tetrahydropyridopyrimidine scaffold is a key pharmacophore in a variety of biologically active molecules, including inhibitors of oncogenic proteins like KRAS-G12C[1][2]. The substitution pattern on this core structure significantly influences the compound's potency, selectivity, and, crucially, its pharmacokinetic properties. A tert-butyl group, as present in the target molecule, can, for instance, impact metabolic stability and lipophilicity, thereby altering its ADME profile.
This guide is structured to provide not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to pharmacokinetic characterization. While specific data for this compound is not publicly available, we will draw upon data from structurally related compounds to provide illustrative examples and benchmarks.
Part 1: Preclinical In Vivo Pharmacokinetic Study in Rodents
A fundamental step in characterizing a new chemical entity is to assess its behavior in a living organism. The following protocol outlines a typical in vivo pharmacokinetic study in rats, a commonly used preclinical species.
Rationale for Experimental Design
The choice of animal model, dosing route, and sampling schedule are critical for obtaining meaningful data. Rats are frequently used due to their physiological and metabolic similarities to humans, as well as their practical advantages in a laboratory setting. Both intravenous (IV) and oral (PO) administration are essential to determine absolute bioavailability. The IV route provides a baseline for systemic exposure, while the PO route assesses oral absorption. A satellite group for PO dosing can be used to minimize the number of blood draws from a single animal.
Experimental Workflow: In Vivo Pharmacokinetic Study
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This guide provides in-depth troubleshooting for the synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a key intermediate in pharmaceutical research. We will address common challenges related to reaction yield and purity, offering solutions grounded in mechanistic principles and supported by literature.
I. Overview of the Primary Synthetic Pathway
The most common and efficient synthesis of this compound typically involves a multi-step process. A prevalent method is the condensation of a suitable tetrahydropyridine derivative with a pivalamidine source. The general workflow is outlined below.
Technical Support Center: Navigating Solubility Challenges with Tetrahydropyridopyrimidine Compounds in DMSO
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine compounds. This guide provides in-depth troubleshooting advice and practical solutions for one of the most common hurdles in early-stage drug discovery: compound solubility. Specifically, we will address the nuances of dissolving and maintaining the solubility of tetrahydropyridopyrimidine derivatives in Dimethyl Sulfoxide (DMSO), a powerful yet often misunderstood solvent. Our goal is to equip you with the scientific rationale and proven methodologies to ensure the accuracy and reproducibility of your experimental results.
Understanding the Core Problem: Why Do Tetrahydropyridopyrimidine Compounds Precipitate?
The tetrahydropyridopyrimidine scaffold is a cornerstone of many modern medicinal chemistry programs. However, its often planar and hydrophobic nature can lead to significant solubility challenges. While DMSO is an excellent solvent for a wide range of organic molecules, issues typically arise when a DMSO stock solution is introduced into an aqueous environment, such as cell culture media or assay buffers. This phenomenon, often frustrating for researchers, is rooted in fundamental physicochemical principles.
A clear DMSO stock solution does not guarantee solubility in your final assay. This is due to the stark difference in solvent polarity between DMSO and aqueous buffers. When a compound is rapidly diluted from a high-concentration DMSO stock into an aqueous medium, its solubility can plummet, leading to precipitation. This is a classic example of the difference between thermodynamic and kinetic solubility [1][2][3].
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent system. It is a state of maximum stable dissolution.
-
Kinetic Solubility , on the other hand, is the concentration at which a compound, dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous medium. Often, the kinetic solubility is higher than the thermodynamic solubility due to the formation of a temporary supersaturated state. However, this state is unstable and prone to precipitation over time.
The structure of tetrahydropyridopyrimidine derivatives, with their potential for strong intermolecular π-π stacking and limited hydrogen bonding opportunities with water, makes them particularly susceptible to precipitation from supersaturated solutions.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyridopyrimidine compound won't fully dissolve in DMSO, even at what should be a reasonable concentration. What should I do?
A1: This issue can often be traced back to a few key factors:
-
Compound Purity and Form: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of your compound. Additionally, different polymorphic forms (crystal structures) of the same compound can have vastly different solubilities[4].
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. "Wet" DMSO has a reduced solvating power for many organic compounds. Always use anhydrous, high-purity DMSO from a tightly sealed container. It is good practice to aliquot your stock of DMSO into smaller, single-use vials to minimize water absorption.
-
Dissolution Technique: For stubborn compounds, gentle warming (not exceeding 40°C) and vortexing or sonication can help overcome the initial energy barrier to dissolution. However, be cautious, as heat can degrade some compounds.
Q2: My DMSO stock solution is clear, but I see precipitation in my cell culture plate after adding the compound. How can I prevent this?
A2: This is a classic kinetic solubility problem. Here are several strategies to address it:
-
Lower the Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is a widely accepted standard for most in vitro assays to avoid solvent-induced artifacts and toxicity. However, for some sensitive cell lines or assays, even lower concentrations (<0.1%) are necessary.
-
Perform Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform a serial dilution of your compound in 100% DMSO. This ensures that you are adding a smaller amount of a less concentrated DMSO stock to your assay, which can mitigate the "shock" of the solvent polarity change and reduce the likelihood of precipitation[5].
-
Optimize the Dilution Process: When adding the DMSO stock to your aqueous buffer, do so with gentle but thorough mixing to ensure rapid and uniform dispersion. Avoid simply pipetting the DMSO into the bottom of the well without agitation.
Q3: Can the pH of my assay buffer affect the solubility of my tetrahydropyridopyrimidine compound?
A3: Absolutely. The pyrimidine ring system contains basic nitrogen atoms. Therefore, the overall solubility of your compound can be highly pH-dependent, especially if it possesses other ionizable functional groups. In acidic conditions, the nitrogen atoms can become protonated, forming a more soluble salt. Conversely, if your derivative has acidic functional groups, increasing the pH can enhance solubility. Determining the pKa of your compound is crucial for predicting its solubility at different pH values.
Q4: Are there alternatives to DMSO if my compound is still problematic?
A4: Yes, several alternatives can be considered, though they come with their own sets of properties and potential assay interferences:
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N-methyl-2-pyrrolidone (NMP): A strong solvent that can be a good alternative to DMSO. However, it can also have toxicity concerns and its use may need to be validated for your specific assay[6][7].
-
Polyethylene Glycol 400 (PEG 400): A less toxic co-solvent that can improve the solubility of many heterocyclic compounds[8][9][10].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility[11][12][13][14].
-
Novel Solvents: Emerging solvents like Cyrene™ and zwitterionic liquids (ZILs) are being explored as greener and potentially less toxic alternatives to DMSO[8][9][15][16].
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a logical workflow for diagnosing and solving solubility problems with your tetrahydropyridopyrimidine compounds.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a High-Quality DMSO Stock Solution
Objective: To prepare a clear, stable stock solution of a tetrahydropyridopyrimidine compound in DMSO.
Materials:
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Tetrahydropyridopyrimidine compound (powder form)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional, set to ≤40°C)
Procedure:
-
Equilibrate Reagents: Allow the compound and DMSO to come to room temperature before opening to prevent water condensation.
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
For highly insoluble compounds, gentle warming in a water bath (not exceeding 40°C) with intermittent vortexing may be necessary.
-
-
Final Inspection: The final solution should be clear and free of any visible crystals or precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Performing Serial Dilutions to Maintain a Consistent Final DMSO Concentration
Objective: To prepare a series of working solutions with varying compound concentrations while keeping the final DMSO concentration constant in the assay.
Materials:
-
10 mM stock solution of the compound in 100% DMSO (from Protocol 1)
-
100% Anhydrous DMSO
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Intermediate Stocks in 100% DMSO:
-
Label a series of tubes for your desired concentrations (e.g., 1 mM, 0.5 mM, 0.25 mM, etc.).
-
To prepare a 1 mM intermediate stock, dilute your 10 mM stock 1:10 with 100% DMSO.
-
Perform a 1:2 serial dilution from the 1 mM stock with 100% DMSO to create the rest of your intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
For a final DMSO concentration of 0.1%, add 1 µL of each intermediate DMSO stock to 999 µL of your aqueous assay buffer.
-
For a final DMSO concentration of 0.5%, add 5 µL of each intermediate DMSO stock to 995 µL of your aqueous assay buffer.
-
-
Mixing: Mix each final working solution thoroughly immediately after adding the DMSO stock.
Diagram: Serial Dilution Workflow
Caption: Workflow for preparing working solutions with constant DMSO concentration.
Data Presentation: The Impact of Co-solvents
| Co-solvent System (in aqueous buffer) | Typical Fold-Increase in Solubility (Hypothetical) | Key Considerations |
| 1% DMSO | 1x (Baseline) | Standard, but may be insufficient for highly insoluble compounds. |
| 5% DMSO | 5-10x | Increased solubilizing power, but potential for increased cytotoxicity. |
| 1% DMSO + 5% PEG 400 | 10-20x | PEG 400 is generally well-tolerated by cells and can significantly boost solubility. |
| 1% DMSO + 2% NMP | 15-30x | NMP is a very strong solvent but requires careful toxicity assessment for your specific assay. |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin | 50-500x | Forms inclusion complexes, significantly increasing aqueous solubility. May influence compound-target binding kinetics. |
Note: This data is illustrative and the actual solubility enhancement will be compound-specific.
By understanding the underlying principles of solubility and employing a systematic, evidence-based approach to troubleshooting, researchers can overcome the challenges associated with tetrahydropyridopyrimidine compounds. This will ultimately lead to more reliable and reproducible data, accelerating the pace of drug discovery and development.
References
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Varadi, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
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ResearchGate. (2024). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
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Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 1-9. [Link]
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Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. [Link]
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NanoTemper Technologies. (n.d.). Ligand serial dilution. [Link]
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Gaylord Chemical Company. (2023, May 2). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [Link]
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Scott, F. J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 133-139. [Link]
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Noreen, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Innovation, 12(4), 324-334. [Link]
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Camp, J. E., et al. (2019). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 133-139. [Link]
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Dawane, B. S., et al. (2011). Polyethylene glycol (PEG-400) as an efficient and recyclable reaction medium for one-pot synthesis of thiazoles / selenazoles. Der Pharma Chemica, 3(6), 284-291. [Link]
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Kumar, D., et al. (2018). Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot, four-component synthesis of novel asymmetrical bis-spirooxindole derivatives at room temperature. RSC Advances, 8(1), 18-24. [Link]
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ResearchGate. (2024). PEG-400, a versatile reagent. [Link]
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ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. [Link]
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Dawane, B. S., et al. (2010). Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. European Journal of Medicinal Chemistry, 45(1), 387-392. [Link]
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Pop, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1127. [Link]
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MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
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MEET Battery Research Center. (2025, January 6). Comparison of Alternative Solvents for Cathode Production of Lithium Ion Batteries. [Link]
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Semalty, A., et al. (2014). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Journal of Pharmaceutical Innovation, 9(2), 115-125. [Link]
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Singh, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(11), 2893-2904. [Link]
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Patel, M. R., et al. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 105(9), 2748-2757. [Link]
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Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 12(1), 1-20. [Link]
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Arnaiz, C., et al. (2019). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. Pharmaceutics, 11(10), 514. [Link]
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Bergström, C. A., & Box, K. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 110, 3-14. [Link]
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Shah, V., et al. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Current Pharmaceutical Design, 24(36), 4272-4284. [Link]
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Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(11), 5228-5236. [Link]
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Williams, H. D., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2645-2657. [Link]
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ResearchGate. (2018). Predicted physico‐chemical properties of 60 synthesized library members 15 shown in cLog P – MW plot. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5947. [Link]
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Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]
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Narayanan, L., et al. (2014). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 57(23), 10186-10206. [Link]
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ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
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Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 1136-1141. [Link]
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Kim, J. Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1642. [Link]
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ResearchGate. (n.d.). DMSO solubility and bioscreening. [Link]
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Schiebel, J., et al. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 111(11), 2359-2368. [Link]
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ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
Sources
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2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stability in aqueous solution
Welcome to the technical support resource for 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to provide you with the necessary information to ensure the reliability and reproducibility of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a scaffold of interest in medicinal chemistry.[1] The stability of this compound in aqueous solutions is a critical factor for the accuracy of in vitro and in vivo studies. While specific degradation kinetics for this molecule are not extensively published, an understanding of the general stability of related pyridopyrimidine structures can inform best practices for its handling and use.[2][3]
This guide will address potential stability challenges and provide protocols for assessing the stability of your compound in your specific experimental context.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on problems potentially linked to the stability of this compound in aqueous solutions.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of the compound in your aqueous stock solution or assay buffer. The pyridopyrimidine core can be susceptible to hydrolysis, particularly at non-neutral pH.[4][5]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially if their stability under your storage conditions has not been verified.
-
pH Control: Ensure the pH of your stock solution and final assay buffer is within a stable range, typically close to neutral (pH 7.4). If your experiment requires acidic or basic conditions, the stability of the compound should be pre-determined under those conditions.
-
Temperature Management: Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. When in use, keep solutions on ice.
-
Solvent Choice: While initial dissolution may require an organic solvent like DMSO, minimize the final concentration of the organic solvent in your aqueous buffer. High concentrations of co-solvents can influence compound stability.
-
Perform a Stability Check: To confirm if degradation is the issue, you can perform a simple stability test. Incubate the compound in your assay buffer for the duration of your experiment. Then, analyze the sample by HPLC or LC-MS to check for the appearance of degradation products and a decrease in the parent compound peak.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) over time.
Possible Cause: Chemical degradation of the compound. This could be due to hydrolysis, oxidation, or photodegradation. Forced degradation studies on similar compounds often reveal susceptibility to such stressors.[6][7][8]
Troubleshooting Steps:
-
Investigate Degradation Pathways: The appearance of new peaks suggests the formation of degradation products. To understand the nature of this degradation, you can conduct a forced degradation study. This involves exposing the compound to a range of stress conditions:
-
Acidic and Basic Conditions: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[6]
-
Oxidative Conditions: Expose the compound to an oxidizing agent like hydrogen peroxide.[9]
-
Thermal Stress: Heat the solution to an elevated temperature (e.g., 50-70°C).
-
Photostability: Expose the solution to a controlled light source, as recommended by ICH guidelines.[10][11]
-
-
Analytical Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from any potential degradation products.[8]
-
Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on its chemical structure, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended for initial dissolution to prepare a concentrated stock solution. For aqueous experiments, this stock solution should then be serially diluted into the appropriate aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in biological assays.
Q2: How should I store aqueous solutions of this compound?
A2: For short-term storage (hours to a few days), it is advisable to keep aqueous solutions at 2-8°C and protected from light. For long-term storage, it is best to store aliquots of the concentrated stock solution in an organic solvent at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds exhibit some degree of photosensitivity.[10] While specific photostability data for this compound is not available, it is a standard precautionary measure to protect solutions from light by using amber vials or wrapping containers in aluminum foil. Photostability can be formally assessed according to ICH guideline Q1B.[11]
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: The pyrimidine ring system can be susceptible to hydrolytic cleavage under certain pH conditions.[4] The tetrahydropyridine portion of the molecule could be prone to oxidation. The exact degradation pathway would need to be determined experimentally through forced degradation studies and structural elucidation of the degradation products.
Q5: How can I perform a simple stability study for my specific experimental conditions?
A5: You can perform a preliminary stability assessment using the following protocol:
-
Prepare a solution of the compound in your experimental buffer at the working concentration.
-
Divide the solution into several aliquots.
-
Store these aliquots under the same conditions as your experiment (temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze it using a suitable analytical method like HPLC-UV or LC-MS.
-
Monitor the peak area of the parent compound. A significant decrease in the peak area over time indicates instability. Also, look for the appearance of new peaks, which would correspond to degradation products.
| Time (hours) | Parent Compound Peak Area | % Remaining | Appearance of New Peaks |
| 0 | [Initial Peak Area] | 100% | No |
| 2 | [Peak Area at 2h] | [Calculate %] | [Yes/No] |
| 4 | [Peak Area at 4h] | [Calculate %] | [Yes/No] |
| 8 | [Peak Area at 8h] | [Calculate %] | [Yes/No] |
| 24 | [Peak Area at 24h] | [Calculate %] | [Yes/No] |
Table 1: Example of a Data Table for a Simple Stability Study.
References
- Stewart, G. W. (1975). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.
- Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. RSC Advances, 13(10), 6872-6908.
- Singh, R., & Kumar, L. (2016). Forced Degradation Studies - MedCrave online. Journal of Analytical & Pharmaceutical Research, 3(6).
- PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- Farag, A. M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. Molecules, 28(5), 2215.
- Singh, R., & Kumar, L. (2016). Forced Degradation Studies - SciSpace. Journal of Analytical & Pharmaceutical Research, 3(6).
- van Gennip, A. H., et al. (1994). Scheme of pyrimidine degradation pathways showing the four steps and...
- Li, N., & Nguyen, T. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Li, R., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. Molecules, 29(1), 234.
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- Science.gov. (n.d.).
- ResearchGate. (2018). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Kim, H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Journal of Bacteriology, 192(16), 4234-4244.
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- Kim, H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4234-4244.
- Wang, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - NIH. Drug Design, Development and Therapy.
- Fares, M., et al. (2020). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. Scientific Reports, 10(1), 12345.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Patel, K., et al. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology, 16(11), 5241-5246.
- S, S., & S, S. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.
- Benchchem. (n.d.). 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- Pikal, M. J., & Rigsbee, D. R. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed. Journal of Pharmaceutical Sciences, 102(11), 3975-3990.
- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed. Acta Poloniae Pharmaceutica, 63(6), 477-484.
- Li, L., et al. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed - NIH. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 931-938.
- Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters - ACS Publications. ACS Medicinal Chemistry Letters, 9(11), 1125-1130.
- Franklin, W. A., et al. (1982). Alkaline Lability of Fluorescent Photoproducts Produced in Ultraviolet Light-Irradiated DNA - PubMed - NIH. Journal of Biological Chemistry, 257(22), 13535-13543.
- ResearchGate. (n.d.). The pH-dependent potency was defined as the difference between cancer...
- AChemBlock. (n.d.).
- Stanković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC - NIH. Molecules, 27(20), 7041.
-
Gangjee, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. Molecules, 27(1), 229.
-
Gangjee, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - Semantic Scholar. Molecules, 27(1), 229.
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- 5. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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Common side reactions in the synthesis of pyridopyrimidines
Introduction for the Modern Heterocyclic Chemist
Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. As a hub for innovation in medicinal chemistry and drug development, we understand that the elegant fusion of pyridine and pyrimidine rings to form the pyridopyrimidine scaffold is a cornerstone of many research programs.[1] However, even the most well-established synthetic routes can present challenges, leading to diminished yields, complex purification profiles, and ambiguous results.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It is designed to move beyond simple procedural lists, offering mechanistic explanations for common side reactions and providing field-proven strategies to overcome them. Our goal is to empower you, the researcher, to diagnose issues swiftly and optimize your synthetic pathways with confidence.
Frequently Asked Questions (FAQs)
FAQ 1: Low or No Yield
Q: My reaction is giving a very low yield, or I'm only recovering my starting materials. What are the primary factors to investigate?
A: Low conversion is a common but solvable issue in complex heterocycle synthesis. Before undertaking extensive re-optimization, it's crucial to systematically evaluate the foundational parameters of your reaction.
-
Suboptimal Reaction Conditions: The kinetics of pyridopyrimidine formation are highly sensitive to temperature and reaction time. Many cyclization reactions require significant thermal energy to overcome activation barriers.
-
Troubleshooting: Incrementally increase the reaction temperature while carefully monitoring for product degradation via TLC or LC-MS. Similarly, extend the reaction time, taking aliquots periodically to track the consumption of starting materials and the appearance of your desired product. For some multi-component reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2]
-
-
Catalyst Inefficiency: Whether you are using a Brønsted or Lewis acid catalyst, its activity is paramount.
-
Troubleshooting: If using a reusable solid-supported catalyst, ensure it has been properly activated and has not been poisoned by previous runs. For acid catalysts like HCl or p-TsOH, verify the concentration and consider that moisture can deactivate many Lewis acids. Trying a different class of catalyst (e.g., switching from a Brønsted acid to a Lewis acid like Yb(OTf)₃ or InCl₃) can sometimes provide a completely different outcome.[3][4]
-
-
Purity of Reagents & Solvents: This is a frequently overlooked cause of reaction failure. Impurities in starting materials can act as catalyst poisons or participate in competing side reactions. Trace amounts of water in the solvent can hydrolyze sensitive intermediates or reagents.
-
Troubleshooting: Ensure all reactants are of high purity. If necessary, recrystallize or chromatograph your starting materials. Always use dry solvents when specified by the protocol, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[5]
-
FAQ 2: Formation of a Fluorescent Yellow Byproduct
Q: In a reaction analogous to the Biginelli synthesis, I'm observing a significant amount of a yellow, highly fluorescent byproduct that complicates purification. What is it, and how can I prevent it?
A: This is a classic signature of a competing reaction pathway: the Hantzsch Dihydropyridine Synthesis . This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde component and an ammonia source. In syntheses using urea or certain amidines, elevated temperatures can cause decomposition, releasing ammonia which then initiates the Hantzsch pathway.
Mechanism of Hantzsch Byproduct Formation:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-dicarbonyl compound to form an α,β-unsaturated intermediate.
-
Enamine Formation: A second equivalent of the β-dicarbonyl reacts with ammonia (from urea/amidine decomposition) to form a reactive enamine.
-
Michael Addition & Cyclization: The enamine adds to the Knoevenagel intermediate via a Michael addition, followed by cyclization and dehydration to yield the fluorescent 1,4-dihydropyridine (DHP) byproduct.
Prevention Strategies:
-
Temperature Control: This is the most critical factor. The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress this side reaction.
-
Order of Addition: Adding the urea or amidine component last to the reaction mixture can sometimes minimize its premature decomposition.
-
Catalyst Selection: Certain Lewis acids may show greater selectivity for the desired pyridopyrimidine pathway over the Hantzsch reaction. Experimenting with different catalysts can be beneficial.
FAQ 3: Suspected Isomer Formation
Q: I'm using an unsymmetrical β-dicarbonyl compound, and my NMR spectrum looks overly complex, suggesting I've formed a mixture of regioisomers. How can I control the regioselectivity?
A: This is a common challenge when constructing the pyrimidine ring. When an unsymmetrical dicarbonyl (e.g., acetoacetic ester) reacts with an N-C-N fragment (like an amidine), the cyclization can occur in two different orientations, leading to two distinct regioisomers.
Controlling Regioselectivity: The outcome is a delicate balance of steric and electronic factors:
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the amidine can direct the reaction. The nucleophilic attack will generally occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. The more electrophilic carbonyl is more susceptible to the initial nucleophilic attack. This can be influenced by the electronic nature of the substituents.
-
pH Control: The pH of the reaction can influence which tautomeric form of the dicarbonyl is present and its reactivity, thereby affecting the regiochemical outcome.
Troubleshooting Protocol:
-
Modify Reaction Temperature: Lowering the temperature often increases selectivity by favoring the transition state with the lower activation energy.
-
Change the Catalyst: Lewis acids can coordinate to the carbonyl oxygens, differentially activating one carbonyl over the other and influencing the site of attack.
-
Protecting Groups: Temporarily protecting one of the carbonyl groups to force the reaction to proceed at the desired position is a viable, albeit longer, strategy.
Troubleshooting Guide: Specific Side Reactions
This section provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols to mitigate them.
Issue 1: Reactant Self-Condensation
Problem: Reduced yield of the target pyridopyrimidine, with byproducts identified as triazines or β-keto esters/amides. This indicates that your starting materials are reacting with themselves instead of with each other.
Underlying Mechanisms:
-
Amidine Self-Condensation: Especially under basic conditions, amidines can undergo self-condensation to form stable 1,3,5-triazine rings. This is a competing reaction where the amidine acts as both the nucleophile and the electrophile. The reaction often involves a stepwise addition-elimination pathway.[6][7]
-
β-Dicarbonyl Self-Condensation (Claisen Condensation): In the presence of a strong base, a β-ketoester can enolize and attack the carbonyl group of a second molecule. This classic Claisen condensation results in a larger β-ketoester byproduct, consuming two equivalents of your starting material.[8][9][10]
Troubleshooting Workflow:
Issue 2: Incomplete Cyclization & Stable Intermediates
Problem: The reaction stalls, and you isolate a stable, open-chain intermediate instead of the fused pyridopyrimidine ring. This often occurs when the final ring-closing step has a high activation energy.
Causality & Mechanism: The synthesis of the pyridopyrimidine core is a multi-step process. An initial condensation or Michael addition typically forms an acyclic intermediate. This intermediate must then undergo an intramolecular cyclization, often followed by a dehydration or elimination step to form the aromatic ring system. If this cyclization is sterically hindered or electronically unfavorable, the reaction can stop, leaving the intermediate as the major product.
Troubleshooting Protocol: Driving Cyclization to Completion
-
Increase Thermal Energy:
-
Protocol: Increase the reaction temperature in 20 °C increments, monitoring by TLC/LC-MS at each stage for the conversion of the intermediate to the final product. If using a high-boiling solvent like DMF or diphenyl ether, reflux conditions may be necessary.[1]
-
-
Add a Dehydrating Agent or Acid Catalyst:
-
Rationale: The final cyclization is often a dehydration. Adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or a dehydrating agent can facilitate this step.
-
Protocol: To your reaction mixture containing the isolated intermediate, add 5-10 mol% of p-TsOH. Heat the reaction and monitor for the disappearance of the intermediate.
-
-
Switch to Microwave Irradiation:
-
Rationale: Microwave heating can provide rapid and efficient energy transfer, often promoting difficult cyclizations that are slow under conventional heating.[2]
-
Protocol: In a microwave-safe vessel, dissolve the intermediate in a suitable high-boiling polar solvent (e.g., DMF, NMP). Irradiate at a fixed temperature (e.g., 150-200 °C) for short intervals (5-10 minutes), checking for conversion after each interval.
-
Issue 3: Oxidative Aromatization of Dihydro-Intermediates
Problem: The desired product is a dihydropyridopyrimidine, but you observe significant formation of the fully aromatic species. This is common when the dihydro- intermediate is susceptible to air oxidation.
Mechanism: Dihydropyridine and dihydropyrimidine rings can be readily oxidized to their more stable aromatic counterparts. This process can be facilitated by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts. The driving force is the gain in aromatic stability.
Mitigation Strategies:
| Strategy | Protocol | Rationale & Causality |
| Inert Atmosphere | Run the reaction and workup under a blanket of Nitrogen or Argon. Degas all solvents before use. | Excludes atmospheric oxygen, the primary oxidant in many cases. |
| Lower Temperature | If the reaction kinetics allow, perform the synthesis at the lowest possible temperature that still affords a reasonable reaction rate. | Oxidation rates are generally slower at lower temperatures. |
| Addition of Antioxidants | In some specific cases, adding a mild antioxidant to the workup can prevent oxidation during purification. | This is highly substrate-dependent and requires careful screening to avoid reacting with the product. |
| Rapid Workup & Purification | Do not let the crude reaction mixture sit exposed to air for extended periods. Proceed immediately to purification after quenching the reaction. | Minimizes the time the sensitive dihydro-intermediate is exposed to oxidative conditions. |
References
-
JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Amidines React with Triazines: Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Retrieved from [Link]
-
JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). ResearchGate. Retrieved from [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). National Institutes of Health. Retrieved from [Link]
-
One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Efficiency Comparison of Various Catalysts for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines. (2019). ResearchGate. Retrieved from [Link]
-
Comparison of catalytic activity of different catalysts on the model reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Bentham Science. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Retrieved from [Link]
-
CiteDrive. (n.d.). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Retrieved from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). MDPI. Retrieved from [Link]
-
Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). SciSpace. Retrieved from [Link]
-
Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. (2017). PubMed. Retrieved from [Link]
-
Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. (2001). PubMed. Retrieved from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. (2021). MDPI. Retrieved from [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). National Institutes of Health. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
-
Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (2025). ResearchGate. Retrieved from [Link]
-
Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (n.d.). PubMed. Retrieved from [Link]
-
One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
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- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its analogues. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential in treating a range of diseases.[1][2][3] Achieving high purity of the target compound is paramount for obtaining accurate and reproducible data in subsequent biological assays and developmental studies.
This document provides in-depth, field-tested protocols and troubleshooting solutions for the most common purification challenges encountered with this class of heterocyclic compounds.
Part 1: Foundational Concepts in Purification
Before initiating any purification process, a fundamental understanding of the target molecule and potential impurities is crucial. This foreknowledge informs the selection of the most effective purification strategy.
Physicochemical Profile of the Target Compound
This compound is a heterocyclic compound containing basic nitrogen atoms within its fused ring system.
-
Molecular Formula: C₁₁H₁₇N₃[4]
-
Key Structural Features: A basic pyridopyrimidine core, a non-polar tert-butyl group, and a tetrahydropyridine ring.
-
Expected Properties: The presence of basic nitrogens suggests the compound may interact strongly with acidic stationary phases like silica gel, potentially leading to tailing during chromatography. Its overall polarity will be moderate, influenced by the hydrophobic tert-butyl group.
Anticipating Common Process Impurities
The purity of the final compound is dictated by the efficiency of the synthetic route and the subsequent workup. Impurities in heterocyclic synthesis often stem from unreacted starting materials, excess reagents, or side-product formation.[5] Based on common synthetic routes for pyrido[4,3-d]pyrimidines, the following impurities should be anticipated.[1][6]
| Impurity Type | Example | Polarity | Removal Strategy |
| Unreacted Starting Materials | e.g., N-Boc-4-piperidone, Pivalamidine | Varies | Chromatography, Extraction |
| Coupling Reagents/Bases | e.g., DIEA, HATU, Cs₂CO₃ | Highly Polar | Aqueous workup/extraction |
| By-products | e.g., Over-alkylated products, hydrolyzed intermediates | Varies | Chromatography, Recrystallization |
| Residual Solvents | e.g., DMF, Dioxane, DCM | Varies | Drying under high vacuum |
Part 2: Primary Purification Methodologies & Protocols
The two most common and effective techniques for purifying solid organic compounds like this compound are flash column chromatography and recrystallization.
Flash Column Chromatography
This is the workhorse technique for purifying moderately polar organic compounds, separating components based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. A good starting point for this class of compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.[6][8]
-
Column Packing:
-
Select an appropriately sized column (typically, use a mass of silica gel that is 50-100 times the mass of the crude sample).
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane or DCM).
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM).
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Begin elution with the selected mobile phase, applying positive pressure.
-
Collect fractions and monitor their composition using TLC.
-
For this basic compound, if peak tailing is observed, consider adding a small amount (0.5-1% ) of triethylamine or ammonia in methanol to the mobile phase to improve peak shape.[8]
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum to remove residual solvents.
| Solvent System | Polarity | Typical Ratio (v/v) | Notes |
| Dichloromethane / Methanol | High | 98:2 to 90:10 | Excellent for many polar heterocycles.[6] |
| Ethyl Acetate / Hexanes | Medium | 10:90 to 50:50 | Good starting point for less polar compounds. |
| Dichloromethane / Ethyl Acetate | Medium | 90:10 to 50:50 | Offers different selectivity compared to alcohol-based systems. |
Recrystallization
Recrystallization is a highly effective and economical technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][9]
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[10] Test small amounts of your compound in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling (using a steam bath or hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[11]
-
Decolorization (Optional): If the solution is colored due to minor impurities, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[12]
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9] Slow cooling is essential for forming pure, well-defined crystals.[13]
-
Crystal Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Part 3: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your purification experiments.
Flash Chromatography Troubleshooting
Q: My compound is highly polar and remains at the baseline of the TLC plate, even with 10% Methanol in Dichloromethane. What should I do?
A: This is a common issue with polar, basic heterocycles.
-
Increase Mobile Phase Polarity: Gradually increase the percentage of methanol. You can go up to 20% or even higher.
-
Add a Basic Modifier: The nitrogen atoms in your compound are likely interacting strongly with the acidic silica gel. Adding 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica, reducing tailing and improving mobility.[8]
-
Switch Stationary Phase: If the compound is still immobile, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for acid-sensitive or very basic compounds.[14] For extremely polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may be necessary.[8]
Q: I have two spots on my TLC plate that are very close together (low ΔRf). How can I improve the separation on the column?
A:
-
Optimize the Solvent System: Test a variety of solvent systems with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane or Acetone. The goal is to maximize the ΔRf.
-
Reduce Column Loading: Overloading the column is a primary cause of poor separation. Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.[11]
-
Use a Finer Mesh Silica: Higher-resolution separations can be achieved with smaller particle size silica gel (e.g., 230-400 mesh).
-
Run a Gradient Elution: Start with a less polar solvent system to elute the top spot, then gradually increase the polarity of the mobile phase to elute your target compound.
Workflow: Troubleshooting Poor Chromatographic Separation
Caption: Decision workflow for improving poor separation in column chromatography.
Recrystallization Troubleshooting
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[11] Allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature can be effective.[13]
Q: No crystals have formed after the solution has cooled completely, even in an ice bath. How can I induce crystallization?
A: This indicates a supersaturated solution that lacks a nucleation point.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal formation.[13]
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
Q: My final recovery after recrystallization is very low (<50%). What went wrong?
A: Low recovery is typically due to one of two issues:
-
Too Much Solvent: You may have used more than the minimum amount of hot solvent required for dissolution. A significant portion of your product is therefore still dissolved in the mother liquor.[11] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling for a second crop of crystals, though this crop may be less pure.
-
High Solubility in Cold Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.[11] Try cooling the flask to an even lower temperature (e.g., in a dry ice/acetone bath) or reconsider your choice of solvent. A two-solvent system (using a "good" solvent for dissolution and a miscible "poor" solvent to induce precipitation) might be more effective.[7]
Part 4: Frequently Asked Questions (FAQs)
Q1: How do I choose between Flash Chromatography and Recrystallization for my initial purification?
A1: The choice depends on the properties of your crude material and the impurities present. The following decision tree can guide your choice.
Caption: Decision tree for selecting the primary purification method.
Q2: When is it necessary to use a high-resolution technique like Preparative HPLC?
A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is typically reserved for final purification steps when extremely high purity (>99%) is required, or for separating compounds that are very difficult to resolve by flash chromatography (e.g., diastereomers).[7] It is a lower-capacity, higher-cost technique but offers superior resolving power.
Q3: What analytical methods are essential to confirm the purity of my final product?
A3: A combination of methods should be used to confirm both the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the mass of the compound, confirming its molecular weight. The LC trace is an excellent indicator of purity, showing the number of components in the sample.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impure compounds tend to melt over a broader and lower temperature range.[9]
References
-
Zhang, Z., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Retrieved from [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Yadav, P., & Shah, K. (2022). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Retrieved from [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Retrieved from [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Li, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Retrieved from [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Gamelin, E., et al. (1996). A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites.
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PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PubMed Central. Retrieved from [Link]
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MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]
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Xie, Y., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2021). Cellulose derivatives as effective recrystallization inhibitor for ternary ritonavir solid dispersions: In vitro-in vivo evaluation. PubMed. Retrieved from [Link]
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- 4. 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | C11H17N3 | CID 55265758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting cell-based assays with 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Compound Name: 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Hereafter referred to as AKI-734)
Welcome to the technical support resource for AKI-734. This guide is designed for researchers, scientists, and drug development professionals utilizing AKI-734 in cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
Introduction to AKI-734
AKI-734 belongs to the tetrahydropyrido[4,3-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical pathways in oncology and other diseases.[1] While the specific targets of AKI-734 are still under investigation, its structural motifs suggest it may function as an inhibitor of protein kinases such as PIM-1 or KRAS-G12D, or other ATP-binding proteins.[2][3]
This guide will address common issues encountered when working with novel small molecule inhibitors like AKI-734, focusing on proactive validation and systematic troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for AKI-734?
A1: Based on its core structure, AKI-734 is hypothesized to be an ATP-competitive kinase inhibitor. The tetrahydropyrido[4,3-d]pyrimidine scaffold is a common feature in molecules designed to fit within the ATP-binding pocket of various kinases, disrupting their function and downstream signaling.[1][3] However, this must be empirically validated in your specific experimental system.
Q2: How should I prepare and store stock solutions of AKI-734?
A2: Proper handling is critical for compound integrity.[4]
-
Solvent Selection: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[5]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Working Dilutions: For experiments, create fresh dilutions in your cell culture medium. It's crucial to minimize the final DMSO concentration in your assay to avoid solvent-induced artifacts, typically keeping it below 0.5%.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials to maintain compound stability.[4]
Q3: I'm not observing any effect of AKI-734 in my assay. What are the common reasons?
A3: A lack of activity can stem from several factors, broadly categorized as issues with the compound, the experimental protocol, or the biological system itself.[4]
-
Compound Integrity and Solubility: The compound may have degraded or precipitated out of solution.
-
Experimental Setup: Problems with the assay, such as incorrect timing, inappropriate reagent concentrations, or poor cell health, can mask the compound's effect.
-
Target Engagement: The compound may not be reaching its intracellular target, or the target may not be critical for the biological outcome being measured in your specific cell model.[4]
Troubleshooting Guide: Inconsistent or Unexpected Results
The following table outlines a systematic approach to troubleshooting common issues encountered with AKI-734 in cell-based assays.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No observable effect or weak potency | 1. Compound Precipitation: AKI-734 may have poor solubility in your aqueous assay buffer.[5] | Solution: Visually inspect your diluted solutions for any precipitate. To improve solubility, you can try adjusting the buffer pH or using low concentrations of non-ionic surfactants like Tween-20, after validating their compatibility with your assay.[5] |
| 2. Compound Degradation: The compound may be unstable under your experimental conditions (e.g., prolonged incubation, light exposure).[5] | Solution: Prepare fresh dilutions for each experiment. Assess the compound's stability in your culture medium over the course of your experiment by incubating it for the same duration and then analyzing its integrity via HPLC if available. | |
| 3. Inactive Target Pathway: The cellular target of AKI-734 may not be expressed or may be inactive in your chosen cell line. | Solution: Confirm the expression of the hypothesized target kinase (e.g., via Western blot or qPCR). Use a positive control cell line known to be sensitive to inhibitors of the target pathway. | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.[6] | Solution: Ensure a homogenous single-cell suspension before plating. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling. |
| 2. Edge Effects: Wells on the perimeter of the plate can experience different temperature and humidity, leading to altered cell growth and compound effects. | Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | |
| 3. Pipetting Errors: Small volume inaccuracies can lead to significant concentration differences. | Solution: Use calibrated pipettes and ensure proper technique. For serial dilutions, perform a multi-channel dispense if possible to reduce well-to-well variability. | |
| Observed effect is not dose-dependent | 1. Off-Target Effects: At high concentrations, the compound may be hitting unintended targets, leading to a complex or non-linear response. | Solution: Test a wide range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM).[4] If a clear dose-response is not observed, consider that the effect may be due to off-target activity. Use a structurally distinct inhibitor of the same target as a comparator. |
| 2. Cytotoxicity Masking Specific Effects: High concentrations may induce general cytotoxicity, obscuring the specific phenotype you are measuring. | Solution: Perform a separate cytotoxicity assay (e.g., using resazurin or CellTiter-Glo®) in parallel with your primary assay to distinguish specific inhibitory effects from general cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of AKI-734 in a Cell Proliferation Assay
This protocol uses a resazurin-based assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of AKI-734.
Materials:
-
AKI-734 stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., a cancer cell line with a potentially relevant kinase dependency)
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase for the duration of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of AKI-734 in complete medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48-72 hours).
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[AKI-734]. Fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Validating On-Target Activity via Western Blot
This protocol assesses whether AKI-734 inhibits the phosphorylation of a downstream substrate of its hypothesized target kinase.
Materials:
-
AKI-734
-
Cell line expressing the target kinase
-
Appropriate primary antibodies (total and phosphorylated forms of the substrate)
-
Secondary antibody (HRP-conjugated)
-
Lysis buffer, protease, and phosphatase inhibitors
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with AKI-734 at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-4 hours) to capture direct effects on signaling.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates on-target activity.
Visualizing Experimental Logic
Workflow for Troubleshooting Compound Inactivity
This diagram outlines the decision-making process when your initial experiments with AKI-734 show no effect.
Caption: A systematic workflow for diagnosing the root cause of compound inactivity in cell-based assays.
Hypothesized Kinase Inhibition Pathway
This diagram illustrates the general mechanism of action for a kinase inhibitor like AKI-734.
Caption: AKI-734 is hypothesized to block kinase activity by competing with ATP, preventing substrate phosphorylation.
References
-
Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Retrieved from [Link]
-
Hafner, M., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Knecht, K. M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Chemistry – A European Journal. Retrieved from [Link]
-
Tanneeru, K., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Al-Ostath, S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Retrieved from [Link]
-
PubMed. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,4-dichloro-7,8-dihydropyrido(4,3-d)pyrimidine-6(5H)-carboxylate. Retrieved from [Link]
-
Tang, Y., et al. (2021). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2018). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Retrieved from [Link]
Sources
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- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
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- 8. 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | C11H17N3 | CID 55265758 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent degradation of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Its purpose is to ensure the chemical integrity and stability of the compound throughout storage, handling, and experimentation, thereby safeguarding the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
Q2: What are the primary environmental factors that can cause degradation?
The structure of this compound contains a tetrahydropyridine ring fused to a pyrimidine ring. This makes it susceptible to degradation from several common laboratory conditions:
-
Atmospheric Oxygen: The tetrahydropyridine moiety can be susceptible to oxidation, which may lead to aromatization or the formation of N-oxide species.
-
Moisture (Water): The pyrimidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. Adsorbed moisture on glassware is a common, often overlooked, source of contamination.[6]
-
Light and Heat: Exposure to UV light and elevated temperatures can accelerate oxidative and hydrolytic degradation processes.[7]
Q3: How can I visually identify if my compound might be degraded?
While analytical confirmation is essential, visual inspection can provide the first clues. A pure, stable solid compound should appear as a consistent, free-flowing powder. Signs of potential degradation include:
-
Change in Color: Discoloration (e.g., turning yellow or brown) often indicates oxidative degradation.
-
Change in Physical State: Clumping, oiling out, or the appearance of a sticky residue can suggest the absorption of moisture or the formation of hygroscopic degradation products.[7]
If you observe any of these changes, it is crucial to perform an analytical purity check before proceeding with your experiment.
Troubleshooting Guide: Inconsistent Experimental Results
A primary indicator of compound degradation is the sudden loss of expected biological activity or a lack of reproducibility in assays. This section provides a systematic approach to troubleshooting these issues.
Problem: Observed loss of potency, inconsistent IC50 values, or unexpected off-target effects.
This workflow helps diagnose the root cause of experimental inconsistency, which is often linked to compound integrity.
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Cause A: Improper Storage of Solid Compound
Causality: The compound is air-sensitive.[7][8] Long-term exposure to atmospheric oxygen and moisture, even in a sealed vial in a standard freezer, can lead to slow but significant degradation over time. Heat and light act as catalysts for these reactions.[7]
Solution: Implement a rigorous storage protocol.
Protocol 1: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | -20°C | -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Container | Amber glass vial with a tightly sealed cap. | Amber glass vial with a septum-sealed cap (e.g., Sure/Seal™) or stored inside a glove box. |
| Light | Protect from light. | Protect from light. |
Step-by-Step Long-Term Storage Procedure:
-
Preparation: If the compound was received in a standard vial, perform this operation inside a glove box or glove bag with an inert atmosphere (<0.1 ppm O₂ and H₂O).[7]
-
Aliquot: Divide the bulk compound into smaller, single-use aliquots in separate amber vials. This prevents repeated exposure of the entire batch to potential contaminants during each use.
-
Inerting: Backfill each vial with dry argon or nitrogen gas.
-
Sealing: Tightly seal the vials. For maximum protection, use vials with septa and wrap the cap/septum interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if a solution), and date.
-
Storage: Place the sealed vials inside a secondary container (e.g., a small box) and store at -80°C, away from light.
Possible Cause B: Contamination and Degradation During Handling
Causality: The brief but repeated exposure to air and moisture during weighing and solution preparation is a major source of degradation. Standard laboratory glassware is coated with a thin film of moisture that must be removed.[6]
Solution: Employ stringent air-sensitive handling techniques.
Protocol 2: Handling and Weighing of Solid Compound
-
Environment Setup: The ideal environment for handling is an inert-atmosphere glove box.[8] If unavailable, a Schlenk line or a glove bag filled with argon/nitrogen can be used.
-
Glassware Preparation: All glassware (spatulas, weigh boats, vials) must be rigorously dried. Heat glassware in an oven (e.g., 140°C for 4 hours) and allow it to cool in a desiccator under vacuum or in an inert atmosphere.[6]
-
Temperature Equilibration: Before opening, allow the sealed vial of the compound to warm to ambient temperature inside the glove box or a desiccator (~20-30 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Inside the inert atmosphere, quickly weigh the desired amount of the compound into a pre-dried vial.
-
Resealing: Immediately and tightly reseal the main compound vial, wrap with Parafilm®, and return it to its proper storage condition.
Possible Cause C: Degradation in Solution
Causality: The stability of the compound can be highly dependent on the solvent, pH, and temperature of the solution. Protic solvents or acidic/basic buffers can catalyze hydrolysis of the pyrimidine ring.
Solution: Use appropriate solvents and prepare fresh solutions.
Protocol 3: Preparation of Stock Solutions
-
Solvent Choice: Use only anhydrous, high-purity solvents (e.g., DMSO, DMF, Ethanol) from a freshly opened bottle or from a bottle designed for air-sensitive chemistry (e.g., AcroSeal™ packaging).[5]
-
Preparation:
-
Perform the dissolution inside a glove box or under a positive pressure of inert gas.
-
Add the anhydrous solvent to the pre-weighed vial of the solid compound using a dry syringe.
-
Mix gently until fully dissolved. Sonication can be used if necessary, but avoid heating.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -80°C in small, single-use aliquots.
-
Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
-
-
Working Solutions: Prepare fresh working solutions in your assay buffer immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.
Technical Deep Dive: Purity Assessment & Potential Degradation
To ensure the integrity of your compound, a validated stability-indicating analytical method is required.[9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Protocol 4: Purity Assessment by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for nitrogen-containing heterocyclic compounds.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Sample Preparation: Dilute a small sample of your solid or stock solution in the mobile phase to an appropriate concentration (~0.5-1.0 mg/mL).
-
Analysis: Inject the sample. A pure compound should yield a single major peak. The presence of multiple peaks indicates impurities or degradation products. The goal is to achieve >98% purity by peak area.
Potential Chemical Degradation Pathways
Forced degradation studies are used to predict the likely degradation products of a new chemical entity.[11] Based on the structure of this compound, the two most probable non-metabolic degradation pathways are oxidation and hydrolysis.
Caption: Potential non-metabolic degradation pathways of the parent compound.
Summary of Forced Degradation Conditions and Likely Outcomes
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the pyrimidine ring. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Cleavage of the pyrimidine ring. |
| Oxidation | 3% H₂O₂, RT | Aromatization of the tetrahydropyridine ring; N-oxide formation. |
| Thermal | 80°C, solid state | General acceleration of oxidation and other pathways. |
| Photolytic | UV/Vis light exposure (ICH Q1B) | Photochemical oxidation or rearrangement. |
References
-
Ossila. Air Sensitive Compounds.
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
-
Lito, P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters.
-
ACS Publications. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity.
-
Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
-
ResearchGate. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF.
-
Kim, S., et al. (2010). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
-
R Discovery. Forced Degradation Studies Research Articles - Page 1.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Singh, R., & Kumar, S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
-
PubChem. 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
-
Zhou, W., et al. (2020). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy.
Sources
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- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. biomedres.us [biomedres.us]
Technical Support Center: Navigating the Challenges of Tetrahydropyridopyrimidine Derivative Scale-Up Synthesis
Welcome to the Technical Support Center dedicated to addressing the complexities encountered during the scale-up synthesis of tetrahydropyridopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles in transitioning these vital syntheses from the laboratory bench to larger-scale production.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style approach to tackling specific issues that can arise during the scale-up of tetrahydropyridopyrimidine derivative synthesis.
Issue 1: Significant Drop in Yield at Kilogram Scale Compared to Bench Scale
Question: My synthesis of a tetrahydropyridopyrimidine derivative via a multicomponent reaction (e.g., Biginelli or a related reaction) works efficiently at the gram scale, but the yield has decreased substantially now that we are attempting a kilogram-scale batch. What are the likely causes, and how can I rectify this?
Answer: A drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer, as well as the quality of raw materials.[1]
Causality and Recommended Actions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants.[1] This can lead to the formation of side products and degradation of your desired tetrahydropyridopyrimidine derivative. Many reactions for synthesizing these heterocycles are exothermic, and what is easily controlled in a small flask can become a significant problem at a larger scale.[]
-
Actionable Protocol:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, gradual addition of one of the key components. This helps to manage the exotherm.
-
Stirring and Baffling: Ensure the reactor's stirring rate and impeller design are suitable for the vessel's size to maintain a homogeneous mixture.
-
Temperature Monitoring: Use multiple temperature probes to monitor the internal reaction temperature closely and ensure the reactor's cooling system is adequate to handle the heat generated.[1]
-
-
-
Raw Material Quality: The purity of your starting materials, such as aldehydes, β-dicarbonyl compounds, and ureas or thioureas, has a more significant impact at a larger scale.[1] Impurities that were negligible in smaller reactions can now catalyze side reactions or inhibit the main reaction.[1]
-
Actionable Protocol:
-
Supplier Qualification: Qualify your raw material suppliers and conduct thorough incoming quality control to check for purity and consistency.
-
Small-Scale Test: Before committing to a large-scale run, perform a small-scale reaction with the new batches of raw materials to confirm their suitability.
-
-
Logical Workflow for Troubleshooting Yield Drop:
Sources
Technical Support Center: Interpreting Unexpected NMR Peaks in Pyridopyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridopyrimidine derivatives. This guide is designed to be a practical resource for troubleshooting unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. Drawing from extensive field experience, this document provides in-depth analysis and actionable protocols to help you navigate the complexities of NMR interpretation in heterocyclic chemistry.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you might encounter during the NMR analysis of your pyridopyrimidine synthesis reactions. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to diagnosis and resolution.
Q1: My ¹H NMR spectrum shows broad, unresolved peaks in the aromatic region. What could be the cause and how can I fix it?
Broad peaks in the NMR spectrum of complex heterocycles like pyridopyrimidines can be perplexing. The issue often stems from several factors, ranging from sample preparation to inherent molecular dynamics.[1]
Potential Causes:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals, often originating from catalysts or reagents, can cause significant line broadening.
-
Chemical Exchange: Pyridopyrimidine derivatives can exhibit tautomerism or conformational isomerism (rotamers), leading to exchange processes that are on the NMR timescale.[1] This is particularly common for aminopyrimidines, where restricted rotation around the C-N bond can lead to the presence of rotamers at room temperature.[2][3]
-
Sample Preparation Issues: Poor shimming of the NMR spectrometer, high sample concentration leading to increased viscosity, or low solubility can all contribute to broad signals.[1][4]
-
Quadrupolar Broadening: The ¹⁴N nuclei in the pyridopyrimidine core possess a quadrupole moment, which can lead to broadening of adjacent proton signals.[1]
Diagnostic Workflow and Solutions:
-
Re-purification: If paramagnetic impurities are suspected, re-purify your sample using techniques like column chromatography or treatment with a chelating agent.
-
Variable Temperature (VT) NMR: Running the NMR experiment at different temperatures can help distinguish between broadening caused by chemical exchange and other factors.[1] Lowering the temperature may resolve the individual conformers or tautomers, while increasing the temperature can sometimes lead to a single, sharp averaged signal.[2]
-
Optimize Sample Preparation: Ensure your sample is fully dissolved. If solubility is an issue, try a different deuterated solvent.[4] Also, ensure the NMR spectrometer is properly shimmed.
-
2D NMR Spectroscopy: If signal overlap is severe, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for resolving individual signals and establishing connectivity within the molecule.[1][5]
Q2: I'm seeing a cluster of unexpected signals in the 7.0-8.5 ppm region of my ¹H NMR. Could this be a side product?
The aromatic region (typically 6.5-8.0 ppm for aryl protons) of the ¹H NMR spectrum is often crowded and can be challenging to interpret, especially with complex heterocyclic systems.[6][7] Unexpected signals in this region frequently point to the formation of side products or the presence of regioisomers.
Potential Side Products and Isomers:
-
N-Oxides: The nitrogen atoms in the pyridopyrimidine ring are susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods. This can lead to the formation of N-oxides.[8][9][10][11][12] N-oxidation can significantly alter the chemical shifts of the aromatic protons.
-
Incomplete Cyclization: Depending on the synthetic route, you might have intermediates where the final ring closure to form the pyridopyrimidine system has not occurred. These intermediates will have distinct aromatic signals compared to the desired product.
-
Regioisomers: When synthesizing substituted pyridopyrimidines, the formation of different regioisomers is a common issue.[2][3] For example, a substituent could be at the C2 or C4 position, leading to two different compounds with distinct NMR spectra.
-
Hydrolysis Products: If your reaction or workup involves water or acidic/basic conditions, hydrolysis of certain functional groups on the pyridopyrimidine core can occur.
Diagnostic Protocol:
-
Consult Chemical Shift Tables: Compare the observed chemical shifts with literature values for pyridopyrimidine derivatives and potential side products.[13][14]
-
Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular weight information can quickly confirm or rule out the presence of N-oxides (M+16), hydrolysis products, or unreacted starting materials.[13]
-
2D NMR Analysis: Utilize 2D NMR techniques like HMBC to establish long-range correlations between protons and carbons. This can be crucial for differentiating between regioisomers.
-
Spiking Experiment: If you have a pure sample of a suspected side product or starting material, you can "spike" your NMR sample with a small amount of it. An increase in the intensity of the unexpected peaks will confirm its identity.
Q3: I have a singlet at around 1.56 ppm and another at 7.26 ppm that I can't assign to my product. What are they?
These are very common signals that often appear in ¹H NMR spectra and are typically due to residual solvents or water.
Common Impurities and Their Chemical Shifts:
| Impurity | ¹H Chemical Shift (CDCl₃) | Multiplicity |
| Water (H₂O) | ~1.56 ppm | Singlet |
| Chloroform (CHCl₃) | 7.26 ppm | Singlet |
| Acetone | 2.17 ppm | Singlet |
| Ethyl Acetate | 1.26 ppm (t), 2.05 ppm (s), 4.12 ppm (q) | Triplet, Singlet, Quartet |
| Dichloromethane (CH₂Cl₂) | 5.30 ppm | Singlet |
Note: Chemical shifts of water and other exchangeable protons are concentration and temperature-dependent and can vary between different deuterated solvents.[15][16]
Solutions:
-
Proper Drying: Ensure your glassware and sample are thoroughly dried before preparing the NMR sample. Solvents can be dried using appropriate drying agents.[4]
-
Use High-Purity Solvents: Use high-purity deuterated solvents for your NMR analysis.
-
D₂O Exchange: To confirm if a peak is from an exchangeable proton like water or an N-H or O-H group, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[4]
Frequently Asked Questions (FAQs)
Q: How do electron-donating and electron-withdrawing groups affect the ¹H NMR spectrum of pyridopyrimidines?
Substituents on the pyridopyrimidine ring have a profound effect on the chemical shifts of the ring protons due to their electronic effects.
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ donate electron density into the aromatic system, shielding the ring protons. This causes the signals to shift upfield (to a lower ppm value).[17]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C=O withdraw electron density from the ring, deshielding the protons. This results in a downfield shift (to a higher ppm value).[17]
Understanding these effects can be a powerful tool for assigning protons in your ¹H NMR spectrum.[18]
Q: What is the best way to differentiate between pyridopyrimidine isomers using NMR?
Differentiating between isomers is a common challenge. A combination of NMR techniques is usually the most effective approach.
-
¹H NMR Coupling Patterns: The splitting patterns (multiplicity) of the aromatic protons can provide valuable information about the substitution pattern on the ring.[19]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (NOESY) can be used to identify protons that are close in space, which can help in distinguishing between regioisomers.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the substitution pattern. The number of unique carbon signals can also help determine the symmetry of the molecule.[6][7]
-
HMBC and HSQC: These 2D experiments are often the most definitive methods for establishing the complete structure and differentiating between isomers by showing correlations between protons and carbons over two to three bonds (HMBC) and one bond (HSQC).[5]
Visualizing Diagnostic Workflows
The following diagrams illustrate the logical steps for troubleshooting common NMR issues in pyridopyrimidine synthesis.
Caption: Workflow for troubleshooting broad NMR peaks.
Caption: Workflow for identifying unexpected aromatic signals.
References
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- Cowden, W., & Jacobsen, N. (n.d.). Pyrimidine N-Oxides. I The Synthesis and Some Reactions of N-Hydroxybarbiturates.
- Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- PubMed Central. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
- Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ACS Publications. (n.d.). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2497-2505.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- ConnectSci. (1978). Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Australian Journal of Chemistry.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- National Institutes of Health. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals [Video].
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
- National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
- PubMed Central. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation.
- ResearchGate. (2020). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
- ResearchGate. (2023). (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
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Validation & Comparative
A Comparative Guide to KRAS Inhibitors: The Emergence of Novel Scaffolds like 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology. As the most frequently mutated gene in cancer, its role in driving tumor growth and proliferation is well-established.[1] However, the therapeutic landscape has been revolutionized by the advent of direct KRAS inhibitors. This guide provides a comparative analysis of the pioneering covalent KRAS G12C inhibitors against emerging classes of inhibitors, exemplified by novel scaffolds such as 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which represent a move towards non-covalent and potentially broader-spectrum inhibition.
The Evolving Landscape of KRAS Inhibition: From Covalent to Non-Covalent Strategies
The initial breakthrough in drugging KRAS came with the development of covalent inhibitors specifically targeting the KRAS G12C mutation.[2] This mutation, where glycine is replaced by cysteine at codon 12, introduces a reactive thiol group that can be irreversibly bound by electrophilic compounds.[3] This strategy, however, is limited to tumors harboring this specific mutation.
More recent efforts have focused on developing non-covalent inhibitors that can target a wider range of KRAS mutations, including the prevalent G12D mutation.[4][5] These inhibitors bind to allosteric pockets on the KRAS protein, independent of a reactive cysteine, offering the potential for "pan-KRAS" inhibition.[6][7] The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is among the novel chemical structures being explored for this purpose, particularly for targeting KRAS-G12D.[8]
Mechanism of Action: A Tale of Two Binding Modes
Covalent KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib):
These molecules are designed to be highly selective for the KRAS G12C mutant.[2] They form an irreversible covalent bond with the cysteine residue in the Switch-II pocket, trapping the KRAS protein in its inactive, GDP-bound state.[2][9] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through critical oncogenic pathways like MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR.[2][3]
Non-Covalent and Pan-KRAS Inhibitors (e.g., Pyrido[4,3-d]pyrimidine derivatives, BI-2493):
This emerging class of inhibitors binds reversibly to KRAS, often in the same Switch-II pocket but without forming a permanent bond.[6][10] Their mechanism relies on high-affinity, non-covalent interactions to stabilize the inactive GDP-bound state.[6] A key advantage is their potential to inhibit KRAS mutants that lack a targetable cysteine, such as G12D and G12V.[11][12] Some, like BI-2493, have demonstrated the ability to suppress tumor growth in various preclinical models, regardless of the specific KRAS mutation present.[1][10]
Caption: KRAS signaling pathway and points of inhibitor intervention.
Performance and Clinical Data: A Comparative Overview
Direct head-to-head clinical data for emerging scaffolds like this compound are not yet available. However, we can compare the established clinical performance of covalent G12C inhibitors with the preclinical data of promising pan-KRAS inhibitors.
| Inhibitor | Class | Target | Key Clinical/Preclinical Data | References |
| Sotorasib (AMG 510) | Covalent | KRAS G12C | NSCLC (Phase II): ORR: 37.1%, Median PFS: 6.8 months, Median OS: 12.5 months. | [13][14] |
| Adagrasib (MRTX849) | Covalent | KRAS G12C | NSCLC (Phase II): ORR: 42.9%, Median PFS: 6.5 months, Median OS: 12.6 months. Has shown CNS penetration. | [9][15][16] |
| Divarasib (GDC-6036) | Covalent | KRAS G12C | NSCLC (Phase I): ORR: 53.4%, Median PFS: 13.1 months. Shows high potency in vitro. | [15][17][18] |
| BI-2493 | Non-covalent | Pan-KRAS | Preclinical: Demonstrated dose-dependent tumor growth inhibition in KRAS G12V and G12C xenograft models without notable toxicity. | [1][10] |
| MRTX1133 | Non-covalent | KRAS G12D | Preclinical: High-affinity, selective inhibitor of KRAS G12D. Showed potent antitumor activity in pancreatic and colorectal cancer models. | [4][12] |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; CNS: Central Nervous System.
While Sotorasib and Adagrasib have shown significant clinical benefits, leading to their FDA approval, the development of resistance is a challenge.[13][19][20] Non-covalent and pan-KRAS inhibitors may offer a solution by targeting a broader range of mutations and potentially overcoming some resistance mechanisms.[7][11]
Experimental Protocols for KRAS Inhibitor Evaluation
The characterization of novel KRAS inhibitors requires a suite of robust biochemical and cell-based assays. Here, we outline key experimental workflows.
Cellular Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on the proliferation of cancer cell lines harboring specific KRAS mutations.[21]
Methodology (Resazurin Reduction Assay):
-
Cell Culture: Culture cancer cell lines (e.g., MIA PaCa-2 for KRAS G12C, AsPC-1 for KRAS G12D) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test inhibitor (e.g., this compound) and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Resazurin Addition: Add Resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.[21]
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical cellular viability assay.
Target Engagement Assay
Objective: To confirm that the inhibitor binds to its intended target (KRAS) within the complex environment of a living cell.[22][23]
Methodology (NanoBRET™ Target Engagement Assay):
-
Cell Line Engineering: Create a cell line that expresses KRAS fused to a NanoLuc® luciferase enzyme.
-
Cell Plating: Plate the engineered cells in 96-well white-bottom plates.
-
Compound Addition: Add the test inhibitor at various concentrations.
-
Tracer Addition: Add a fluorescent tracer that is known to bind to KRAS.
-
Substrate Addition: Add the NanoBuc® substrate.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) signals simultaneously on a luminometer.
-
Data Analysis: In the absence of an inhibitor, the tracer binds to the KRAS-NanoLuc fusion, bringing the fluorophore close to the luciferase and generating a BRET signal. A competing inhibitor will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner. This allows for the calculation of an IC50 value for target engagement.[22][23]
Binding Kinetics Assay
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the inhibitor to the KRAS protein.[24][25]
Methodology (Surface Plasmon Resonance - SPR):
-
Chip Preparation: Immobilize purified KRAS protein onto the surface of an SPR sensor chip.[26]
-
Analyte Injection: Flow a series of concentrations of the test inhibitor (the analyte) across the chip surface.
-
Real-time Monitoring: The SPR instrument detects changes in the refractive index at the chip surface as the inhibitor binds to the immobilized KRAS, generating a sensorgram in real-time.[27]
-
Dissociation Phase: After the association phase, flow a buffer without the inhibitor over the chip to monitor the dissociation of the inhibitor from the KRAS protein.
-
Data Fitting: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[24] A lower KD value indicates a higher binding affinity.
Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.
Conclusion and Future Directions
The development of direct KRAS inhibitors has been a landmark achievement in cancer therapy. While covalent G12C inhibitors like Sotorasib and Adagrasib have paved the way, the field is rapidly evolving. The exploration of novel, non-covalent scaffolds such as this compound signals a strategic shift towards pan-KRAS inhibitors. These next-generation molecules hold the promise of treating a broader patient population, targeting mutations beyond G12C, and potentially overcoming the challenge of acquired resistance. The continued application of rigorous biochemical and cellular evaluation will be paramount in advancing these promising new therapeutic agents from the laboratory to the clinic.
References
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MD Anderson Cancer Center. (2025). First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. [Link]
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Lito, P., et al. (2023). Pan-KRAS inhibitor disables oncogenic signalling and tumour growth. Nature, 619(7968), 160-166. [Link]
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Fesik, S. W., et al. (2025). Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. Vanderbilt University, Institute of Chemical Biology. [Link]
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Hofmann, M. H., et al. (2025). Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification. Cancer Research Communications. [Link]
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Gómez-López, G., et al. (2024). Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. International Journal of Molecular Sciences. [Link]
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Oncology Nursing News. (2022). Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. [Link]
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Reaction Biology. KRAS Assay Services. [Link]
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ResearchGate. (2025). Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. [Link]
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Kiefer, J. A., et al. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach. Analytical Chemistry, 94(37), 12927-12933. [Link]
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Sabari, J. K., et al. (2022). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. Clinical Cancer Research, 28(15), 3318-3328. [Link]
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Riely, G. J., et al. (2021). Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer. Lung Cancer: Targets and Therapy, 12, 61-68. [Link]
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Patsnap Synapse. (2025). What is the mechanism of action of Sotorasib? [Link]
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Business Wire. (2020). Sotorasib (AMG 510) Shows Promising Results in Some Patients With Solid Tumors, Suggests a Study With City of Hope as a Co-Lead Author. [Link]
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ACS Publications. (2022). KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics. ACS Medicinal Chemistry Letters. [Link]
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Al-Salama, Z. T. (2024). Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. Current Oncology. [Link]
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Spira, A., et al. (2023). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Journal of Thoracic Disease, 15(8), 4547-4558. [Link]
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ACS Publications. (2025). Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS. Analytical Chemistry. [Link]
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KRAZATI® (adagrasib). Mechanism of Action. [Link]
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Frontiers. (2025). Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. Frontiers in Immunology. [Link]
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ResearchGate. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. [Link]
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O'Brien, J., et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 110, 27-40. [Link]
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ACS Publications. (2024). Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRasG12C. ACS Chemical Biology. [Link]
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Barbacid, M., & Santamaría, D. (2022). KRAS inhibitors: going noncovalent. Molecular Oncology, 16(23), 4065-4070. [Link]
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Frontiers. (2022). Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. Frontiers in Chemistry. [Link]
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Jänne, P. A., et al. (2022). Adagrasib in KRASG12C-Mutated NSCLC. New England Journal of Medicine, 387, 120-131. [Link]
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YouTube. (2022). Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays. [Link]
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MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]
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Cytiva. Biacore™ systems in small molecule drug discovery. [Link]
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Kuick Research. (2024). Guide to KRAS Inhibitors in Clinical Trials. [Link]
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ResearchGate. (2023). Annual review of KRAS inhibitors in 2022. [Link]
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Cancers. (2023). Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. [Link]
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A Comparative Guide to the Cytotoxicity of Tetrahydropyridopyrimidine Analogs for Cancer Research
In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, tetrahydropyridopyrimidines have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various tetrahydropyridopyrimidine analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of next-generation anticancer therapies.
Introduction: The Therapeutic Potential of Tetrahydropyridopyrimidines
The tetrahydropyridopyrimidine core structure is a versatile scaffold that has been extensively modified to yield a diverse library of analogs with a broad spectrum of biological activities. In the context of oncology, these compounds have been shown to target several key pathways implicated in tumorigenesis and cancer progression. Notably, certain analogs have been developed as potent inhibitors of oncogenic proteins such as KRAS, while others modulate critical signaling cascades including the PI3K/AKT/mTOR and MAPK pathways.[1][2] This guide will delve into the cytotoxic properties of distinct classes of tetrahydropyridopyrimidine analogs, offering a comparative analysis of their potency and cellular targets.
Comparative Cytotoxicity of Tetrahydropyridopyrimidine Analogs
The cytotoxic efficacy of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The following table summarizes the IC50 values of representative tetrahydropyridopyrimidine analogs against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potency.
| Compound Class | Analog | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| KRAS-G12C Inhibitors | Compound 13 | Covalent inhibitor of KRAS-G12C | H358 (Lung) | 0.07 | [2] |
| KRAS-G12D Inhibitors | Compound 10c | KRAS-G12D Inhibition | Panc1 (Pancreatic) | 1.40 | [1] |
| Compound 10k | KRAS-G12D Inhibition | Panc1 (Pancreatic) | >10 | [1] | |
| PIM-1 Kinase Inhibitors | Compound 4 | PIM-1 Kinase Inhibition | MCF-7 (Breast) | 0.57 | [3] |
| HepG2 (Liver) | 1.13 | [3] | |||
| Compound 10 | PIM-1 Kinase Inhibition | MCF-7 (Breast) | >100 | [3] | |
| Compound 11 | PIM-1 Kinase Inhibition | MCF-7 (Breast) | 1.31 | [3] | |
| HepG2 (Liver) | 0.99 | [3] | |||
| Pyridothienopyrimidines | Compound 3a | EGFR Kinase Inhibition | HepG2 (Liver) | 1.17 | [4] |
| MCF-7 (Breast) | 1.42 | [4] | |||
| Compound 5a | EGFR Kinase Inhibition | HepG2 (Liver) | 1.35 | [4] | |
| MCF-7 (Breast) | 1.73 | [4] | |||
| Compound 9b | EGFR Kinase Inhibition | HepG2 (Liver) | 2.11 | [4] | |
| MCF-7 (Breast) | 2.79 | [4] | |||
| Tetrahydropyridothienopyrimidine-ureas | Compound 11n | VEGFR-2 Inhibition | MCF-7 (Breast) | 2.81 | [5] |
| PC-3 (Prostate) | 3.11 | [5] | |||
| HEPG-2 (Liver) | 4.63 | [5] | |||
| SW-480 (Colon) | 5.21 | [5] | |||
| HUVEC (Endothelial) | 3.27 | [5] |
Expert Analysis of Cytotoxicity Data:
The data presented in the table highlights the diverse cytotoxic profiles of tetrahydropyridopyrimidine analogs, which are intrinsically linked to their specific molecular targets and the genetic makeup of the cancer cell lines.
-
KRAS-Targeted Analogs: The remarkable potency of Compound 13 against the KRAS-G12C mutant lung cancer cell line H358 (IC50 = 70 nM) underscores the potential of this scaffold for developing targeted therapies against specific oncogenic mutations.[2] In contrast, the KRAS-G12D inhibitor, Compound 10c , demonstrates selective anti-proliferative activity in Panc1 cells (IC50 = 1.40 µM), despite weak enzymatic inhibition, suggesting potential off-target effects or a complex mechanism of action within the cellular context.[1]
-
Kinase Inhibitors: The pyrido[2,3-d]pyrimidine series showcases potent PIM-1 kinase inhibitors, with Compound 4 exhibiting sub-micromolar cytotoxicity against MCF-7 breast cancer cells.[3] The pyridothienopyrimidine analogs, such as 3a , 5a , and 9b , demonstrate significant cytotoxicity against HepG2 and MCF-7 cells, which is attributed to their inhibition of EGFR kinase.[4] The tetrahydropyridothienopyrimidine-urea analog 11n displays broad-spectrum cytotoxicity across multiple cell lines, consistent with its role as a VEGFR-2 inhibitor, a key player in angiogenesis.[5]
-
Structure-Activity Relationship (SAR): A detailed analysis of the chemical structures of these analogs (not shown for brevity) reveals critical insights into their SAR. For instance, in the KRAS-G12C inhibitor series, the replacement of a naphthyl group with a naphthol and specific substitutions on the pyrimidine ring were crucial for achieving high cellular potency.[2] Similarly, for the pyridothienopyrimidine EGFR inhibitors, the nature and position of substituents on the pyrimidine ring significantly influence their cytotoxic and kinase inhibitory activities.[4]
Key Signaling Pathways Targeted by Tetrahydropyridopyrimidine Analogs
The cytotoxic effects of tetrahydropyridopyrimidine analogs are mediated through their interaction with key signaling pathways that are often dysregulated in cancer.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRAS, such as G12C and G12D, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream effector pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1] Tetrahydropyridopyrimidine-based KRAS inhibitors are designed to covalently bind to the mutant cysteine or allosterically inhibit the protein, thereby abrogating its downstream signaling.
Caption: The KRAS signaling pathway and the point of intervention for tetrahydropyridopyrimidine inhibitors.
ONC201 and the TRAIL Pathway
ONC201 is a first-in-class small molecule with a tetrahydropyridopyrimidine core that induces the expression of the pro-apoptotic ligand TRAIL (TNF-related apoptosis-inducing ligand). TRAIL selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. The induction of TRAIL by ONC201 is a key mechanism contributing to its cytotoxic effects.
Caption: Simplified schematic of the ONC201-induced TRAIL-mediated apoptosis pathway.
Experimental Protocols for Cytotoxicity Assessment
The accurate determination of cytotoxicity is fundamental to the evaluation of anticancer compounds. The following are detailed, step-by-step methodologies for commonly employed colorimetric assays.
General Experimental Workflow for Cytotoxicity Assays
Caption: A generalized workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydropyridopyrimidine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyrimidine analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells (medium with DMSO) and blank wells (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tetrahydropyridopyrimidine analogs
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye, which is soluble in the tissue culture medium.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tetrahydropyridopyrimidine analogs
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Conclusion and Future Directions
The tetrahydropyridopyrimidine scaffold represents a rich source of novel anticancer agents with diverse mechanisms of action and potent cytotoxic activities. The comparative data presented in this guide demonstrates the significant potential of these compounds, particularly in the development of targeted therapies against specific oncogenic drivers like KRAS. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate the cytotoxic properties of their own tetrahydropyridopyrimidine analogs and other novel compounds.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies, where tetrahydropyridopyrimidine analogs are used in conjunction with other anticancer agents, may lead to synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds great promise for the future of cancer therapy.
References
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Synthesis and evaluation of some novel tetrahydropyrimidine derivatives as antimicrobial and cytotoxic agents. (2025). ResearchGate. [Link]
-
Yang, H., Gan, L., Zhang, H., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]
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Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (n.d.). PubMed Central. [Link]
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Fell, J. B., Fischer, J. P., Baer, B. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]
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Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
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Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. (n.d.). ResearchGate. [Link]
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Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. [Link]
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cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]
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Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … (n.d.). ResearchGate. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules. [Link]
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Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Drug Discovery
For researchers and scientists navigating the complex landscape of drug development, the tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure with remarkable versatility. Its derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, from G-protein coupled receptors in developmental pathways to critical kinases in cancer signaling. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their performance as Smoothened (Smo) antagonists and kinase inhibitors. The insights presented herein are supported by experimental data to empower informed decisions in medicinal chemistry and drug design.
The Tetrahydropyrido[4,3-d]pyrimidine Core: A Scaffold for Diverse Biological Activities
The tetrahydropyrido[4,3-d]pyrimidine core is a fused heterocyclic system that offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic pockets. This structural complexity allows for fine-tuning of its interactions with various biological targets. While direct and extensive SAR studies on 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are not widely available in the public domain, a wealth of information exists for the broader class of tetrahydropyrido[4,3-d]pyrimidine derivatives, providing a solid foundation for a comparative analysis.[1][2][3][4]
This guide will dissect the SAR of these compounds in two primary contexts: as inhibitors of the Hedgehog signaling pathway via Smoothened antagonism and as inhibitors of various protein kinases.
Part 1: Tetrahydropyrido[4,3-d]pyrimidines as Smoothened Antagonists
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma.[1][2] Vismodegib, the first FDA-approved Hh pathway inhibitor, targets the G-protein coupled receptor Smoothened (Smo). However, challenges such as low aqueous solubility, nonlinear pharmacokinetics, and acquired resistance have spurred the search for novel Smo antagonists.[1][2]
A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists through a scaffold hopping strategy.[1][2][4] A lead compound from this series, compound 24 , demonstrated significantly improved potency and pharmacokinetic properties compared to Vismodegib.[1][2]
Structure-Activity Relationship (SAR) Analysis
The development of these potent Smo antagonists involved systematic modifications at various positions of the tetrahydropyrido[4,3-d]pyrimidine scaffold. The key SAR insights are summarized below:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the pyrimidine ring is critical for activity. While the specific contribution of a tert-Butyl group at this position is not detailed in the provided literature, the general trend suggests that this position can accommodate various functionalities that influence potency and selectivity.
-
Modifications on the piperidine ring: The piperidine moiety of the core structure offers a vector for introducing diverse substituents. These modifications can impact solubility, metabolic stability, and target engagement.
-
Aromatic substitutions: The nature and position of substituents on the aromatic rings appended to the core structure play a significant role in defining the potency and pharmacokinetic profile of the compounds.
Comparative Performance Data
The following table summarizes the comparative performance of a lead tetrahydropyrido[4,3-d]pyrimidine derivative (compound 24 ) against the established Smoothened inhibitor, Vismodegib.
| Compound | Target | Assay | IC50 / Potency | Oral Bioavailability (Beagle Dogs) | Solubility | Reference |
| Compound 24 | Smoothened | NIH3T3-GRE-Luc reporter gene assay | 3 times more potent than Vismodegib | 72% | High | [1][2] |
| Vismodegib | Smoothened | NIH3T3-GRE-Luc reporter gene assay | - | - | Low | [1][2] |
These data highlight the superior preclinical profile of the tetrahydropyrido[4,3-d]pyrimidine scaffold in the context of Smoothened inhibition, demonstrating its potential to overcome the limitations of existing therapies.[1][2]
Part 2: Tetrahydropyrido[4,3-d]pyrimidines as Kinase Inhibitors
Protein kinases are a major class of therapeutic targets in oncology and other diseases.[5] The pyrido[2,3-d]pyrimidine scaffold, a close structural analog of the tetrahydropyrido[4,3-d]pyrimidine core, is a well-established pharmacophore in numerous approved kinase inhibitors, such as Palbociclib (a CDK4/6 inhibitor).[6] This suggests that the tetrahydropyrido[4,3-d]pyrimidine scaffold is also well-suited for the design of potent and selective kinase inhibitors. Indeed, derivatives of this scaffold have been explored as inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer.[7][8] The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds, which share structural similarities with tetrahydropyrido[4,3-d]pyrimidines, have been successfully utilized to develop potent CDK inhibitors.[7][9]
-
PI3K/mTOR: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in cancer.[10] Trisubstituted pyrido[3,2-d]pyrimidines have been developed as potent dual PI3K/mTOR inhibitors.[10]
-
Other Kinases: The versatility of the pyridopyrimidine scaffold has been demonstrated by its application in developing inhibitors for a wide range of other kinases, including Axl, Erk2, and ALK.[11][12][13]
Comparative Analysis with Alternative Scaffolds
The following table provides a comparative overview of different heterocyclic scaffolds used in the development of kinase inhibitors, highlighting the versatility of the pyridopyrimidine core.
| Scaffold | Target Kinase(s) | Example Compound(s) | Key Advantages | Reference |
| Tetrahydropyrido[4,3-d]pyrimidine | Axl, Erk2 | - | Favorable 3D geometry for kinase active site binding | [12][13] |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Palbociclib | Clinically validated scaffold, high selectivity | [6] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | - | Adenine bioisostere, potent growth inhibitory activity | [7] |
| Pyrazolo[4,3-d]pyrimidine | CDK5 | LGR2674 | Potent anti-angiogenic effects | [9] |
| Pyrido[3,2-d]pyrimidine | PI3K/mTOR | - | Dual inhibitory activity | [10] |
This comparison underscores that while the specific 2-(tert-Butyl) derivative is not extensively characterized, the parent tetrahydropyrido[4,3-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives.
Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core can be achieved through a multi-step sequence. A general synthetic scheme is outlined below, based on reported procedures.[1][14]
Caption: General synthetic workflow for tetrahydropyrido[4,3-d]pyrimidine derivatives.
Step-by-Step Protocol:
-
N-Substitution of Piperidin-4-one: To a solution of piperidin-4-one in a suitable solvent (e.g., DMF), add an appropriate electrophile (e.g., benzyl chloride or another alkyl halide) and a base (e.g., K₂CO₃). Heat the reaction mixture to afford the N-substituted piperidin-4-one.[14]
-
Gewald Reaction: React the N-substituted piperidin-4-one with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine in a solvent such as ethanol under reflux to form the 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine intermediate.[14]
-
Pyrimidine Ring Formation: Cyclize the intermediate from the Gewald reaction with formamidine acetate in a high-boiling solvent like DMF at elevated temperatures to construct the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one core.[14]
-
Chlorination: Treat the pyrimidinone with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the 4-chloro-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine.[14]
-
Final Derivatization: The 4-chloro intermediate can then undergo nucleophilic aromatic substitution with a variety of amines, thiols, or other nucleophiles to introduce diversity at this position and generate the final target compounds.[14]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[15]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., tetrahydropyrido[4,3-d]pyrimidine derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Kinase Reaction Setup:
-
In a multi-well plate, add a small volume of the serially diluted compound or DMSO (for control wells).
-
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the ADP detection kit. Incubate as per the manufacturer's instructions.
-
Add the kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Conclusion
The tetrahydropyrido[4,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. While the specific 2-(tert-Butyl) derivative warrants further investigation, the broader class of compounds has demonstrated significant potential as potent Smoothened antagonists and as inhibitors of a diverse range of protein kinases. The favorable pharmacokinetic and efficacy profiles of lead compounds from this class, as exemplified by the Smoothened antagonist 24 , underscore the value of this scaffold in overcoming the limitations of existing drugs.[1][2] By leveraging the structure-activity relationship insights and experimental protocols detailed in this guide, researchers can effectively explore the chemical space around the tetrahydropyrido[4,3-d]pyrimidine core to develop next-generation inhibitors for a variety of diseases.
References
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Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed. [Link]
-
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Comparative In-Vivo Efficacy Analysis: 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its Analogs Against Established Neurological Therapies
This guide provides a detailed comparative analysis of the in-vivo efficacy of a novel class of dopamine D1 receptor positive allosteric modulators (PAMs), represented by the scaffold 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, against established drugs for neurological disorders. We will delve into the mechanistic rationale, present supporting preclinical data, and outline the experimental designs crucial for such evaluations.
Introduction: The Therapeutic Rationale for Dopamine D1 Receptor Modulation
The dopamine D1 receptor is a critical G-protein coupled receptor (GPCR) in the central nervous system, integral to motor control, learning, memory, and executive function. Dysregulation of D1 receptor signaling is a hallmark of several debilitating neurological and psychiatric conditions, including Parkinson's disease and cognitive impairment associated with schizophrenia and Alzheimer's disease.
Historically, therapeutic strategies have focused on direct D1 receptor agonists. However, these compounds have often been plagued by issues of tolerance, poor oral bioavailability, and a narrow therapeutic window, leading to side effects like dyskinesia. The advent of Positive Allosteric Modulators (PAMs) represents a paradigm shift. Instead of directly activating the receptor, PAMs bind to a distinct (allosteric) site, subtly enhancing the receptor's response to the endogenous neurotransmitter, dopamine. This approach offers the potential for a more physiological and refined therapeutic effect, preserving the natural spatial and temporal patterns of dopamine release.
The chemical scaffold this compound belongs to a novel class of potent and selective D1 PAMs. One of the most well-characterized compounds from this family is LY3154207. This guide will use data available for LY3154207 as a representative for this class and compare its preclinical in-vivo efficacy against Levodopa (L-DOPA), the gold standard for treating the motor symptoms of Parkinson's disease.
Signaling Pathway: D1 Receptor Activation
D1 PAMs do not activate the D1 receptor on their own. Instead, they potentiate the downstream signaling cascade initiated by the binding of dopamine. This involves the activation of the Gαs/olf G-protein, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA).
Comparative In-Vivo Efficacy: Motor Symptom Alleviation
The primary preclinical model for assessing anti-parkinsonian drug efficacy is the MPTP-lesioned non-human primate model. This model recapitulates the cardinal motor symptoms of Parkinson's disease, including bradykinesia, rigidity, and tremor.
Experimental Protocol: MPTP-Lesioned Primate Model
-
Subject Selection: Adult rhesus monkeys are selected and baseline motor function is assessed using a standardized parkinsonian rating scale.
-
Lesioning: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered systemically to induce dopamine neuron degeneration, leading to the development of stable parkinsonian symptoms.
-
Drug Administration: Following a washout period, animals are treated with the test compound (e.g., LY3154207), the established drug (e.g., L-DOPA), or a vehicle control. A crossover design is often employed, where each animal receives all treatments in a randomized order.
-
Efficacy Assessment: Motor activity and parkinsonian disability are scored by trained observers blind to the treatment condition. Key metrics include changes from baseline disability score.
-
Side Effect Monitoring: The incidence and severity of side effects, particularly drug-induced dyskinesias, are recorded.
A Comparative Guide to the Synthesis of Tetrahydropyridopyrimidines: From Classical Reactions to Green Innovations
The tetrahydropyridopyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds with applications ranging from anticancer agents to cardiovascular drugs.[1][2] The significant therapeutic potential of these molecules has driven extensive research into efficient and versatile synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for the synthesis of tetrahydropyridopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, their underlying principles, and practical applications. We will delve into the nuances of multicomponent reactions, explore the impact of modern catalytic systems, and highlight the advancements in green chemistry that are revolutionizing the synthesis of these valuable compounds.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3] This convergent approach offers significant advantages over traditional linear syntheses, including increased efficiency, higher atom economy, reduced waste generation, and a significant saving of time and resources.[3][4] In the realm of tetrahydropyridopyrimidine synthesis, MCRs have proven to be particularly powerful.[5][6]
The Biginelli Reaction: A Classic Reimagined
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[7][8] While traditionally used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), this reaction and its variations serve as a foundational method for accessing the core structure of many tetrahydropyridopyrimidines.[7][9] The reaction is typically acid-catalyzed, and a wide variety of catalysts have been developed to improve yields and broaden the substrate scope.[10]
The generally accepted mechanism for the Biginelli reaction proceeds through several key steps. The initial and rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final steps involve cyclization and dehydration to afford the dihydropyrimidinone product.[9]
Caption: The proposed mechanism of the acid-catalyzed Biginelli reaction.
Experimental Protocol: A Representative Biginelli Synthesis of a Dihydropyrimidinone
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Lanthanum triflate [La(OTf)₃] (10 mol%) as catalyst[11]
-
Ethanol (1 mL)[11]
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1.1 mmol), urea (1.2 mmol), and lanthanum triflate (0.1 mmol).[11]
-
Add ethanol (1 mL) to the mixture.[11]
-
Stir the reaction mixture at 100 °C.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 1.5 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone derivative. In many cases, no further purification by column chromatography is necessary.[11]
Advancements in Catalysis: Enhancing Efficiency and Selectivity
The development of novel catalytic systems has significantly advanced the synthesis of tetrahydropyridopyrimidines, offering improved yields, shorter reaction times, and milder reaction conditions. These catalysts are often more environmentally friendly and can be recycled and reused, aligning with the principles of green chemistry.
Metal-Organic Frameworks (MOFs) and Nanocatalysts
Metal-organic frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable catalytic sites. These features make them highly effective catalysts for organic transformations. For instance, a titanium-based MOF, MIL-125(Ti)-N(CH₂PO₃H₂)₂, has been successfully employed as a recyclable catalyst for the one-pot synthesis of novel tetrahydropyrido[2,3-d]pyrimidines under solvent-free conditions.[12] Similarly, various nanocatalysts, such as ZrO₂, have been utilized for the synthesis of trioxo-hexahydropyrido[2,3-d]pyrimidines, offering advantages like high efficiency and ease of separation.[13]
Gold Catalysis in Mechanochemical Synthesis
Mechanochemistry, or ball milling, offers a solvent-free approach to chemical synthesis.[14] Gold(III) catalysis under ball milling conditions has been developed for the rapid and efficient synthesis of substituted tetrahydropyrimidines.[14] This method is noteworthy for its low catalyst loading, short reaction times (as little as five minutes), and excellent yields, all while avoiding the use of hazardous solvents.[14]
Caption: A generalized workflow for a nanocatalyst-driven synthesis.
The Green Revolution: Sustainable Synthetic Strategies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[15][16] In the synthesis of tetrahydropyridopyrimidines, green approaches are gaining prominence, offering environmentally benign alternatives to traditional methods.[17][18]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[19] Microwave-assisted MCRs for the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have been reported, providing a fast, efficient, and metal-free route to these compounds.[19]
Ultrasound-Assisted Reactions and Solvent-Free Conditions
Ultrasound irradiation can enhance chemical reactivity through acoustic cavitation, providing an energy-efficient method for promoting reactions. The synthesis of tetrahydropyridine derivatives has been achieved with high yields in short reaction times using ultrasound.[6] Conducting reactions under solvent-free conditions, often facilitated by techniques like ball milling or simple grinding, further enhances the green credentials of a synthetic protocol by eliminating the environmental impact and cost associated with solvent use and disposal.[13][14]
Caption: Key advantages of green chemistry approaches in synthesis.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for a particular tetrahydropyridopyrimidine target depends on several factors, including the desired substitution pattern, scalability, cost, and environmental considerations. The following table provides a comparative overview of the methodologies discussed.
| Method | Typical Reaction Time | Typical Yield (%) | Catalyst | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Classical Biginelli | Several hours to days | 40-70 | Strong acids (e.g., HCl) | Ethanol, Acetic Acid | Reflux | Simple, well-established | Long reaction times, harsh conditions, moderate yields |
| Catalytic Biginelli-like | 1-2 hours | 80-95 | Lewis acids (e.g., La(OTf)₃)[11], MOFs[12] | Ethanol, Solvent-free | 80-100 | High yields, short reaction times, milder conditions, catalyst recyclability | Catalyst cost and preparation |
| Gold-Catalyzed Mechanochemical | 5-10 minutes | 85-95 | Au(III)[14] | Solvent-free | Room Temperature | Extremely fast, excellent yields, solvent-free | Requires specialized ball-milling equipment, catalyst cost |
| Microwave-Assisted MCR | 10-30 minutes | 85-95 | Acidic catalysts (e.g., glacial acetic acid)[19] | Minimal or solvent-free | 100-150 | Rapid, high yields, energy efficient | Requires a dedicated microwave reactor |
| Ultrasound-Assisted MCR | 20-40 minutes | 80-90 | Various catalysts | Ethanol, Water | Room Temperature | Energy efficient, mild conditions | Specialized equipment required |
Conclusion
The synthesis of tetrahydropyridopyrimidines has evolved significantly from classical, often harsh, reaction conditions to highly efficient, selective, and environmentally benign methodologies. Multicomponent reactions, particularly when coupled with modern catalytic systems and green chemistry principles, offer powerful tools for the construction of these medicinally important scaffolds. The choice of the optimal synthetic route will depend on the specific goals of the researcher, whether it be the rapid generation of a diverse compound library for drug screening or the large-scale, cost-effective synthesis of a specific drug candidate. As the demand for novel therapeutics continues to grow, the development of even more innovative and sustainable synthetic methods for tetrahydropyridopyrimidines will undoubtedly remain an active and important area of research.
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A Senior Application Scientist's Guide to Benchmarking Novel Anti-Angiogenic Compounds
Introduction: Establishing a Framework for Confidence in Anti-Angiogenic Drug Discovery
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process. While essential for development and wound healing, its dysregulation is a hallmark of numerous pathologies, most notably cancer. The reliance of solid tumors on a dedicated blood supply for growth and metastasis has made the inhibition of angiogenesis a cornerstone of modern oncology.[1][2] Consequently, the pipeline for novel anti-angiogenic compounds is robust and ever-expanding.
However, the transition from a promising molecule to a viable clinical candidate is fraught with challenges. A critical, and often underestimated, step in this journey is rigorous preclinical benchmarking. This guide provides a strategic framework for researchers, scientists, and drug development professionals to objectively compare the anti-angiogenic activity of novel compounds against established clinical inhibitors.
The core philosophy of this guide is to move beyond simple IC50 values and develop a multi-assay "phenotypic signature" for each compound. By understanding how a new compound compares to gold-standard inhibitors across a cascade of biologically relevant assays, we can make more informed decisions, predict potential mechanisms of action, and design more effective downstream experiments. This guide is structured not as a rigid template, but as a logical workflow, mirroring the decision-making process in a drug discovery program. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear method for data synthesis and interpretation.
Pillar 1: Selecting the Right Benchmarks—Understanding the Gold Standards
A comparison is only as meaningful as the standards against which it is measured. The choice of benchmark inhibitors should be deliberate, reflecting different mechanisms of action that are clinically validated. For this guide, we will focus on two distinct, widely-used inhibitors: Bevacizumab and Sunitinib.
Bevacizumab (Avastin®): The Extracellular Antagonist
-
Mechanism of Action: Bevacizumab is a humanized monoclonal antibody that functions as an angiogenesis inhibitor by directly targeting and neutralizing Vascular Endothelial Growth Factor-A (VEGF-A).[3][4] By binding to circulating VEGF-A, it prevents the ligand from interacting with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[5][6] This extracellular blockade effectively shuts down a primary signal for endothelial cell proliferation and migration, leading to a reduction in microvascular growth.[5][7]
Sunitinib (Sutent®): The Intracellular Multi-Targeted Kinase Inhibitor
-
Mechanism of Action: Sunitinib is an orally available, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) inside the cell.[8][9] Its potent anti-angiogenic effects are primarily mediated through the inhibition of VEGFR-1, -2, and -3.[9][10][11] Unlike the highly specific action of Bevacizumab, Sunitinib also inhibits other kinases involved in tumor progression, such as Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) and c-Kit.[9][10][11] This multi-targeted approach can impact both the endothelial cells and the surrounding pericytes, which are crucial for vessel stabilization.[11]
Mechanistic Overview of Key Angiogenic Signaling Pathways
To contextualize the action of our benchmark inhibitors and the readouts of our assays, it is crucial to understand the core signaling pathways. The VEGF pathway is a central regulator, but other pathways like the Fibroblast Growth Factor (FGF) and Notch signaling cascades are also pivotal.[12][13]
-
VEGF Signaling: The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PI3K/Akt and MAPK pathways.[14] These pathways are critical for promoting endothelial cell proliferation, survival, migration, and permeability.[2][14] Bevacizumab blocks the very first step of this cascade externally, while Sunitinib blocks it internally at the receptor kinase level.
-
FGF Signaling: The FGF family and their receptors (FGFRs) also play a significant role in angiogenesis, often in concert with the VEGF pathway.[15][16][17] FGF signaling activates similar downstream pathways (RAS-RAF-MAPK, PI3K) to regulate endothelial cell proliferation and migration.[15][16]
-
Notch Signaling: The Notch pathway is a critical cell-to-cell communication system that helps regulate the specification of "tip" and "stalk" cells during vessel sprouting.[18][19] Generally, high VEGF levels promote the formation of a leading "tip cell," which then uses Dll4 (a Notch ligand) to activate Notch signaling in adjacent cells, suppressing the tip cell phenotype and promoting a "stalk cell" phenotype.[18][20] This process ensures that new vessels are properly patterned and not excessively branched.
Caption: Simplified VEGF signaling pathway showing the points of inhibition for Bevacizumab and Sunitinib.
Pillar 2: A Multi-Tiered Assay Workflow for Comprehensive Benchmarking
No single assay can fully capture the complexity of angiogenesis. A robust benchmarking strategy employs a tiered approach, starting with high-throughput in vitro assays that probe specific cellular functions and progressing to more complex models that recapitulate the tissue microenvironment.
Caption: A logical workflow for benchmarking anti-angiogenic compounds.
Tier 1: In Vitro Assays – Probing Core Endothelial Cell Functions
These assays utilize cultured endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs), to directly measure the effects of a compound on key angiogenic processes.
-
Rationale & Causality: Cell migration is a prerequisite for the invasion of new territory to form blood vessels. The scratch assay provides a simple, yet powerful, method to quantify this process.[21][22] It models the collective movement of a sheet of cells to close a "wound," mimicking the initial stages of vessel sprouting.[22]
-
Experimental Protocol:
-
Cell Seeding: Plate HUVECs in a 12-well or 24-well plate and culture until they form a confluent monolayer.[23][24]
-
Serum Starvation (Optional but Recommended): To minimize the confounding effect of cell proliferation, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate overnight.[22]
-
Creating the "Scratch": Using a sterile p200 or p1000 pipette tip, create a straight, clear line through the center of the monolayer.[23][24]
-
Washing: Gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove detached cells and debris.[22][23]
-
Treatment: Add the low-serum medium containing the desired concentrations of your novel compound, benchmark inhibitors (Sunitinib), or vehicle control (e.g., DMSO).
-
Imaging: Immediately acquire baseline images (T=0) of the scratch using a phase-contrast microscope at 4x or 10x magnification. Mark reference points on the plate to ensure the same field is imaged over time.[23][24]
-
Incubation & Time-Course: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).[24]
-
Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image.
-
-
Trustworthiness & Self-Validation:
-
Positive Control: A known pro-angiogenic factor like VEGF (10-20 ng/mL) or FGF-2 should be used to confirm that the cells are capable of migration.[25]
-
Negative Control: A vehicle-only control (e.g., medium with 0.1% DMSO) establishes the baseline migration rate.
-
Benchmark Inhibitor: Sunitinib is an appropriate benchmark for this assay as it directly inhibits kinases that regulate migration. Bevacizumab is not suitable here as the primary stimulus is not exogenous VEGF.
-
-
Rationale & Causality: This assay is a cornerstone of in vitro angiogenesis research. When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will spontaneously organize into three-dimensional, capillary-like structures.[26][27] This complex process involves cell adhesion, migration, alignment, and differentiation, providing a powerful phenotypic readout of angiogenic potential.[26][28]
-
Experimental Protocol:
-
Plate Coating: Thaw growth factor-reduced BME on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate, ensuring the entire surface is covered.[29]
-
Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[28][29]
-
Cell Preparation: Harvest HUVECs using a gentle dissociation reagent like Accutase.[29] Resuspend the cells in the appropriate basal medium containing the test compounds (Novel Compound, Sunitinib, Bevacizumab), controls, and a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF).[30][31]
-
Cell Seeding: Add the cell suspension to the BME-coated wells (typically 1.0 x 10^4 to 1.5 x 10^4 cells per well).[29]
-
Incubation: Incubate at 37°C and 5% CO2. Tube formation typically begins within 2-4 hours and is well-established by 6-16 hours.[27][32]
-
Imaging & Analysis: Visualize the tube network using a phase-contrast microscope. Quantify the results by measuring parameters such as total tube length, number of nodes (intersections), and number of meshes (enclosed areas) using an automated image analysis program.
-
-
Trustworthiness & Self-Validation:
-
Positive Control: Cells treated with a pro-angiogenic factor like VEGF or FGF-2 on BME should form a robust tubular network.[30][33]
-
Negative Control: Cells plated on BME in basal medium without pro-angiogenic factors should show minimal or no tube formation.[30] An inhibitor like Suramin can also be used.[33]
-
Benchmark Inhibitors: Both Bevacizumab (to neutralize the VEGF stimulus) and Sunitinib (to inhibit intracellular signaling) are excellent positive controls for inhibition in this assay.
-
Tier 2: In Vivo Assay – Validating in a Biological System
While in vitro assays are excellent for screening and initial mechanistic studies, they lack the complexity of a living biological system. The Chick Chorioallantoic Membrane (CAM) assay serves as a rapid, cost-effective, and ethically sound intermediate step to validate findings in vivo.[1][34]
-
Rationale & Causality: The CAM is the highly vascularized extraembryonic membrane of a developing chick embryo.[1][35] Its accessibility and natural immunodeficiency make it an ideal platform to observe the formation of new blood vessels in response to exogenous compounds or implanted tissues.[36]
-
Experimental Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[34]
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM. This is often done by cracking the shell and transferring the contents to a sterile weigh boat or petri dish for an "ex-ovo" culture, which provides easier access.[34]
-
Carrier Application: Prepare sterile filter paper disks or gelatin sponges soaked with the test substances (Novel Compound, Bevacizumab, Sunitinib), positive control (VEGF/FGF-2), or vehicle control.[1][37]
-
Implantation: Gently place the carrier onto the CAM surface, avoiding major pre-existing vessels.[37]
-
Incubation: Seal the dish and return the embryo to the incubator for an additional 48-72 hours.
-
Imaging & Analysis: At the end of the incubation period, observe the area around the carrier disk. Angiogenesis is characterized by the appearance of new blood vessels sprouting towards the disk in a "spoke-wheel" pattern.[1] Capture images using a stereomicroscope. Quantify the response by counting the number of new vessel branch points within a defined area around the disk.[1][37]
-
-
Trustworthiness & Self-Validation:
-
Positive Control: A carrier soaked in VEGF or FGF-2 should induce a strong angiogenic response.
-
Negative Control: A carrier soaked in the vehicle (e.g., PBS) should not induce significant new vessel growth.
-
Benchmark Inhibitors: Both Bevacizumab and Sunitinib should effectively inhibit the angiogenic response induced by the positive control.
-
Pillar 3: Data Synthesis, Visualization, and Interpretation
The ultimate goal is to synthesize the quantitative data from all assays into a single, easy-to-interpret format. This allows for at-a-glance comparison of your novel compound against the established benchmarks.
Comparative Data Summary
Data should be summarized in a table, presenting key metrics like the half-maximal inhibitory concentration (IC50) for in vitro assays and the percentage of inhibition at a given concentration for the CAM assay.
| Compound | Mechanism of Action | Migration Assay (% Closure @ 24h vs. Control) | Tube Formation Assay (IC50) | CAM Assay (% Inhibition of VEGF-induced Angiogenesis) |
| Vehicle Control | N/A | 100% (Baseline) | > 100 µM | 0% (Baseline) |
| Novel Compound X | To be determined | 45% | 75 nM | 85% |
| Bevacizumab | Extracellular VEGF-A Neutralization[3] | N/A (Not applicable) | 150 nM | 90% |
| Sunitinib | Intracellular Multi-TKI (VEGFR, PDGFR)[10] | 30% | 50 nM | 92% |
Data are hypothetical and for illustrative purposes only.
Interpreting the Phenotypic Signature
The comparative table allows us to build a unique signature for "Novel Compound X."
-
Potency: In this example, Novel Compound X (IC50 = 75 nM) is more potent than Bevacizumab (150 nM) but slightly less potent than Sunitinib (50 nM) in the tube formation assay.
-
Mechanistic Clues: Novel Compound X shows strong inhibition of both migration and tube formation, similar to Sunitinib. This suggests its mechanism may involve the inhibition of intracellular kinases that are common to both processes. It is clearly distinct from Bevacizumab, which would not be expected to inhibit migration in a standard scratch assay.
-
In Vivo Validation: The strong inhibition seen in the CAM assay (85%) confirms that the compound's in vitro activity translates to a more complex biological system, with efficacy comparable to both benchmarks.
This multi-faceted data profile provides a much stronger foundation for advancing a compound than a single data point. It builds confidence in the compound's activity, provides clues to its mechanism, and justifies the resources required for further development.
Conclusion
Benchmarking the anti-angiogenic activity of novel compounds is not merely a box-ticking exercise; it is a critical strategic component of drug discovery. By employing a multi-tiered workflow that interrogates different aspects of the angiogenic process and comparing the results to well-characterized, clinically relevant inhibitors, researchers can build a comprehensive "phenotypic signature" for their compounds. This approach, grounded in scientific integrity and logical progression, enables more informed decision-making, de-risks development programs, and ultimately accelerates the journey of bringing effective new therapies to patients.
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FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed. Source: National Center for Biotechnology Information. [Link]
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Notch Signaling in Vascular Endothelial Cells, Angiogenesis, and Tumor Progression: An Update and Prospective - PubMed. Source: National Center for Biotechnology Information. [Link]
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Notch Signaling in Blood Vessels - Circulation Research. Source: American Heart Association Journals. [Link]
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Avastin® (bevacizumab) Proposed MOA - MCRC Treatment. Source: Genentech. [Link]
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Source: National Center for Biotechnology Information. [Link]
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Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma - Clinical Cancer Research. Source: American Association for Cancer Research. [Link]
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A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PubMed Central. Source: National Center for Biotechnology Information. [Link]
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Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Source: YouTube. [Link]
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Endothelial Cell Tube Formation Angiogenesis Assay - Merck Millipore. Source: MilliporeSigma. [Link]
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Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed. Source: National Center for Biotechnology Information. [Link]
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Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed. Source: National Center for Biotechnology Information. [Link]
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Fibroblast Growth Factor Signaling Pathway in Endothelial Cells Is Activated by BMPER to Promote Angiogenesis - Arteriosclerosis, Thrombosis, and Vascular Biology. Source: American Heart Association Journals. [Link]
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Notch Signaling in Vascular Endothelial and Mural Cell Communications - PMC. Source: National Center for Biotechnology Information. [Link]
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Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - MDPI. Source: MDPI. [Link]
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Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma - AACR Journals. Source: American Association for Cancer Research. [Link]
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Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - JoVE. Source: Journal of Visualized Experiments. [Link]
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Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC - NIH. Source: National Center for Biotechnology Information. [Link]
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VEGF in Signaling and Disease: Beyond Discovery and Development - PMC. Source: National Center for Biotechnology Information. [Link]
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Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats - PMC - PubMed Central. Source: National Center for Biotechnology Information. [Link]
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In vitro wound-healing assay also known as the scratch assay - Moodle@Units. Source: Moodle@Units. [Link]
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Navigating the VCP/p97 Landscape in AML: A Head-to-Head Comparison of Inhibitors
A Deep Dive into a Promising Therapeutic Target for Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) presents a formidable challenge in oncology, with a pressing need for novel therapeutic strategies to improve patient outcomes.[1] A promising target that has emerged is the Valosin-Containing Protein (VCP), also known as p97, a critical regulator of protein homeostasis.[2] This guide provides a comprehensive, head-to-head comparison of VCP/p97 inhibitors in AML models, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data.
The Rationale: Why Target VCP/p97 in AML?
VCP/p97 is an essential AAA-ATPase chaperone that plays a crucial role in the ubiquitin-proteasome system (UPS). It functions by extracting ubiquitylated proteins from complexes or cellular structures, thereby facilitating their degradation by the proteasome.[3][4] Cancer cells, including AML blasts, are often characterized by high rates of protein synthesis and turnover, making them particularly dependent on a functional UPS to manage the resulting proteotoxic stress.[2]
Systemic functional genomic screens have identified VCP as a key vulnerability in AML, with leukemia cells showing heightened sensitivity to its inhibition compared to other cancer types.[5][6] By inhibiting VCP/p97, the degradation of misfolded and regulatory proteins is impaired, leading to an accumulation of ubiquitylated proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death.[3][4][7] This selective vulnerability provides a therapeutic window for targeting AML.
The Contenders: A Look at Key VCP/p97 Inhibitors
Several small molecule inhibitors of VCP/p97 have been developed and evaluated in preclinical AML models. This guide will focus on the most prominently studied, including both ATP-competitive and allosteric inhibitors.
-
CB-5083: A first-in-class, orally bioavailable, reversible ATP-competitive inhibitor of VCP/p97.[1][3] It has been extensively studied in various cancer models, including AML.[8]
-
NMS-873: An allosteric, non-competitive inhibitor of VCP/p97.[3] Its distinct mechanism of action offers a potential advantage in overcoming resistance mechanisms associated with ATP-competitive inhibitors.[9]
-
CB-5339: A second-generation, potent, and selective oral ATP-competitive VCP/p97 inhibitor developed to improve upon the properties of CB-5083.[5][6][10]
Head-to-Head In Vitro Efficacy
Direct comparison of the cytotoxic effects of these inhibitors on AML cell lines reveals important differences in their potency.
| Inhibitor | Cell Line | IC50 (nM) | Citation |
| CB-5083 | THP-1 | 208 | [7] |
| MV4-11 | 281 | [7] | |
| KG-1 | 221 | [7] | |
| Primary AML Cells (FFM05) | 528 | [7] | |
| NMS-873 | THP-1 | 1250 | [7] |
| MV4-11 | 1600 | [7] | |
| KG-1 | 1420 | [7] | |
| Primary AML Cells (FFM05) | 3370 | [7] | |
| CB-5339 | OCI-AML3 | Dose-dependent loss of viability (200-1000 nM) | [10] |
| MOLM13 | Dose-dependent loss of viability (200-1000 nM) | [10] |
Table 1: Comparative IC50 values of VCP/p97 inhibitors in various AML cell lines after 72 hours of treatment. Data indicates that CB-5083 is significantly more potent than NMS-873 in these in vitro models.[7]
Unraveling the Mechanism of Action
Inhibition of VCP/p97 in AML cells triggers a cascade of cellular events, ultimately leading to apoptosis. The primary mechanism involves the disruption of protein homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the UPR.[3][11]
Key mechanistic events include:
-
Accumulation of Polyubiquitylated Proteins: Both ATP-competitive and allosteric inhibitors cause a robust accumulation of polyubiquitylated proteins, a hallmark of UPS inhibition.[3][7][12]
-
Activation of the Unfolded Protein Response (UPR): The buildup of misfolded proteins in the ER triggers the UPR. This is evidenced by the increased expression of UPR-associated proteins such as GRP78, spliced XBP-1, and ATF-4.[3][5]
-
Induction of Apoptosis: Sustained ER stress and UPR activation ultimately lead to programmed cell death. This is confirmed by the cleavage of PARP and caspase-3, as well as an increase in Annexin V positive cells.[8][13] Some studies suggest that the pro-apoptotic effects are mediated by the induction of the BH3-only protein NOXA.[8]
-
Impairment of DNA Damage Repair: Emerging evidence suggests that VCP/p97 plays a critical role in DNA damage repair, particularly through the activation of the ATM kinase.[5] Its inhibition can sensitize AML cells to DNA damaging agents.[5]
Caption: Mechanism of VCP/p97 inhibitor-induced apoptosis in AML.
In Vivo Efficacy in Preclinical Models
The anti-leukemic activity of VCP/p97 inhibitors has been validated in various in vivo AML models, demonstrating their potential for clinical translation.
-
CB-5083: Oral administration of CB-5083 has been shown to be well-tolerated and induce disease regression in xenograft mouse models of AML, including those with FLT3-ITD mutations.[2][8] In vivo pharmacodynamic studies confirmed reduced proliferation (PCNA), induction of apoptosis (active caspase-3), and pathway inhibition (poly-ubiquitin accumulation).[8]
-
CB-5339: This second-generation inhibitor has also demonstrated efficacy and safety in multiple AML models, including syngeneic and patient-derived xenograft (PDX) models.[5]
-
Combination Strategies: Importantly, VCP/p97 inhibition has shown synergistic effects when combined with standard-of-care AML therapies like cytarabine (Ara-C) and the BCL-2 inhibitor venetoclax.[3][7] This suggests that VCP/p97 inhibitors could be valuable components of combination regimens to overcome drug resistance.[1][8]
Clinical Perspective and Future Directions
The journey of VCP/p97 inhibitors into the clinic has been met with both promise and challenges.
-
CB-5083: Phase I clinical trials with CB-5083 were initiated but subsequently halted due to off-target effects leading to vision problems, which were later attributed to interactions with phosphodiesterase 6 (PDE6).[3][14]
-
CB-5339: Developed with improved selectivity to avoid the off-target effects of CB-5083, CB-5339 has entered Phase I clinical trials for patients with relapsed/refractory AML and myelodysplastic syndrome (MDS).[6][15]
-
Novel Inhibitors: The development of new VCP/p97 inhibitors with improved selectivity and potency is an active area of research.[14][15]
The future of VCP/p97 inhibition in AML likely lies in combination therapies and the identification of predictive biomarkers to select patients who are most likely to respond. While the dependency of AML on VCP/p97 appears broad, further investigation into specific genetic or molecular contexts that confer heightened sensitivity is warranted.[5]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
Caption: A typical experimental workflow for evaluating VCP/p97 inhibitors.
Cell Viability Assay (Resazurin Reduction Method)
This protocol assesses the impact of VCP/p97 inhibitors on the metabolic activity of AML cells, serving as a surrogate for cell viability.
Materials:
-
AML cell lines or primary cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
VCP/p97 inhibitors (e.g., CB-5083, NMS-873)
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader capable of fluorescence measurement
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[16]
-
Prepare serial dilutions of the VCP/p97 inhibitors in complete medium.
-
Add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for an additional 4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of VCP/p97 inhibitors for a specified time (e.g., overnight).[13]
-
Harvest the cells (including supernatant for suspension cells) and wash twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.[18] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[17]
Western Blotting for UPR and Apoptosis Markers
This protocol allows for the detection of key protein markers to confirm the mechanism of action of the VCP/p97 inhibitors.
Materials:
-
Treated and control AML cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-poly-ubiquitin, anti-GRP78, anti-XBP1s, anti-CHOP, anti-cleaved PARP, anti-actin)[3][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control AML cells and determine protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
AML Patient-Derived Xenograft (PDX) Model
This in vivo protocol is crucial for evaluating the therapeutic efficacy of VCP/p97 inhibitors in a more clinically relevant setting.
Materials:
-
Primary AML patient cells
-
Immunodeficient mice (e.g., NSG)
-
VCP/p97 inhibitor formulated for oral administration
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for monitoring human CD45+ cell engraftment
Procedure:
-
Thaw and prepare primary AML patient cells, optimizing for high viability.[20][21]
-
Inject a specified number of viable cells (e.g., 1-5 x 10^6) into immunodeficient mice, typically via tail vein injection for systemic disease modeling.[22][23]
-
Monitor mice for engraftment of human AML cells (hCD45+) in the peripheral blood via flow cytometry.[5]
-
Once engraftment is confirmed, randomize mice into treatment and vehicle control groups.
-
Administer the VCP/p97 inhibitor according to the desired schedule (e.g., once daily, 4 days on, 3 days off).[8]
-
Monitor animal weight and overall health as indicators of toxicity.
-
Track disease progression by monitoring the percentage of hCD45+ cells in the blood and/or by bioluminescent imaging if cells are transduced with a reporter.[22]
-
At the end of the study, assess disease burden in hematopoietic tissues (bone marrow, spleen) and evaluate survival outcomes.[5]
References
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Szczęśniak PP, Heidelberger JB, Serve H, Beli P, Wagner SA. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells. PLoS One. 2022;17(4):e0266478. [Link]
-
Szczęśniak PP, Heidelberger JB, Serve H, Beli P, Wagner SA. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells. PubMed Central. 2022. [Link]
-
PLOS One. VCP inhibition induces an unfolded protein response and apoptosis in human acute myeloid leukemia cells. [Link]
-
Fancelli D, et al. Targeting acute myeloid leukemia dependency on VCP-mediated DNA repair through a selective second-generation small molecule inhibitor. Science Translational Medicine. 2021. [Link]
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Orgel E, et al. Valosin-Containing Protein (VCP/p97) is Prognostically Unfavorable in Pediatric AML, and Negatively Correlates with Unfolded Protein Response Proteins IRE1 and GRP78: a Report from the Children's Oncology Group. PubMed Central. 2023. [Link]
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Anderson DJ, et al. The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma. AACR Journals. 2015. [Link]
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Zhou HJ, et al. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis. PubMed Central. 2015. [Link]
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Li N, et al. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. PubMed Central. 2020. [Link]
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Abstract 3883: Cryo-EM-guided enhancement of target selectivity of a novel p97 inhibitor for treating multiple myeloma and acute myeloid leukemia. AACR Journals. 2024. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Tetrahydropyridopyrimidine Derivatives
This guide provides an in-depth comparison and technical analysis of biological assays relevant to the study of tetrahydropyridopyrimidine derivatives. As privileged scaffolds in modern drug discovery, particularly in oncology, the data generated for these compounds must be unimpeachably robust.[1] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to design, execute, and interpret reproducible biological assays. We will move beyond simple protocols to explore the causal logic behind experimental choices, thereby creating self-validating systems for generating trustworthy data.
Introduction: The Imperative for Reproducibility with Tetrahydropyridopyrimidines
This guide will dissect the common assays used for these derivatives, comparing biochemical and cell-based approaches to provide a clear framework for generating reliable and translatable results.
Part 1: The Assay Funnel: From Target Engagement to Cellular Efficacy
The evaluation of a compound's activity is not a single event but a funnel of inquiry. For tetrahydropyridopyrimidines, particularly covalent inhibitors, this process begins with confirming direct interaction with the protein target and culminates in demonstrating a desired effect in a complex cellular environment.
-
Biochemical Assays: These assays are designed to measure a specific molecular event in a controlled, isolated system (e.g., purified protein).[5] Their primary role is to confirm target engagement and determine intrinsic potency, free from the complexities of cellular biology like membrane permeability or metabolic degradation.[6]
-
Cell-Based Assays: These assays measure the compound's effect within a living cell, providing a more physiologically relevant system.[7][8] They are essential for confirming that a compound can reach its target in a cellular context and exert a functional downstream effect, such as inhibiting a signaling pathway or inducing cell death.[9]
The following diagram illustrates the typical workflow, starting with a direct measure of target binding and progressing to a functional cellular readout.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. As a member of the pyridopyrimidine class of nitrogen-containing heterocycles, this compound and its analogues are of significant interest in medicinal chemistry and drug development.[1][2] Adherence to rigorous disposal protocols is not merely a regulatory requirement but a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide is structured to provide researchers, scientists, and drug development professionals with the essential logistical and safety information needed to manage waste streams containing this compound, moving from hazard assessment to final disposal.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the material's potential hazards. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, a conservative hazard assessment can be constructed by examining its chemical properties and the known hazards of structurally similar compounds.
1.1. Chemical Identifiers
It is critical to use precise identifiers when creating waste profiles and labels.
| Property | Value | Source |
| IUPAC Name | 2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | [3] |
| CAS Number | 1211516-37-8 | [3] |
| Molecular Formula | C₁₁H₁₇N₃ | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
1.2. Inferred Hazard Profile
In the absence of specific data, we must extrapolate from closely related analogues. For instance, tert-Butyl 2,4-dichloro-7,8-dihydropyrido(4,3-d)pyrimidine-6(5H)-carboxylate, a compound with the same core heterocyclic structure, exhibits multiple hazard classifications.[4] Therefore, this compound must be handled as a hazardous substance with, at a minimum, the following potential hazards:
| Hazard Class | GHS Hazard Statement | Rationale and Recommended Precautions |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear tight-sealing safety goggles and, if necessary, a face shield.[4][5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[4][5] |
Given its composition as a nitrogen-containing heterocyclic compound, thermal decomposition may produce toxic nitrogen oxides (NOx), adding another layer of hazard to consider during disposal planning.[7]
Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling the compound or its waste. The following table outlines the minimum required PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is required when there is a splash hazard. | Protects against potential splashes, dust, and aerosols causing serious eye irritation.[6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[6] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. Closed-toe shoes. | Protects skin from accidental spills. A chemical-resistant apron may be worn over the lab coat for additional protection.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls like a fume hood are not available or if handling large quantities that could generate dust. | Prevents respiratory tract irritation from airborne particles.[6] |
Step-by-Step Waste Collection and Containment Protocol
All materials contaminated with this compound must be disposed of as hazardous chemical waste. Sink or regular trash disposal is strictly prohibited.[8][9]
Step 1: Designate as Hazardous Waste Based on the inferred hazard profile, all waste streams containing this compound (e.g., residual solid, contaminated vials, pipette tips, absorbent materials from a spill) must be classified as hazardous waste.
Step 2: Select a Compatible Waste Container
-
Primary Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[8]
-
Compatibility: Ensure the container material does not react with the waste. Never use metal containers for acidic waste or containers that could be degraded by organic solvents if they are part of the waste matrix.[8]
-
Headroom: Fill containers to no more than 90% capacity to allow for expansion of contents.[8]
Step 3: Affix a Hazardous Waste Label The moment the first drop of waste enters the container, it must be labeled. According to the Environmental Protection Agency (EPA), the label must include:[10]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[10]
-
The name and contact information of the generating researcher or lab.
Step 4: Segregate Waste Streams Proper segregation is crucial for safety and cost-effective disposal.
-
Solid Waste: Contaminated items like gloves, weigh boats, and paper towels should be collected in a designated, lined solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated liquid waste container, segregated by solvent type (e.g., non-halogenated vs. halogenated).
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.
On-Site Accumulation and Disposal Workflow
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) before it is collected for final disposal.[8][10] An SAA must be at or near the point of waste generation and under the control of the lab personnel.[11]
Key SAA Compliance Rules:
-
Secure Containers: All waste containers must be securely capped at all times, except when actively adding waste.[8]
-
Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in an SAA.[11]
-
Time Limits: Once a container is full, it must be moved from the SAA within three days.[8] Partially filled containers may remain for up to one year.[8]
-
Location: The SAA must be within the line of sight of the area where the waste is generated.[10]
The following diagram outlines the standard workflow for managing chemical waste from generation to final disposal.
Caption: Workflow for safe chemical waste management from the lab to final disposal.
Final Disposal and Emergency Procedures
5.1. Final Disposal Pathway The final disposal of this compound waste must only be conducted through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[9][12] These entities are equipped to manage the waste according to all local, state, and federal regulations. Common disposal methods for this type of organic chemical waste include high-temperature incineration or fuel blending.[10]
5.2. Spill and Emergency Procedures In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[13]
-
Don PPE: Before attempting cleanup, don all required PPE as outlined in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a spill of a flammable solution.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.[13]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S professionals for guidance tailored to your facility.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on a thorough analysis of the available data for this compound and related chemical structures.
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2][3]
Given these potential hazards, a comprehensive risk assessment is mandatory before handling this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | [6] |
| Molecular Weight | 191.27 g/mol | [6] |
| Structure | This compound | [6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established safety standards for handling hazardous chemicals.[7][8][9]
Core PPE Requirements:
-
Eye and Face Protection : Chemical splash goggles are mandatory at all times.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10] All eye and face protection must meet ANSI Z87.1 standards.[10]
-
Skin and Body Protection : A flame-resistant lab coat is required for all laboratory work.[10] For procedures involving larger quantities or a higher risk of splashes, chemical-resistant aprons or coveralls should be worn.[7] Closed-toe shoes are mandatory; open-toed shoes are not permitted in the laboratory.[10]
-
Hand Protection : Chemically resistant gloves are essential. Given the nature of the compound, nitrile or neoprene gloves are recommended. For tasks with a high risk of exposure or when handling the compound for extended periods, double gloving is advised.[7] Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection:
The need for respiratory protection depends on the specific handling conditions and the physical form of the compound.
-
For Solids : If there is a risk of generating dust, handling should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[7]
-
For Solutions : When working with solutions, especially if volatile solvents are used, a chemical fume hood is the primary engineering control. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans
Handling Procedures:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Weighing and Transfer : If the compound is a solid, weigh it in a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions in a chemical fume hood.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
Decontamination and Disposal:
-
Contaminated PPE : Remove contaminated gloves and lab coats promptly, avoiding cross-contamination. Contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[3] Reusable PPE must be decontaminated according to your institution's guidelines.
-
Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal : All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][11] Do not dispose of this chemical down the drain.[3]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[11]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safer research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
